2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-4-5(2)10-7(9)6(4)3-8/h10H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVLATXNNPVXEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C#N)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373352 | |
| Record name | 2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21392-51-8 | |
| Record name | 2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-3-cyano-4,5-dimethylpyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: 2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of 2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile. This document is intended to serve as a valuable resource for researchers and professionals involved in medicinal chemistry, organic synthesis, and drug discovery.
Chemical Structure and Properties
This compound is a polysubstituted pyrrole derivative with the molecular formula C₇H₉N₃.[1] The core of the molecule is a five-membered aromatic pyrrole ring, which is substituted with an amino group at position 2, a cyano group at position 3, and two methyl groups at positions 4 and 5.
// Atom nodes N1 [label="N", pos="0,1.2!"]; C2 [label="C", pos="-1.2,0.6!"]; C3 [label="C", pos="-1.2,-0.6!"]; C4 [label="C", pos="0,-1.2!"]; C5 [label="C", pos="1.2,-0.6!"]; C6 [label="C", pos="1.2,0.6!"]; N_amino [label="N", pos="-2.4,1.2!"]; H_amino1 [label="H", pos="-3,1.8!"]; H_amino2 [label="H", pos="-3,0.6!"]; C_cyano [label="C", pos="-2.4,-1.2!"]; N_cyano [label="N", pos="-3.6,-1.8!"]; C_methyl4 [label="C", pos="0,-2.4!"]; H_methyl4_1 [label="H", pos="-0.6,-3!"]; H_methyl4_2 [label="H", pos="0.6,-3!"]; H_methyl4_3 [label="H", pos="0,-3.6!"]; C_methyl5 [label="C", pos="2.4,-1.2!"]; H_methyl5_1 [label="H", pos="3,-1.8!"]; H_methyl5_2 [label="H", pos="3,-0.6!"]; H_methyl5_3 [label="H", pos="1.8,-1.8!"]; H_N1 [label="H", pos="0,1.8!"];
// Bonds C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; N1 -- C2;
C2 -- N_amino; N_amino -- H_amino1; N_amino -- H_amino2;
C3 -- C_cyano; C_cyano -- N_cyano [len=1.5];
C4 -- C_methyl4; C_methyl4 -- H_methyl4_1; C_methyl4 -- H_methyl4_2; C_methyl4 -- H_methyl4_3;
C5 -- C_methyl5; C_methyl5 -- H_methyl5_1; C_methyl5 -- H_methyl5_2; C_methyl5 -- H_methyl5_3;
N1 -- H_N1;
} Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₉N₃ | [1] |
| Molecular Weight | 135.17 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 21392-51-8 | [1] |
| XLogP3-AA | 1.4 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 0 | [1] |
| Exact Mass | 135.079647300 Da | [1] |
| Topological Polar Surface Area | 65.6 Ų | [1] |
Spectroscopic Data
2.1. ¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the protons of the amino group, the methyl groups, and the N-H proton of the pyrrole ring. The amino protons would likely appear as a broad singlet. The two methyl groups at positions 4 and 5 might show as sharp singlets, and the N-H proton of the pyrrole ring would also likely be a singlet, with its chemical shift being solvent-dependent.
2.2. ¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum would be expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon, with the carbon of the cyano group appearing at a characteristic downfield shift. The carbons of the pyrrole ring would appear in the aromatic region, and the methyl carbons would be found in the aliphatic region.
2.3. Infrared (IR) Spectroscopy (Predicted)
The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amino group and the pyrrole ring, typically in the region of 3200-3500 cm⁻¹. A sharp, strong absorption band corresponding to the C≡N stretching of the nitrile group would be expected around 2200-2260 cm⁻¹. Bending vibrations for N-H and C-H bonds, as well as C-C and C-N stretching vibrations, would also be present in the fingerprint region.
2.4. Mass Spectrometry (Predicted)
The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (135.17 m/z). Fragmentation patterns would likely involve the loss of small molecules such as HCN from the cyano group or cleavage of the pyrrole ring.
Synthesis
A plausible and efficient method for the synthesis of this compound is through a multicomponent reaction, a variation of the Thorpe-Ziegler reaction. This approach offers the advantage of forming the complex pyrrole ring in a single step from simple starting materials.
3.1. Experimental Protocol: Multicomponent Synthesis
This protocol is a proposed method based on established syntheses of similar 2-amino-3-cyanopyrrole derivatives.
-
Materials:
-
3-Methyl-2,4-pentanedione (1.0 eq)
-
Malononitrile (1.0 eq)
-
Ammonium acetate (as a source of ammonia, 1.5 eq)
-
Ethanol (solvent)
-
Piperidine or another basic catalyst (catalytic amount)
-
-
Procedure:
-
To a round-bottom flask, add 3-methyl-2,4-pentanedione, malononitrile, and ammonium acetate to ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Reflux the reaction mixture with stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel.
-
Biological Activity and Potential Applications
While there is a lack of specific biological data for this compound, the pyrrole scaffold is a well-established pharmacophore present in numerous biologically active compounds.[3] Derivatives of 2-amino-3-cyanopyrrole have shown a wide range of pharmacological activities, including antimicrobial and anticancer properties.
4.1. Antimicrobial Activity (Potential)
Many 2-amino-3-cyanopyrrole derivatives have demonstrated significant antibacterial and antifungal activities.[4] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The presence of the amino and cyano groups on the pyrrole ring is often crucial for these activities. It is plausible that this compound could exhibit similar antimicrobial properties.
4.2. Anticancer Activity (Potential)
The pyrrole core is found in several anticancer drugs. Substituted 2-aminopyrrole-3-carbonitriles have been investigated for their cytotoxic effects against various cancer cell lines.[5] The potential mechanisms of action for such compounds can be diverse, including the inhibition of kinases, disruption of microtubule polymerization, or induction of apoptosis. Further research would be necessary to determine if this compound possesses any antiproliferative activity.
4.3. Drug Development Potential
Given the synthetic accessibility and the known biological activities of related compounds, this compound represents a scaffold of interest for further investigation in drug discovery programs. Its relatively simple structure allows for the facile synthesis of a library of derivatives for structure-activity relationship (SAR) studies.
Conclusion
This compound is a heterocyclic compound with a well-defined structure and predictable chemical properties. While experimental data on its biological activity is currently limited, its structural similarity to other biologically active 2-amino-3-cyanopyrroles suggests potential as an antimicrobial or anticancer agent. The proposed multicomponent synthesis offers a straightforward route to this compound, paving the way for further investigation and derivatization in medicinal chemistry research. This technical guide provides a solid foundation for scientists and researchers to explore the full potential of this promising molecule.
References
- 1. Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review) | Semantic Scholar [semanticscholar.org]
- 2. A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction [organic-chemistry.org]
- 3. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The cytotoxicity and mode of action of 2,3,4-trisubstituted pyrroles and related derivatives in human Tmolt4 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile: Synthesis, Properties, and Biological Potential
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides an in-depth overview of the chemical properties, synthesis, and potential biological activities of 2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile. It includes detailed experimental protocols, tabulated data for easy reference, and visualizations of synthetic and biological pathways to support advanced research and development.
Introduction and IUPAC Nomenclature
The pyrrole ring is a fundamental five-membered aromatic heterocycle present in numerous biologically active compounds, including natural products and synthetic drugs.[1][2] Its unique electronic properties make it a privileged scaffold in medicinal chemistry. The compound of focus, This compound , is a polysubstituted pyrrole derivative. The presence of an amino group at the 2-position and a cyano group at the 3-position makes it a highly versatile intermediate for the synthesis of more complex heterocyclic systems and a candidate for biological screening.[1][3] The confirmed IUPAC name for this compound is this compound.[4]
Chemical and Physical Properties
The physicochemical properties of a compound are critical for its application in drug discovery and development, influencing its solubility, stability, and pharmacokinetic profile. The key computed properties for this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₇H₉N₃ | [4] |
| Molecular Weight | 135.17 g/mol | [4] |
| Monoisotopic Mass | 135.079647300 Da | [4] |
| Topological Polar Surface Area | 65.6 Ų | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Rotatable Bond Count | 0 | [4] |
| XLogP3-AA (Lipophilicity) | 1.4 | [4] |
| CAS Number | 21392-51-8 | [4][5] |
Synthesis and Experimental Protocols
The synthesis of polysubstituted pyrroles can be achieved through various established methods, including the Paal-Knorr synthesis, multi-component reactions, and cyclization of functionalized precursors.[6][7] For 2-aminopyrrole-3-carbonitrile derivatives, a common and efficient approach is a multi-component reaction analogous to the Gewald synthesis of aminothiophenes.[8][9]
General Synthesis Method: Multi-Component Reaction
A plausible and efficient synthesis involves the one-pot condensation of an α-hydroxyketone (or its corresponding dicarbonyl), malononitrile, and an amine source. The specific synthesis for the title compound would start from 3-amino-2-butanone or a related precursor.
Detailed Experimental Protocol
This protocol is a representative methodology adapted from established procedures for similar 2-aminopyrrole syntheses.[10]
Objective: To synthesize this compound.
Reagents and Materials:
-
3-Methyl-2,3-butanediol or Acetoin
-
Malononitrile
-
Ammonium acetate (or another ammonia source)
-
Glacial acetic acid (catalyst)
-
Ethanol (solvent)
-
Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous magnesium sulfate (drying agent)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine 3-methyl-2,3-butanediol (1.0 eq), malononitrile (1.1 eq), and ammonium acetate (2.0 eq) in ethanol (100 mL).
-
Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the resulting residue in ethyl acetate (150 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel, using a hexane:ethyl acetate gradient as the eluent, to obtain the pure this compound.
Caption: General workflow for the synthesis of the title compound.
Biological Activity and Potential Applications
While specific studies on this compound are limited, the broader class of 2-aminopyrrole-3-carbonitrile derivatives has demonstrated significant potential in medicinal chemistry.
-
Antimicrobial Activity: Structurally related compounds are known to exhibit antimicrobial properties.[3] For instance, derivatives of 2-amino-1,5-diaryl-1H-pyrrole-3-carbonitrile have shown promise as antibacterial agents, with some being particularly effective against Staphylococcus aureus.[1]
-
Enzyme Inhibition: A key area of interest is enzyme inhibition. A study on 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile identified it as a potent broad-spectrum inhibitor of metallo-β-lactamases (MBLs).[11] MBLs are enzymes that confer resistance to β-lactam antibiotics in bacteria. By inhibiting MBLs, these pyrrole compounds can restore the efficacy of antibiotics like meropenem.[11]
-
Anticancer Potential: Various functionalized pyrrole scaffolds are recognized for their antiproliferative and anticancer properties, often by acting as protein kinase inhibitors.[12][13]
Given these precedents, this compound represents a valuable starting point for the development of new therapeutic agents, particularly as an MBL inhibitor to combat antibiotic resistance.
Representative Mechanism of Action: Metallo-β-Lactamase (MBL) Inhibition
The diagram below illustrates the proposed mechanism by which a 2-aminopyrrole-3-carbonitrile derivative can inhibit an MBL enzyme, thereby protecting β-lactam antibiotics from degradation.
Caption: Inhibition of MBL by a pyrrole derivative restores antibiotic activity.
Conclusion
This compound is a synthetically accessible heterocyclic compound with significant potential for further investigation. Its structural similarity to known bioactive molecules, particularly enzyme inhibitors and antimicrobial agents, makes it a compelling candidate for drug discovery programs. The synthetic protocols are adaptable, and the scaffold is amenable to further chemical modification to optimize for potency and selectivity against various biological targets. This guide provides the foundational chemical and biological context to facilitate its use in advanced research.
References
- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Buy 2-Amino-4-(2,5-dimethylphenyl)-1h-pyrrole-3-carbonitrile [smolecule.com]
- 4. 2-Amino-3-cyano-4,5-dimethylpyrrole | C7H9N3 | CID 2756391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | VSNCHEM [vsnchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation | MDPI [mdpi.com]
- 13. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]
CAS number for 2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile
An In-depth Technical Guide on 2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document collates available data on its chemical properties, synthesis, and potential biological activities based on related structures. While specific experimental data for this compound is limited in publicly accessible literature, this guide extrapolates from established chemical principles and studies on analogous compounds to provide a useful resource for researchers.
Compound Identification and Properties
This compound is a polysubstituted pyrrole. The pyrrole ring is a fundamental scaffold in numerous biologically active compounds.[1] The presence of amino and cyano groups makes it a versatile intermediate for further chemical modifications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 21392-51-8 | [2] |
| Molecular Formula | C₇H₉N₃ | [2] |
| Molecular Weight | 135.17 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Topological Polar Surface Area | 65.6 Ų | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| XLogP3-AA (LogP) | 1.4 | [2] |
Synthesis of this compound
A likely synthetic route would involve the reaction of 3-hydroxy-2-butanone (acetoin) or 2,3-butanedione (diacetyl) with malononitrile in the presence of a base. The following is a representative experimental protocol adapted from general procedures for the synthesis of similar 2-aminopyrroles.
Representative Experimental Protocol: Thorpe-Ziegler Synthesis
Materials:
-
3-Hydroxy-2-butanone (acetoin)
-
Malononitrile
-
Piperidine (or another suitable base like sodium ethoxide)
-
Ethanol (or another suitable solvent like DMF)
-
Hydrochloric acid (for neutralization/precipitation)
-
Distilled water
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-hydroxy-2-butanone (1.0 eq) and malononitrile (1.0 eq) in ethanol.
-
Addition of Catalyst: To this solution, add a catalytic amount of piperidine (e.g., 0.1 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (typically a few hours), cool the mixture to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Isolation: Acidify the reaction mixture with dilute hydrochloric acid to neutralize the base and precipitate the product. Filter the crude product, wash with cold water, and dry under vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel using a hexanes/ethyl acetate gradient.[5]
Synthetic Workflow Diagram
Caption: Figure 1: Synthetic Workflow for this compound
Potential Biological Activity and Applications
The pyrrole nucleus is a common feature in many pharmaceuticals.[6] While no specific biological activity data has been found for this compound, its structural motifs suggest potential for various therapeutic applications. The 2-amino-3-cyanopyrrole scaffold is a known pharmacophore.
-
Antimicrobial Activity: A structurally similar compound, 2-amino-4-(2,5-dimethylphenyl)-1H-pyrrole-3-carbonitrile, has shown significant antimicrobial activity.[7] It is plausible that the target compound may exhibit similar properties.
-
Kinase Inhibition: Other substituted pyrrole derivatives, such as 4-amino-3-chloro-1H-pyrrole-2,5-diones, have been designed and synthesized as potential tyrosine kinase inhibitors, showing activity against cancer cell lines.[8][9] The ATP-binding sites of kinases are often targeted by small molecules containing heterocyclic scaffolds.
-
Antiviral and Anticancer applications: The broader class of pyrrole derivatives has been investigated for a wide range of pharmacological uses, including antiviral and anticancer activities.[1]
Hypothetical Signaling Pathway Involvement
Given the activity of similar pyrrole compounds as kinase inhibitors, a hypothetical mechanism of action for this compound could involve the inhibition of a protein kinase signaling pathway, which is often dysregulated in diseases like cancer.
Caption: Figure 2: Hypothetical Kinase Inhibition Pathway
Conclusion
This compound is a chemical entity with significant potential as a building block in the development of new therapeutic agents. While specific experimental data for this compound is sparse, this guide provides a framework for its synthesis and potential biological evaluation based on established knowledge of related pyrrole chemistry. Further research is warranted to fully elucidate its synthetic protocols and explore its pharmacological profile.
References
- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-3-cyano-4,5-dimethylpyrrole | C7H9N3 | CID 2756391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Buy 2-Amino-4-(2,5-dimethylphenyl)-1h-pyrrole-3-carbonitrile [smolecule.com]
- 8. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular weight and formula of 2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, a plausible synthetic route, and potential biological significance of 2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile. This document is intended to serve as a foundational resource for researchers engaged in medicinal chemistry, chemical synthesis, and drug discovery.
Core Compound Data
This compound is a polysubstituted pyrrole, a class of heterocyclic compounds of significant interest in pharmaceutical research due to their diverse biological activities.
Physicochemical and Structural Properties
The key quantitative data for this compound are summarized in the table below. These properties are computationally derived and provide a basis for experimental design and analysis.[1]
| Property | Value | Source |
| Molecular Formula | C₇H₉N₃ | PubChem[1] |
| Molecular Weight | 135.17 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 21392-51-8 | PubChem[1] |
| Topological Polar Surface Area | 65.6 Ų | Computed |
| Hydrogen Bond Donor Count | 2 | Computed |
| Hydrogen Bond Acceptor Count | 2 | Computed |
| Rotatable Bond Count | 0 | Computed |
| XLogP3-AA | 1.4 | Computed |
Synthesis Protocol
The synthesis of substituted 2-aminopyrrole-3-carbonitriles can be achieved through various multi-component reactions. A plausible and efficient method is a variation of the Gewald reaction, which is traditionally used for synthesizing 2-aminothiophenes. This approach involves the condensation of a ketone with an activated nitrile.
Experimental Protocol: Modified Gewald-Type Synthesis
This protocol describes a likely pathway for the synthesis of this compound.
Materials:
-
3-hydroxy-2-butanone (acetoin)
-
Malononitrile
-
A suitable amine catalyst (e.g., morpholine or triethylamine)
-
A suitable solvent (e.g., ethanol or methanol)
-
Ammonia source (e.g., ammonium acetate)
-
Sodium hydroxide (for workup)
-
Brine (for workup)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-hydroxy-2-butanone (1.0 eq), malononitrile (1.0 eq), and ammonium acetate (1.2 eq) in ethanol.
-
Catalysis: Add a catalytic amount of morpholine (0.1 eq) to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the solvent under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate and wash sequentially with 1M sodium hydroxide solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Synthetic Workflow Diagram
The following diagram illustrates the logical flow of the synthesis protocol described above.
Potential Biological Significance and Signaling Pathways
While specific biological activities for this compound are not extensively documented, the broader class of substituted pyrroles is known for a wide range of pharmacological effects. Many pyrrole derivatives exhibit antibacterial, antifungal, antiviral, and anticancer properties.
For instance, some 2-aminopyrrole derivatives have been investigated as inhibitors of protein kinases, which are crucial components of cellular signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of these pathways is a hallmark of cancer. The structural motif of an amino group adjacent to a nitrile on a heterocyclic ring is a common feature in many kinase inhibitors.
The diagram below represents a generalized signaling pathway that could potentially be modulated by a pyrrole-based kinase inhibitor.
References
The Multifaceted Biological Activities of Aminopyrrole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrole scaffold, a five-membered aromatic heterocycle containing a nitrogen atom, is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Among its derivatives, aminopyrroles have garnered significant attention due to their broad spectrum of biological activities. These compounds have shown promise as anticancer, antimicrobial, and anti-inflammatory agents, making them a focal point for drug discovery and development.[2][3][4] This in-depth technical guide provides a comprehensive overview of the biological activities of aminopyrrole derivatives, complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Anticancer Activity of Aminopyrrole Derivatives
Aminopyrrole derivatives have demonstrated significant potential as anticancer therapeutics, targeting various mechanisms involved in cancer cell proliferation and survival.[2] Their activities have been evaluated against a range of cancer cell lines, with some compounds exhibiting potent cytotoxicity.
Quantitative Anticancer Activity Data
The anticancer efficacy of various aminopyrrole derivatives is often quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of cancer cells by 50%. The following table summarizes the IC50 values of selected aminopyrrole derivatives against different cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Marinopyrrole A | HCT-116 (Colon) | ~9.0 | [5] |
| Marinopyrrole B | HCT-116 (Colon) | 9.0 | [5] |
| Marinopyrrole C | HCT-116 (Colon) | 0.39 | [5] |
| Pyrrolomycin C | HCT-116 (Colon) | 0.8 | [5] |
| Pyrrolomycin C | MCF7 (Breast) | 1.5 | [5] |
| Pyrrolomycin F-series | HCT-116 (Colon) | 0.35 - 1.21 | [5] |
| Pyrrolomycin F-series | MCF7 (Breast) | 0.35 - 1.21 | [5] |
| Compound 12l (an alkynylated pyrrole) | U251 (Glioblastoma) | 2.29 | [6] |
| Compound 12l (an alkynylated pyrrole) | A549 (Lung) | 3.49 | [6] |
| Compound 3a | A549 (Lung) | 5.988 | [7] |
| Compound 3d | MCF-7 (Breast) | 43.4 | [7] |
| Compound 3d | MDA-MB-231 (Breast) | 35.9 | [7] |
| Compound 4d | MCF-7 (Breast) | 39.0 | [7] |
| Compound 4d | MDA-MB-231 (Breast) | 35.1 | [7] |
| ARAP derivative 22 | MCF-7 (Breast) | 0.016 - 0.060 | [8] |
| ARAP derivative 28 | MCF-7 (Breast) | 0.060 | [8] |
| Compound 11a | HCT-116 (Colon) & others | 4- to 28-fold more potent than (R)-roscovitine | [9] |
Mechanisms of Anticancer Action
The anticancer effects of aminopyrrole derivatives are mediated through various mechanisms, including the inhibition of key signaling pathways and cellular processes essential for tumor growth.
-
Inhibition of Receptor Tyrosine Kinases (RTKs): Several aminopyrrole derivatives act as inhibitors of protein kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[10] By binding to these receptors, they block downstream signaling pathways that are crucial for cell proliferation, angiogenesis, and metastasis.[10]
-
Tubulin Polymerization Inhibition: Certain aminopyrrole derivatives interfere with the dynamics of microtubules by inhibiting tubulin polymerization.[8][11] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[11]
-
Induction of Apoptosis: A common outcome of the various mechanisms of action of aminopyrrole derivatives is the induction of programmed cell death, or apoptosis, in cancer cells.[6][10]
The following diagram illustrates the key signaling pathways targeted by anticancer aminopyrrole derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[12][13][14]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12] The amount of formazan produced is proportional to the number of living cells, which can be quantified by measuring the absorbance of the dissolved crystals.[12]
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Aminopyrrole derivative stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[12]
-
Solubilization solution (e.g., isopropanol, DMSO)[13]
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cancer cells in their exponential growth phase.
-
Determine cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
Seed the cells into 96-well plates at an optimized density (e.g., 1x10⁴ to 1.5x10⁵ cells/mL) in 100 µL of complete culture medium per well.[15]
-
Include wells for a "no-cell" control (medium only) to serve as a blank.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[16]
-
-
Compound Treatment:
-
Prepare serial dilutions of the aminopyrrole derivative in complete culture medium from the stock solution.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing different concentrations of the test compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and an untreated control (medium only).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[15]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 200 µL of a solubilization solution (e.g., isopropanol) to each well to dissolve the purple formazan crystals.[13]
-
Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[12]
-
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the "no-cell" control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Antimicrobial Activity of Aminopyrrole Derivatives
Aminopyrrole derivatives have also emerged as a promising class of antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[17]
Quantitative Antimicrobial Activity Data
The antimicrobial potency of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18] The following table presents the MIC values for some aminopyrrole derivatives.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-amino-1-(2-methylphenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile | Escherichia coli | 32 | [19] |
| Ethyl 5-chloro-2-methyl-1-propyl-4-[({[4-(pyrrolidin-1-ylsulfonyl)benzoyl]oxy}imino)methyl]-1H-pyrrole-3-carboxylate | Proteus mirabilis | 7.81 | [19] |
| Various aminopyrrole-3-carbonitrile derivatives | Various bacteria | 7.81 - 125 | [19] |
| Cystobactamids | Gram-positive isolates | 0.125 - 8 | [20] |
| Chelocardins | Gram-positive isolates | 0.5 - 8 | [20] |
| Cystobactamids | Pseudomonas aeruginosa | MIC50: 2-4, MIC90: 8 | [20] |
| Chelocardins | Pseudomonas aeruginosa | MIC50: >32 | [20] |
| Cystobactamids | Acinetobacter baumannii | MIC50: 4-8, MIC90: 128 | [20] |
| Chelocardins | Acinetobacter baumannii | 4 - 64 | [20] |
| Pyrrole and pyrrolopyrimidine derivatives | Various bacteria & fungi | 4 - 256 | [21] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[18][22][23]
Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration of the agent that inhibits visible growth after incubation.[18]
Materials:
-
Sterile 96-well microtiter plates (U-bottom or round-bottom are often preferred)[22]
-
Bacterial or fungal strains
-
Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)
-
Aminopyrrole derivative stock solution
-
Sterile saline (0.85% NaCl)
-
McFarland 0.5 turbidity standard
-
Spectrophotometer or nephelometer
-
Multichannel pipette
Procedure:
-
Inoculum Preparation:
-
From a pure overnight culture on an agar plate, select 3-4 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[24] This can be done visually or using a spectrophotometer.
-
Dilute this standardized suspension in the appropriate broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[25]
-
-
Preparation of Antimicrobial Dilutions:
-
Dispense 100 µL of sterile broth into all wells of the microtiter plate.
-
In the first column of wells, add 100 µL of the aminopyrrole derivative solution at twice the highest desired final concentration.
-
Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column.[22]
-
Column 11 can serve as a growth control (inoculum without the compound), and column 12 as a sterility control (broth only).[18]
-
-
Inoculation:
-
Within 15 minutes of preparing the final inoculum, add the appropriate volume (typically 5-10 µL, depending on the initial dilution) of the diluted bacterial suspension to each well (except the sterility control), resulting in a final volume of 100-200 µL and the target inoculum density.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[25]
-
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity (growth). A reading mirror or a light box can aid in visualization.
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (the well is clear).[24]
-
High-Throughput Screening Workflow for Antimicrobial Discovery
High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds for antimicrobial activity.[26][27][28]
The following diagram outlines a typical HTS workflow for antimicrobial screening.
Anti-inflammatory Activity of Aminopyrrole Derivatives
Certain aminopyrrole derivatives have shown promising anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[4][29] COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are mediators of inflammation and pain.[9]
Quantitative Anti-inflammatory Activity Data
The anti-inflammatory activity of aminopyrrole derivatives is often assessed by their ability to inhibit COX-1 and COX-2 enzymes, with IC50 values indicating their potency and selectivity.
| Compound/Derivative | Enzyme | IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Compound 4k | COX-2 | > Celecoxib | - | [29] |
| Compound 4h | COX-1 | > Celecoxib | - | [29] |
| Compound 5l | COX-2 | 8.2 | >12.1 | [30] |
| Compound 5h | COX-2 | 22.6 | - | [30] |
| Compound 5j | COX-2 | 11.6 | - | [30] |
| Compound 5k | COX-2 | 14.3 | - | [30] |
| Pyrrole 4 | COX-2 | 0.65 | - | [31] |
| Hybrid 5 | COX-2 | 0.55 | - | [31] |
| Hybrid 6 | COX-2 | 7.0 | - | [31] |
| Hybrid 7 | COX-2 | 7.2 | - | [31] |
| Hybrid 8 | COX-2 | 6.0 | - | [31] |
| N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones | COX-1 & COX-2 | Similar to meloxicam | - | [3] |
| Indole derivative 27 | COX-2 | 0.32 | >312 | [32] |
| Compound 14 | COX-2 | 5.0 - 17.6 | 5.01 | [33] |
| Compound 16 | COX-2 | 5.0 - 17.6 | 5.86 | [33] |
Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)
This protocol describes a fluorometric assay to screen for COX-2 inhibitors.
Principle: The assay measures the peroxidase activity of COX. The enzyme catalyzes the conversion of arachidonic acid to prostaglandin G2 (PGG2). A fluorescent probe is then used to detect the peroxidase activity, and the inhibition of this activity by a test compound is quantified.[34]
Materials:
-
96-well white opaque plate
-
Recombinant human COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., Amplex™ Red)
-
COX Cofactor (e.g., Heme)
-
Arachidonic acid (substrate)
-
Known COX-2 inhibitor (e.g., Celecoxib) as a positive control
-
Aminopyrrole derivative solutions
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare all reagents according to the manufacturer's instructions. Thaw frozen components on ice.
-
Reconstitute and dilute the COX-2 enzyme in COX Assay Buffer to the desired working concentration (e.g., 17.5 ng/µL).[35] Keep the diluted enzyme on ice.
-
Prepare a 10X working solution of the test inhibitors and the positive control in the appropriate solvent (e.g., DMSO) and then dilute with COX Assay Buffer. The final solvent concentration should not exceed 1%.[35]
-
-
Assay Setup (in a 96-well plate):
-
Enzyme Control Wells: Add assay buffer and the diluted COX-2 enzyme.
-
Inhibitor Control Wells: Add assay buffer, the diluted COX-2 enzyme, and the positive control inhibitor.
-
Test Inhibitor Wells: Add assay buffer, the diluted COX-2 enzyme, and the aminopyrrole derivative solution.
-
Negative Control Wells (Background): Add assay buffer only (no enzyme).
-
-
Reaction Incubation:
-
Add the COX cofactor and the fluorescent probe to all wells.
-
Pre-incubate the plate at 37°C for about 10 minutes to allow the inhibitors to interact with the enzyme.[2]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the arachidonic acid substrate to all wells simultaneously using a multichannel pipette.
-
Immediately begin measuring the fluorescence intensity kinetically in a plate reader (e.g., Ex/Em = 535/587 nm) at 25°C for 5-10 minutes.[34]
-
-
Data Analysis:
-
Determine the rate of reaction from the linear portion of the kinetic curve for each well.
-
Subtract the background fluorescence from the negative control wells.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Synthesis of Aminopyrrole Derivatives
The synthesis of aminopyrrole derivatives can be achieved through various chemical reactions. A common approach involves a multi-component reaction, which allows for the efficient construction of the pyrrole ring with diverse substitutions.
Generalized Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of aminopyrrole derivatives.
This guide provides a foundational understanding of the significant biological activities of aminopyrrole derivatives. The presented data, protocols, and diagrams are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further exploration and innovation in this promising area of medicinal chemistry.
References
- 1. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and anticancer activity of 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. benchchem.com [benchchem.com]
- 17. Synthesis of certain pyrrole derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Broth Microdilution | MI [microbiology.mlsascp.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 23. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 24. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 25. bio-protocol.org [bio-protocol.org]
- 26. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 27. drugtargetreview.com [drugtargetreview.com]
- 28. journals.asm.org [journals.asm.org]
- 29. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. mdpi.com [mdpi.com]
- 32. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. assaygenie.com [assaygenie.com]
- 35. bpsbioscience.com [bpsbioscience.com]
The Therapeutic Potential of 2-Amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile: A Scoping Review
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature and publicly available data on the specific molecule, 2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile, are exceptionally limited. Therefore, this guide provides a comprehensive overview of the therapeutic potential of the broader class of 2-amino-1H-pyrrole-3-carbonitrile derivatives, drawing inferences about the potential applications of the target molecule. The synthesis and biological activities of related compounds will be discussed to build a foundational understanding for future research into this specific chemical entity.
Introduction: The Pyrrole Scaffold in Medicinal Chemistry
The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a constituent of many natural products and pharmacologically active compounds.[1] Its unique electronic properties and ability to participate in various chemical reactions have made it a privileged scaffold in drug discovery.[1] Pyrrole derivatives have demonstrated a wide array of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[2] The 2-amino-1H-pyrrole-3-carbonitrile core, in particular, serves as a versatile synthon for the creation of diverse molecular architectures with significant therapeutic potential.
Synthesis of 2-Amino-1H-pyrrole-3-carbonitrile Derivatives
The synthesis of 2-amino-1H-pyrrole-3-carbonitrile derivatives is well-established and typically involves the condensation of a ketone or aldehyde with malononitrile, followed by cyclization. A common and efficient method is the Gewald reaction, which is a one-pot, multi-component reaction.
General Synthesis Workflow
A generalized workflow for the synthesis of 2-aminopyrrole-3-carbonitriles is depicted below. This process can be adapted for the synthesis of this compound by using 2-butanone as the ketone starting material.
Caption: Generalized workflow for the synthesis of 2-aminopyrrole-3-carbonitriles.
Detailed Experimental Protocol: A Representative Synthesis
Materials:
-
2-Butanone
-
Malononitrile
-
Elemental Sulfur
-
Morpholine (catalyst)
-
Ethanol (solvent)
Procedure:
-
A mixture of 2-butanone (1 mmol), malononitrile (1 mmol), and elemental sulfur (1.1 mmol) in ethanol (20 mL) is prepared.
-
A catalytic amount of morpholine (0.1 mmol) is added to the mixture.
-
The reaction mixture is refluxed for a specified period (typically 2-6 hours), with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The crude product is washed with cold ethanol and then purified by recrystallization from a suitable solvent (e.g., ethanol or a solvent mixture) to yield the pure this compound.
Potential Therapeutic Applications
Based on the biological activities of structurally related 2-aminopyrrole-3-carbonitrile derivatives, several therapeutic applications can be postulated for this compound.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of pyrrole derivatives.[1] The 2-aminopyrrole-3-carbonitrile scaffold has been identified as a promising pharmacophore for the development of new antibacterial and antifungal agents.[3] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity.[3]
Anticancer Activity
The pyrrole nucleus is present in several anticancer drugs, and novel pyrrole derivatives continue to be explored for their antiproliferative properties.[4] Some substituted 2-aminopyrrole-3-carbonitriles have demonstrated cytotoxic activity against various cancer cell lines.[4] The potential mechanisms of action are diverse and may involve the inhibition of protein kinases, disruption of microtubule dynamics, or induction of apoptosis.
Caption: Postulated anticancer mechanisms of action for 2-aminopyrrole derivatives.
Anti-inflammatory Activity
Certain pyrrole-containing compounds have been reported to possess anti-inflammatory properties.[5] These effects may be mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) or the suppression of inflammatory cytokine production.[5] The structural features of this compound suggest it could be investigated for similar activities.
Quantitative Data on Related Compounds
While no quantitative data exists for the target compound, the following table summarizes the reported biological activities of some related 2-aminopyrrole-3-carbonitrile derivatives to provide a reference for potential efficacy.
| Compound Derivative | Biological Activity | Assay | Potency (e.g., IC50, MIC) | Reference |
| 2-amino-1-phenyl-4-(pyridin-4-yl-amino)-5-(p-tolyl)-1H-pyrrole-3-carbonitrile | Antibacterial | Staphylococcus aureus strains | Comparable to gentamicin | [1] |
| N-benzoyl derivative of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile | Metallo-β-lactamase (MBL) Inhibition | In vitro enzyme assay | Low µM range | [6] |
| 3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione | Anticancer | Colon cancer cell lines (HCT-116, SW-620, Colo-205) | GI50 ≈ 1.0–1.6 x 10⁻⁸ M | [7] |
Future Directions and Conclusion
The therapeutic potential of this compound remains largely unexplored. Based on the established biological activities of the broader class of 2-aminopyrrole-3-carbonitrile derivatives, this compound represents a promising starting point for further investigation. Future research should focus on:
-
De novo Synthesis and Characterization: The unambiguous synthesis and complete spectroscopic characterization of this compound are paramount.
-
In Vitro Screening: A comprehensive screening of the compound against a panel of microbial strains and cancer cell lines is necessary to identify its primary biological activities.
-
Mechanism of Action Studies: Should promising activity be identified, detailed mechanistic studies will be required to elucidate its mode of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogues will help in identifying the key structural features required for optimal activity and can lead to the development of more potent and selective therapeutic agents.
References
- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buy 2-Amino-4-(2,5-dimethylphenyl)-1h-pyrrole-3-carbonitrile [smolecule.com]
- 4. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation [mdpi.com]
- 5. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]
The Potent Antimicrobial and Antifungal Landscape of Pyrrole Carbonitriles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Among the promising candidates, pyrrole carbonitriles and their derivatives have emerged as a significant class of heterocyclic compounds exhibiting a broad spectrum of antimicrobial and antifungal activities. This technical guide provides an in-depth analysis of the current research, focusing on quantitative data, experimental methodologies, and mechanisms of action to support ongoing drug discovery and development efforts.
Quantitative Antimicrobial and Antifungal Activity
Numerous studies have quantified the efficacy of various pyrrole carbonitrile derivatives against a wide range of pathogenic bacteria and fungi. The data, primarily presented as Minimum Inhibitory Concentration (MIC) and zone of inhibition, are summarized below for comparative analysis.
Antibacterial Activity
The antibacterial potential of pyrrole carbonitriles has been demonstrated against both Gram-positive and Gram-negative bacteria.
| Compound/Derivative | Target Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference Compound | Reference MIC (µg/mL) | Reference Zone of Inhibition (mm) |
| 2-amino-1-(2-methylphenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile | Escherichia coli | 32 | - | Amoxicillin | 256 | - |
| Pyrrole benzamide derivatives | Staphylococcus aureus | 3.12 - 12.5 | - | Ciprofloxacin | 2 | - |
| Pyrrole benzamide derivatives | Escherichia coli | 3.12 - 12.5 | - | Ciprofloxacin | 2 | - |
| Para-trifluoromethyl derivative of Marinopyrrole A | Methicillin-resistant Staphylococcus epidermidis (MRSE) | 0.008 | - | Vancomycin | 0.5 - 1 | - |
| Para-trifluoromethyl derivative of Marinopyrrole A | Methicillin-susceptible Staphylococcus aureus (MSSA) | 0.125 | - | Vancomycin | 1 | - |
| Para-trifluoromethyl derivative of Marinopyrrole A | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.13 - 0.255 | - | Vancomycin | 0.5 - 1 | - |
| Phallusialides A and B | MRSA | 32 | - | - | - | - |
| Phallusialides A and B | Escherichia coli | 64 | - | - | - | - |
| 1-(4-Methoxyphenyl)-5-phenyl-2-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde | Pseudomonas putida | 16 | - | Chloramphenicol | - | - |
| Pyrrolo[2,3-b] pyrrole derivative 2 | Pseudomonas aeruginosa | 50 | - | Ciprofloxacin | 25 | - |
| Pyrrolo[2,3-b] pyrrole derivative 3 | Staphylococcus aureus | - | Comparable to Ciprofloxacin | Ciprofloxacin | - | - |
| BM212 (a pyrrole derivative) | Mycobacterium tuberculosis | 0.7 - 1.5 | - | Isoniazid | 0.05 - 0.2 | - |
| BM212 (a pyrrole derivative) | Drug-resistant M. tuberculosis | 0.7 - 1.5 | - | - | - | - |
| BM212 (a pyrrole derivative) | M. fortuitum | 3.1 - 12.5 | - | - | - | - |
| BM212 (a pyrrole derivative) | M. smegmatis | 3.1 - 25 | - | - | - | - |
| BM212 (a pyrrole derivative) | M. kansasii | 3.1 - 6.2 | - | - | - | - |
| BM212 (a pyrrole derivative) | M. avium | 0.4 - 3.1 | - | - | - | - |
| Synthesized pyrrole derivative 3d | E. coli | - | 22 | Ciprofloxacin | - | 22 |
| Synthesized pyrrole derivative 3e | S. aureus | - | 23 | Ciprofloxacin | - | 24 |
Table 1: Summary of Antibacterial Activity of Selected Pyrrole Carbonitrile Derivatives.[1][2][3][4][5][6]
Antifungal Activity
Pyrrole carbonitriles have also shown significant promise as antifungal agents, with some compounds exhibiting potency comparable to existing drugs.
| Compound/Derivative | Target Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference Compound | Reference MIC (µg/mL) | Reference Zone of Inhibition (mm) |
| Synthesized pyrrole derivative 3e | Aspergillus niger | - | 22 | Clotrimazole | - | 22 |
| Synthesized pyrrole derivative 3c | Candida albicans | - | 24 | Clotrimazole | - | 18 |
| Synthesized pyrrole derivative 3d | Candida albicans | - | 20 | Clotrimazole | - | 18 |
| Pyrrolo[2,3-b] pyrrole derivative 2 | Candida albicans | ~25% of Clotrimazole's MIC | - | Clotrimazole | - | - |
| 1-(α-[4-(1H-pyrrol-1-yl)phenyl]benzyl)-1H-imidazole | Candida albicans & Candida spp. | Most active among tested derivatives | - | - | - | - |
Table 2: Summary of Antifungal Activity of Selected Pyrrole Carbonitrile Derivatives.[2][3][5][7]
Experimental Protocols
The evaluation of antimicrobial and antifungal properties of pyrrole carbonitriles typically involves a series of standardized in vitro assays.
Antimicrobial Susceptibility Testing
a) Disc Diffusion Method:
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.[3][6]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared, typically adjusted to a 0.5 McFarland standard.
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of an appropriate agar medium, such as Mueller-Hinton agar.[6]
-
Application of Test Compounds: Sterile filter paper discs are impregnated with a known concentration of the synthesized pyrrole carbonitrile derivative (e.g., 100 µg/mL in DMSO).[3]
-
Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).[8]
-
Measurement of Inhibition Zone: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured in millimeters.[3][6] Standard antibiotics like ciprofloxacin and clotrimazole are used as positive controls.[2][3]
b) Broth Macrodilution Method for Minimum Inhibitory Concentration (MIC) Determination:
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[8]
-
Preparation of Serial Dilutions: A series of twofold dilutions of the pyrrole carbonitrile compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in test tubes.
-
Inoculation: Each tube is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The tubes are incubated under appropriate conditions.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth).
Cytotoxicity Assays
To assess the potential for therapeutic use, the cytotoxicity of these compounds is often evaluated against mammalian cell lines.
a) MTT Assay:
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[9][10][11]
-
Cell Seeding: Human cancer cell lines (e.g., HepG2, LoVo, MCF-7) or normal cell lines are seeded in 96-well plates and allowed to adhere overnight.[9][11]
-
Compound Treatment: The cells are treated with various concentrations of the pyrrole carbonitrile derivatives for a specified period (e.g., 24, 48, or 72 hours).[10]
-
Addition of MTT Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.
-
Solubilization of Formazan: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The results are used to calculate the IC50 value, the concentration of the compound that inhibits 50% of cell growth.
Mechanisms of Action and Signaling Pathways
The antimicrobial and antifungal effects of pyrrole carbonitriles are attributed to their interaction with various cellular targets and pathways, leading to the inhibition of essential life processes in microorganisms.
Inhibition of Key Bacterial Enzymes
Several pyrrole derivatives have been identified as inhibitors of crucial bacterial enzymes.
-
Topoisomerase Inhibition: Some pyrrolyl benzamide derivatives may act as inhibitors of bacterial topoisomerases, enzymes essential for DNA replication and synthesis. This inhibition ultimately leads to the cessation of bacterial growth.[1]
-
InhA Inhibition: Certain pyrrole benzamides have been shown to inhibit InhA, an enoyl-acyl carrier protein reductase involved in the synthesis of mycolic acids, which are critical components of the mycobacterial cell wall.[1]
-
Sortase A Inhibition: Pyrrolomycin derivatives have demonstrated inhibitory activity against Sortase A, an enzyme that anchors surface proteins to the cell wall in Gram-positive bacteria. Inhibition of Sortase A can interfere with bacterial adhesion and biofilm formation.[1]
Disruption of Fungal Respiratory Electron Transport
A well-studied mechanism, particularly for the naturally occurring pyrrole, pyrrolnitrin, is the disruption of the fungal respiratory electron transport system. Pyrrolnitrin acts on the terminal electron transport system, specifically between succinate or NADH and coenzyme Q.[12][13] This inhibition of cellular respiration deprives the fungal cells of energy, leading to growth arrest.
Quorum Sensing Inhibition
Some pyrrole derivatives, such as 1H-pyrrole-2,5-dicarboxylic acid (PT22), have been identified as quorum sensing (QS) inhibitors.[1][14] QS is a cell-to-cell communication mechanism in bacteria that regulates virulence factor production and biofilm formation.[15] By inhibiting QS, these compounds can reduce bacterial pathogenicity and enhance the efficacy of conventional antibiotics.[1][14]
Conclusion
Pyrrole carbonitriles represent a versatile and potent class of compounds with significant antimicrobial and antifungal properties. The diverse mechanisms of action, including enzyme inhibition, disruption of cellular respiration, and interference with bacterial communication, make them attractive candidates for further development. The quantitative data presented in this guide highlight their potential to combat a wide range of pathogens, including drug-resistant strains. The detailed experimental protocols provide a framework for the continued evaluation and optimization of these promising therapeutic agents. Further research into the structure-activity relationships and in vivo efficacy is warranted to fully realize the clinical potential of pyrrole carbonitriles in the fight against infectious diseases.
References
- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. redalyc.org [redalyc.org]
- 3. researchgate.net [researchgate.net]
- 4. Bactericidal Activities of the Pyrrole Derivative BM212 against Multidrug-Resistant and Intramacrophagic Mycobacterium tuberculosis Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. acgpubs.org [acgpubs.org]
- 7. Researches on antibacterial and antifungal agents. IX--Pyrrole analogues of bifonazole with potent antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Mechanism of Action of the Antifungal Antibiotic Pyrrolnitrin | Semantic Scholar [semanticscholar.org]
- 13. Mechanism of action of the antifungal antibiotic pyrrolnitrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Mechanism of Action for 2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile and its Analogs
Disclaimer: Direct experimental data on the specific compound 2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile is limited in publicly available scientific literature. This guide provides a comprehensive overview of the likely mechanisms of action based on extensive research into structurally related 2-aminopyrrole-3-carbonitrile derivatives. The information presented is intended for researchers, scientists, and drug development professionals.
Executive Summary
The 2-amino-1H-pyrrole-3-carbonitrile scaffold is a versatile pharmacophore that has demonstrated significant potential in the development of novel therapeutic agents. Extensive research on its derivatives has revealed two primary mechanisms of action: inhibition of bacterial metallo-β-lactamases (MBLs) and inhibition of the human enzyme dipeptidyl peptidase IV (DPP4). This technical guide synthesizes the available data on analogous compounds to elucidate the probable biological activities, mechanisms of action, and relevant experimental protocols for this compound.
Potential Mechanisms of Action
Based on the structure-activity relationships (SAR) of closely related analogs, this compound is predicted to exhibit inhibitory activity against two key enzyme families.
Inhibition of Metallo-β-Lactamases (MBLs)
A significant body of research has focused on 2-aminopyrrole-3-carbonitrile derivatives as inhibitors of metallo-β-lactamases (MBLs).[1][2] These bacterial enzymes are a major contributor to antibiotic resistance, as they can hydrolyze a broad spectrum of β-lactam antibiotics, including carbapenems.
The proposed mechanism of MBL inhibition by these pyrrole derivatives involves the chelation of the zinc ions in the enzyme's active site. The core structure, particularly the 2-amino and 3-carbonitrile groups, is believed to play a crucial role in coordinating with the zinc ions, thereby inactivating the enzyme. Structure-activity relationship studies on analogs, such as 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile, have highlighted the importance of the substituents at the 1, 4, and 5 positions for inhibitory potency against various MBL subclasses (e.g., IMP-1, CphA, and AIM-1).[1]
Signaling Pathway: Restoration of β-Lactam Antibiotic Efficacy
The inhibition of MBLs by a 2-aminopyrrole-3-carbonitrile derivative does not directly kill the bacteria. Instead, it restores the efficacy of β-lactam antibiotics. The following diagram illustrates this synergistic relationship.
Inhibition of Dipeptidyl Peptidase IV (DPP4)
Several studies have identified 2-aminopyrrole-3-carbonitrile derivatives as potent inhibitors of dipeptidyl peptidase IV (DPP4).[3][4] DPP4 is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP4 increases the levels of active GLP-1 and GIP, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. This mechanism is a validated therapeutic strategy for the management of type 2 diabetes.
Signaling Pathway: DPP4 Inhibition and Glucose Homeostasis
The inhibition of DPP4 by a 2-aminopyrrole-3-carbonitrile derivative would lead to the downstream effects on the incretin pathway, ultimately contributing to better glycemic control.
Quantitative Data on Analog Compounds
Table 1: Inhibitory Activity of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile Analogs against Metallo-β-Lactamases
| Compound | Target MBL | Ki (μM) |
| 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile | IMP-1 | 21 |
| N-benzoyl derivative | IMP-1 | Low μM range |
| N-benzoyl derivative | CphA | Low μM range |
| N-benzoyl derivative | AIM-1 | Low μM range |
Data sourced from McGeary, R. et al. (2017).[1]
Table 2: Inhibitory Activity of Hetero-aromatic Substituted α-amino pyrrole-2-carbonitrile Derivatives against DPP4
| Compound ID | R Group | IC50 (μM) |
| 6h | [Structure not specified] | 0.004 |
| 6n | [Structure not specified] | 0.01 |
| Range of tested analogs | Various hetero-aromatic moieties | 0.004 - 113.6 |
Data sourced from a 2014 study on DPP4 inhibitors.[3]
Detailed Experimental Protocols
The following are representative protocols for assessing the inhibitory activity of 2-aminopyrrole-3-carbonitrile derivatives against MBLs and DPP4.
Metallo-β-Lactamase (MBL) Inhibition Assay
This protocol is based on a spectrophotometric assay using the chromogenic β-lactam substrate, nitrocefin.
Experimental Workflow
Materials:
-
Purified MBL enzyme (e.g., IMP-1, CphA, AIM-1)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnCl₂)
-
Test compound (2-aminopyrrole-3-carbonitrile derivative) dissolved in DMSO
-
Nitrocefin (chromogenic substrate)
-
96-well microplate
-
Spectrophotometer capable of kinetic measurements
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well microplate, add the assay buffer, the MBL enzyme solution, and the test compound solution to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the enzymatic reaction by adding a solution of nitrocefin to all wells.
-
Immediately begin monitoring the change in absorbance at 495 nm over time using a microplate reader in kinetic mode.
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time curves.
-
Determine the percent inhibition for each concentration of the test compound relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Dipeptidyl Peptidase IV (DPP4) Inhibition Assay
This protocol is based on a fluorometric assay using the substrate Gly-Pro-AMC (Glycyl-L-prolyl-7-amino-4-methylcoumarin).
Experimental Workflow
Materials:
-
Recombinant human DPP4 enzyme
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Test compound (2-aminopyrrole-3-carbonitrile derivative) dissolved in DMSO
-
Gly-Pro-AMC (fluorogenic substrate)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well black microplate, add the assay buffer, the DPP4 enzyme solution, and the test compound solution to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding a solution of Gly-Pro-AMC to all wells.
-
Immediately place the plate in a fluorometric microplate reader and monitor the increase in fluorescence (Excitation: ~360 nm, Emission: ~460 nm) over time in kinetic mode.
-
Calculate the initial reaction velocities from the linear portion of the fluorescence versus time curves.
-
Determine the percent inhibition for each concentration of the test compound relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel inhibitors targeting both bacterial MBLs and human DPP4. While direct experimental data for this specific compound is lacking, the extensive research on its analogs provides a strong foundation for understanding its potential mechanisms of action. As an MBL inhibitor, it could play a crucial role in combating antibiotic resistance. As a DPP4 inhibitor, it holds promise for the treatment of type 2 diabetes. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this and related compounds. Future research should focus on the synthesis and biological evaluation of this compound to confirm these predicted activities and to determine its specific quantitative inhibitory profile.
References
- 1. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of hetero-aromatic moieties substituted pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile, a key heterocyclic scaffold with potential applications in medicinal chemistry and materials science. The primary synthetic route described is a one-pot, three-component reaction employing readily available starting materials. This methodology offers a straightforward and efficient approach to this valuable pyrrole derivative.
Introduction
Pyrrole-containing compounds are of significant interest in drug discovery and development due to their diverse biological activities. The 2-amino-3-cyanopyrrole moiety, in particular, serves as a versatile pharmacophore and a valuable building block for the synthesis of more complex heterocyclic systems. The target molecule, this compound, possesses a substitution pattern that is attractive for further chemical elaboration and biological screening. The synthesis of polysubstituted pyrroles can be achieved through various multicomponent reactions, which offer advantages in terms of efficiency and atom economy.
Synthesis of this compound
A robust and widely applicable method for the synthesis of substituted 2-aminopyrrole-3-carbonitriles involves the condensation of an α-hydroxyketone with an active methylene nitrile, often in the presence of a primary amine or ammonia source. In the case of this compound, the synthesis can be accomplished through the reaction of 3-hydroxy-2-butanone (acetoin) and malononitrile.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of the target pyrrole.
Experimental Protocol
This protocol is adapted from general procedures for the synthesis of similar 2-aminopyrrole-3-carbonitriles from α-hydroxyketones and malononitrile.[1][2][3][4]
Materials:
-
3-Hydroxy-2-butanone (Acetoin)
-
Malononitrile
-
Ammonium acetate
-
Ethanol (or other suitable solvent like methanol or isopropanol)
-
Glacial acetic acid (optional, as catalyst)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxy-2-butanone (1.0 eq), malononitrile (1.0 eq), and ammonium acetate (2.0-3.0 eq).
-
Add ethanol as the solvent (concentration of reactants typically 0.1-0.5 M).
-
If desired, a catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-12 hours), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude residue can be purified by column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexane.
-
Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Data Presentation
The following table summarizes expected and reported data for analogous synthetic procedures. Researchers should expect similar outcomes for the synthesis of the title compound.
| Parameter | Expected/Reported Value |
| Yield | 60-90% |
| Physical State | Solid (likely crystalline) |
| Melting Point | Dependent on purity |
| ¹H NMR | Expect signals for two methyl groups, an amino group, and a pyrrole NH proton. |
| ¹³C NMR | Expect signals for the nitrile carbon, pyrrole ring carbons, and methyl carbons. |
| IR (cm⁻¹) | Characteristic peaks for N-H stretching (amino and pyrrole), C≡N stretching, and C=C stretching. |
| Mass Spec (m/z) | [M+H]⁺ corresponding to the molecular weight of the product (C₇H₉N₃). |
Synthetic Workflow and Logic
The synthesis follows a logical progression from starting materials to the final purified product. The workflow is designed to be efficient and scalable for laboratory settings.
Caption: A typical experimental workflow for the synthesis.
Potential Signaling Pathway Involvement
While the specific biological activity of this compound is not extensively documented, related pyrrole derivatives have been investigated for their roles as inhibitors of various kinases. For instance, some pyrrole-containing compounds act as inhibitors of protein kinases involved in cell signaling pathways, such as those mediated by growth factors. A hypothetical signaling pathway where such a compound might act is depicted below. This is a generalized representation and would require experimental validation for the specific compound.
References
Multi-component Reactions for the Synthesis of Substituted 2-Aminopyrroles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Substituted 2-aminopyrroles are a class of heterocyclic compounds that hold significant importance in medicinal chemistry and drug discovery. Their core structure is recognized as a "privileged scaffold," meaning it can interact with a variety of biological targets, leading to a broad range of pharmacological activities. This has made them attractive candidates for the development of new therapeutic agents. Multi-component reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of these complex molecules in a single step, offering advantages in terms of atom economy, reduced waste, and the ability to generate diverse libraries of compounds for screening.
This document provides detailed application notes and experimental protocols for three distinct and effective multi-component reactions used to synthesize substituted 2-aminopyrroles.
Application Notes: The Significance of Substituted 2-Aminopyrroles in Drug Discovery
The 2-aminopyrrole motif is a key structural component in numerous bioactive molecules with a wide array of therapeutic applications.[1][2] These compounds have demonstrated potential as:
-
Anticancer Agents: Many substituted 2-aminopyrroles exhibit potent anticancer activity by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.[1]
-
Kinase Inhibitors: They have been successfully developed as inhibitors of various kinases, such as MEK (mitogen-activated protein kinase kinase), which are crucial components of signaling cascades that are often dysregulated in cancer.[1][2]
-
Modulators of Protein-Protein Interactions: Certain 2-aminopyrrole derivatives can disrupt critical protein-protein interactions, such as those involving the Bcl-2 family of proteins, which are key regulators of apoptosis.[2][3] By inhibiting anti-apoptotic Bcl-2 proteins, these compounds can sensitize cancer cells to programmed cell death.
-
Anti-inflammatory, Antiviral, and Antifungal Agents: The diverse biological activities of 2-aminopyrroles extend to the treatment of inflammatory conditions and infectious diseases.[1]
The ability of MCRs to rapidly generate a multitude of structurally diverse 2-aminopyrrole derivatives is invaluable for structure-activity relationship (SAR) studies, enabling the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties.
Signaling Pathways Targeted by Substituted 2-Aminopyrroles
The RAS-RAF-MEK-ERK Signaling Pathway
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[4][5] Mutations in genes such as BRAF and KRAS can lead to the constitutive activation of this pathway, a hallmark of many human cancers.[6] Substituted 2-aminopyrroles have been identified as potent allosteric inhibitors of MEK1 and MEK2.[2] These inhibitors do not compete with ATP but bind to a distinct pocket on the enzyme, locking it in an inactive conformation and thereby preventing the phosphorylation of its downstream target, ERK.[4] This blockade of ERK signaling can lead to cell cycle arrest and apoptosis in cancer cells.
The BCL-2 Family and Apoptosis Regulation
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[3][7] This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak, Bim). In cancer cells, the overexpression of anti-apoptotic Bcl-2 proteins can sequester pro-apoptotic proteins, preventing the initiation of apoptosis and contributing to therapeutic resistance.[8] Certain substituted 2-aminopyrroles act as BH3 mimetics, binding to the BH3 groove of anti-apoptotic Bcl-2 proteins.[9] This disrupts the interaction with pro-apoptotic proteins, liberating them to trigger the mitochondrial pathway of apoptosis, leading to cancer cell death.
Experimental Protocols
The following are detailed protocols for the synthesis of substituted 2-aminopyrroles via multi-component reactions.
Protocol 1: Three-Component Synthesis from N-Tosylimines, DMAD, and Isocyanides
This protocol describes a novel and efficient synthesis of 2-aminopyrrole systems from N-tosylimines, dimethyl acetylenedicarboxylate (DMAD), and isocyanides.[10] The reaction proceeds via a proposed mechanism involving the formation of a zwitterionic intermediate from the isocyanide and DMAD, which then undergoes a 1,3-dipolar cycloaddition with the N-tosylimine.[10]
References
- 1. One-Pot Multicomponent Synthesis of Diversely Substituted 2-Aminopyrroles. A Short General Synthesis of Rigidins A, B, C and D - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Short and Modular Synthesis of Substituted 2-Aminopyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bcl-2 family members as molecular targets in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MEK and the inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 8. Non-peptidic small molecule inhibitors against Bcl-2 for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unlocking the Therapeutic Potential of BCL-2 Associated Protein Family: Exploring BCL-2 Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction [organic-chemistry.org]
Application Notes and Protocols for the Purification of Pyrrole Compounds via Recrystallization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of pyrrole-containing compounds, a crucial step in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. The protocols focus on recrystallization, a robust and scalable technique for achieving high purity.
Introduction to Recrystallization of Pyrrole Compounds
Pyrrole and its derivatives are fundamental heterocyclic scaffolds in numerous natural products and pharmaceuticals. Their purification is often challenging due to their propensity for polymerization and sensitivity to air and light. Recrystallization is a powerful purification technique that relies on the differential solubility of the compound and its impurities in a given solvent at varying temperatures. A successful recrystallization can significantly enhance the purity of a pyrrole compound, which is critical for its use in drug development and other high-purity applications.
The choice of solvent is paramount for effective recrystallization. An ideal solvent should exhibit high solubility for the target pyrrole compound at elevated temperatures and low solubility at cooler temperatures, while impurities should remain soluble or insoluble at all temperatures. For pyrrole derivatives, a range of solvents from nonpolar hydrocarbons to polar alcohols and water can be employed, often in combination as mixed-solvent systems.
Quantitative Data on Pyrrole Purification
The following tables summarize quantitative data from various purification methods for pyrrole and its derivatives.
| Compound | Purification Method | Solvent System | Initial Purity/Impurity Level | Final Purity | Yield | Reference |
| Pyrrole | Fractional Distillation | - | Commercial grade | 99.9 mole % | Not Specified | [1] |
| Pyrrole | Acid Treatment (Formic Acid) and Distillation | - | >0.1% pyrrolidine and water | >99% pyrrole, <0.1% pyrrolidine, <0.1% water | 200 g main fraction from 500 g pre-distillate | [2] |
| Pyrrole-2-carboxaldehyde | Recrystallization | Petroleum ether (b.p. 40-60°C) | Crude | M.p. 44-45°C | ~85% recovery from crude | [3] |
| 2-Ethoxycarbonyl-3-ethyl-4-methyl-5-benzyloxycarbonylpyrrole | Recrystallization | Ethanol | Crude | Not Specified | Not Specified | [4] |
| 2-Formyl-4-tert-butylpyrrole / 2-Formyl-5-tert-butylpyrrole | Recrystallization | Pentane | Crude | White crystalline solid | 65-75% | [5] |
Note: The purity of recrystallized products is often assessed by melting point determination, where a sharp melting range close to the literature value indicates high purity.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of Pyrrole-2-carboxaldehyde
This protocol is adapted from a procedure for the purification of pyrrole-2-carboxaldehyde.[3]
Materials:
-
Crude pyrrole-2-carboxaldehyde
-
Petroleum ether (boiling point 40-60°C)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Place the crude pyrrole-2-carboxaldehyde in an Erlenmeyer flask.
-
Add petroleum ether in a ratio of approximately 25 mL of solvent per 1 gram of crude aldehyde.[3]
-
Heat the mixture to the boiling point of the solvent using a heating mantle or hot plate. Use a condenser to prevent solvent loss.
-
Continue heating until the solid is completely dissolved. If insoluble impurities remain, perform a hot filtration.
-
Once a clear solution is obtained, remove the flask from the heat and allow it to cool slowly to room temperature.
-
To maximize crystal formation, further cool the flask in an ice bath for a few hours.[3]
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold petroleum ether to remove any adhering impurities.
-
Dry the crystals, for example, on a clay plate or in a desiccator.[3]
-
Determine the melting point of the dried crystals to assess purity. The expected melting point for pure pyrrole-2-carboxaldehyde is 44-45°C.[3]
Protocol 2: Mixed-Solvent Recrystallization
This is a general protocol for recrystallization using a two-solvent system, which is useful when a suitable single solvent cannot be identified.[6][7]
Materials:
-
Crude pyrrole compound
-
A "good" solvent (in which the compound is soluble)
-
A "poor" or "anti-solvent" (in which the compound is sparingly soluble)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Pipettes or burettes
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Select a miscible solvent pair. Common pairs include ethanol/water, methanol/water, and dichloromethane/hexane.
-
Dissolve the crude pyrrole compound in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.
-
Heat the solution to boiling.
-
While maintaining the temperature, add the "poor" solvent dropwise until the solution becomes slightly cloudy (the point of saturation).[6]
-
If excess "poor" solvent is added and the solution remains cloudy, add a few drops of the hot "good" solvent until the solution becomes clear again.[6]
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Further cool the flask in an ice bath to induce maximum crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of a cold mixture of the two solvents.
-
Dry the crystals and determine their melting point to assess purity.
Visualization of Workflows and Signaling Pathways
Experimental Workflow for Recrystallization
The following diagram illustrates the general workflow for purifying a pyrrole compound using the recrystallization technique.
References
- 1. Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. amherst.edu [amherst.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. mdpi.com [mdpi.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
Application of 2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile is a versatile heterocyclic building block in organic synthesis. Its unique arrangement of amino and cyano functional groups on a pyrrole core makes it an ideal precursor for the construction of a variety of fused heterocyclic systems, many of which are of significant interest in medicinal chemistry and materials science. The pyrrole moiety is a key structural component in numerous natural products and pharmaceuticals.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of valuable organic compounds, with a particular focus on the preparation of pyrrolo[2,3-d]pyrimidines, which are known for their diverse biological activities.[4][5]
Key Applications
The primary application of this compound lies in its utility as a synthon for the creation of fused pyrimidine rings, leading to the formation of pyrrolo[2,3-d]pyrimidines. This transformation takes advantage of the vicinal amino and cyano groups, which can readily undergo cyclocondensation reactions with various reagents.
Synthesis of Pyrrolo[2,3-d]pyrimidines
Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are a class of compounds that have garnered significant attention due to their structural similarity to purine nucleobases, leading to a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[5] The general synthetic strategy involves the reaction of the 2-amino-pyrrole-3-carbonitrile core with single-carbon synthons or their equivalents.
A common and effective method for the synthesis of 4-amino-pyrrolo[2,3-d]pyrimidines involves the cyclocondensation of 2-amino-4,5-disubstituted-1H-pyrrole-3-carbonitriles with urea or thiourea. This reaction provides a direct route to the corresponding pyrrolo[2,3-d]pyrimidin-4-ones or -4-thiones, which can be further functionalized.[4]
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-5,6-dimethyl-7-phenyl-1H-pyrrolo[2,3-d]pyrimidin-2(7H)-one
This protocol is adapted from the synthesis of analogous pyrrolo[2,3-d]pyrimidines.[4]
Reaction Scheme:
Caption: Synthesis of a pyrrolo[2,3-d]pyrimidin-2(7H)-one derivative.
Materials:
-
2-Amino-4,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile
-
Urea
-
Glacial Acetic Acid
-
Ethanol
-
Standard laboratory glassware and heating apparatus
Procedure:
-
A mixture of 2-amino-4,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile (1 mmol) and urea (1.2 mmol) in glacial acetic acid (15 mL) is heated at reflux for 8 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The cooled mixture is poured into ice-cold water (50 mL).
-
The resulting precipitate is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.
-
The crude product is recrystallized from ethanol to afford the pure 4-amino-5,6-dimethyl-7-phenyl-1H-pyrrolo[2,3-d]pyrimidin-2(7H)-one.
Expected Yield: Based on similar syntheses, yields are expected to be in the range of 50-60%.[4]
Characterization: The structure of the product can be confirmed by spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: Synthesis of 4-Amino-5,6-dimethyl-7-phenyl-1H-pyrrolo[2,3-d]pyrimidine-2(7H)-thione
This protocol describes the synthesis of the corresponding thione derivative using thiourea.[4]
Reaction Scheme:
Caption: Synthesis of a pyrrolo[2,3-d]pyrimidine-2(7H)-thione derivative.
Materials:
-
2-Amino-4,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile
-
Thiourea
-
Glacial Acetic Acid
-
Ethanol
-
Standard laboratory glassware and heating apparatus
Procedure:
-
A mixture of 2-amino-4,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile (1 mmol) and thiourea (1.2 mmol) in glacial acetic acid (15 mL) is heated at reflux for 10 hours.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction mixture is allowed to cool to ambient temperature.
-
The mixture is then poured into a beaker containing crushed ice.
-
The solid product that precipitates is collected by vacuum filtration, washed thoroughly with water, and then with a small portion of cold ethanol.
-
The product is purified by recrystallization from ethanol to yield the desired 4-amino-5,6-dimethyl-7-phenyl-1H-pyrrolo[2,3-d]pyrimidine-2(7H)-thione.
Expected Yield: Yields for similar reactions are reported to be in the range of 45-55%.[4]
Characterization: The product's identity and purity should be confirmed using IR, 1H NMR, 13C NMR, and mass spectrometry.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives from substituted 2-amino-1H-pyrrole-3-carbonitriles, based on reported literature.[4]
| Starting Material | Reagent | Product | Yield (%) |
| 2-Amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile | Urea | 4-Amino-6,7-diphenyl-1H-pyrrolo[2,3-d]pyrimidin-2(7H)-one | 58 |
| 2-Amino-1-phenyl-5-(p-tolyl)-1H-pyrrole-3-carbonitrile | Urea | 4-Amino-7-phenyl-6-(p-tolyl)-1H-pyrrolo[2,3-d]pyrimidin-2(7H)-one | 55 |
| 2-Amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile | Thiourea | 4-Amino-6,7-diphenyl-1H-pyrrolo[2,3-d]pyrimidine-2(7H)-thione | 52 |
| 2-Amino-1-phenyl-5-(p-tolyl)-1H-pyrrole-3-carbonitrile | Thiourea | 4-Amino-7-phenyl-6-(p-tolyl)-1H-pyrrolo[2,3-d]pyrimidine-2(7H)-thione | 50 |
| 2-Amino-5-(4-bromophenyl)-1-phenyl-1H-pyrrole-3-carbonitrile | Thiourea | 4-Amino-6-(4-bromophenyl)-7-phenyl-1H-pyrrolo[2,3-d]pyrimidine-2(7H)-thione | 48 |
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the general workflow for the synthesis and characterization of fused heterocyclic compounds from this compound.
Caption: A generalized workflow for the synthesis and analysis of derivatives.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of fused heterocyclic compounds, particularly pyrrolo[2,3-d]pyrimidines. The straightforward and efficient protocols for the construction of these complex molecules make this pyrrole derivative an important tool for researchers in organic synthesis, medicinal chemistry, and drug discovery. The ability to readily introduce diverse substituents onto the pyrrole and pyrimidine rings allows for the creation of extensive compound libraries for biological screening and the development of novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. ijabbr.com [ijabbr.com]
- 3. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajol.info [ajol.info]
- 5. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Aminopyrroles as Versatile Intermediates in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-aminopyrroles as key intermediates in the synthesis of a wide range of pharmaceutical compounds. The inherent reactivity and structural features of the 2-aminopyrrole scaffold make it a valuable building block in medicinal chemistry for the development of novel therapeutics. This document outlines key synthetic methodologies, presents relevant quantitative data, provides detailed experimental protocols, and visualizes important biological pathways and experimental workflows.
Introduction
The 2-aminopyrrole moiety is a privileged scaffold in drug discovery, appearing in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to participate in various chemical transformations have led to its use in the synthesis of inhibitors for key biological targets such as mitogen-activated protein kinase (MEK), metallo-β-lactamases (MBLs), and the B-cell lymphoma 2 (Bcl-2) family of proteins. Furthermore, 2-aminopyrroles serve as crucial precursors for the synthesis of fused heterocyclic systems, including purine analogs like the rigidins.[2][3]
This document details two prominent and efficient methods for the synthesis of substituted 2-aminopyrroles: a metal-free domino reaction and a one-pot multicomponent reaction.
Synthetic Methodologies and Data
Metal-Free Domino Synthesis of Substituted 2-Aminopyrroles
A novel and efficient metal-free domino reaction has been developed for the synthesis of substituted 2-aminopyrroles from readily accessible N-alkynyl, N'-vinyl hydrazides.[1] This methodology involves a propargylic 3,4-diaza-Cope rearrangement followed by a tandem isomerization/5-exo-dig N-cyclization. The reaction proceeds with good to excellent yields and tolerates a variety of substituents.
Table 1: Domino Synthesis of Representative 2-Aminopyrroles
| Entry | Starting Hydrazide | Product | R | R' | Yield (%) |
| 1 | 4a | 12a | Ph | H | 82 |
| 2 | 4b | 12b | 4-MeC₆H₄ | H | 75 |
| 3 | 4c | 12c | 4-ClC₆H₄ | H | 68 |
| 4 | 4i | 12i | Ph | CO₂Et | 59 |
| 5 | 4j | 12j | 4-MeC₆H₄ | CO₂Et | 78 |
Data extracted from Castillo et al., Org. Lett. 2021, 23 (10), 4078-4082 and its supporting information.[1][4]
One-Pot Multicomponent Synthesis of 2-Aminopyrrole Precursors for Rigidin Alkaloids
A highly efficient one-pot multicomponent reaction of N-(sulfonamido)-acetophenones, aldehydes, and activated methylene compounds provides access to polysubstituted 2-aminopyrroles.[2] This method has been successfully applied to the total synthesis of the marine alkaloids rigidins A, B, C, and D.[2][3]
Table 2: Multicomponent Synthesis of 2-Aminopyrrole Intermediates for Rigidins
| Entry | Aldehyde | N-(Sulfonamido)-acetophenone | Activated Methylene Compound | Product | Yield (%) |
| 1 | Benzaldehyde | N-(methanesulfonamido)-acetophenone | Malononitrile | 2-amino-3-cyano-4-phenyl-5-methylsulfonyl-pyrrole | 85 |
| 2 | 4-Methoxybenzaldehyde | N-(methanesulfonamido)-acetophenone | Malononitrile | 2-amino-3-cyano-4-(4-methoxyphenyl)-5-methylsulfonyl-pyrrole | 88 |
| 3 | 3-Bromobenzaldehyde | N-(methanesulfonamido)-acetophenone | Malononitrile | 2-amino-3-cyano-4-(3-bromophenyl)-5-methylsulfonyl-pyrrole | 82 |
Representative yields based on the general procedure described by Magedov et al., Org. Lett. 2011, 13 (5), 1118-1121.[2][3]
Experimental Protocols
Protocol 1: General Procedure for the Domino Synthesis of 2-Aminopyrroles
This protocol is adapted from the supporting information of Castillo et al., Org. Lett. 2021, 23 (10), 4078-4082.[1][4]
Materials:
-
N-alkynyl, N'-vinyl hydrazide (1.0 equiv)
-
Anhydrous xylenes
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the N-alkynyl, N'-vinyl hydrazide (e.g., 4a , 0.2 mmol).
-
Add anhydrous xylenes (2.0 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 140 °C) under an inert atmosphere (e.g., argon or nitrogen).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction (typically 18-24 hours), cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-aminopyrrole.
-
Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: General Procedure for the One-Pot Multicomponent Synthesis of 2-Aminopyrrole Intermediates
This protocol is adapted from Magedov et al., Org. Lett. 2011, 13 (5), 1118-1121.[2][3]
Materials:
-
N-(methanesulfonamido)-acetophenone (1.0 equiv)
-
Aldehyde (1.0 equiv)
-
Malononitrile (1.0 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Ethanol (EtOH)
Procedure:
-
To a round-bottom flask, add N-(methanesulfonamido)-acetophenone (e.g., 1.0 mmol), the corresponding aldehyde (1.0 mmol), and malononitrile (1.0 mmol).
-
Add ethanol (10 mL) to the flask.
-
Add potassium carbonate (2.0 mmol) to the reaction mixture.
-
Heat the mixture to reflux (approximately 78 °C) with vigorous stirring.
-
Monitor the reaction by TLC until the starting materials are consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and pour it into ice-water (50 mL).
-
Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
Dry the solid under vacuum to obtain the crude 2-aminopyrrole.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminopyrrole intermediate.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways targeted by drugs derived from 2-aminopyrrole intermediates.
Caption: The MEK/ERK signaling pathway, a target for anticancer drugs.
Caption: The Bcl-2 mediated apoptosis pathway.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and characterization of 2-aminopyrrole derivatives.
Caption: General experimental workflow for 2-aminopyrrole synthesis.
References
- 1. Short and Modular Synthesis of Substituted 2-Aminopyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-Pot Multicomponent Synthesis of Diversely Substituted 2-Aminopyrroles. A Short General Synthesis of Rigidins A, B, C and D - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-pot multicomponent synthesis of diversely substituted 2-aminopyrroles. A short general synthesis of rigidins A, B, C, and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Laboratory-Scale Synthesis of Functionalized Aminopyrroles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of common and efficient methods for the laboratory-scale synthesis of functionalized aminopyrroles, crucial scaffolds in medicinal chemistry and drug development. The protocols outlined below are based on established literature and offer step-by-step guidance for key synthetic transformations.
Introduction
Aminopyrroles are privileged heterocyclic motifs found in a wide array of biologically active compounds, exhibiting anti-inflammatory, anticancer, antiviral, and antifungal properties.[1] Their synthesis is a key step in the development of novel therapeutic agents. This document details several robust synthetic strategies for accessing diversely substituted 2-aminopyrroles and 3-aminopyrroles, including multicomponent reactions and domino processes.
Synthesis of 2-Aminopyrroles
Method 1: Three-Component Reaction of N-Tosylimes, Dimethyl Acetylenedicarboxylate (DMAD), and Isocyanides
This method provides an efficient route to highly functionalized 2-aminopyrroles through a one-pot, three-component reaction.[2][3] The reaction proceeds via a proposed mechanism involving the formation of a zwitterionic intermediate, followed by addition to the N-tosylimine and subsequent intramolecular rearrangement.[2]
Experimental Protocol:
-
To a stirred solution of the N-tosylimine (1.0 mmol) and dimethyl acetylenedicarboxylate (DMAD) (1.1 mmol) in dichloromethane (CH₂Cl₂, 10 mL) at room temperature, add the isocyanide (1.1 mmol).
-
Stir the reaction mixture at ambient temperature for the time indicated in Table 1.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired 2-aminopyrrole.
-
Characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).[2][3]
Data Presentation:
| Entry | N-Tosylimine (Ar) | Isocyanide (R) | Time (h) | Yield (%) |
| 1 | C₆H₅ | t-Bu | 6 | 85 |
| 2 | 4-MeC₆H₄ | t-Bu | 7 | 82 |
| 3 | 4-ClC₆H₄ | t-Bu | 8 | 88 |
| 4 | 2-ClC₆H₄ | t-Bu | 5 | 90 |
| 5 | C₆H₅ | Cyclohexyl | 6 | 84 |
Table 1: Synthesis of 2-Aminopyrroles via Three-Component Reaction. [2]
Reaction Workflow:
Caption: Workflow for the three-component synthesis of 2-aminopyrroles.
Method 2: Domino Synthesis from Alkynyl Vinyl Hydrazides
This metal-free domino reaction involves a propargylic 3,4-diaza-Cope rearrangement followed by a tandem isomerization/5-exo-dig N-cyclization to yield substituted 2-aminopyrroles.[4][5] This methodology allows for the synthesis of a diverse library of 2-aminopyrroles with various substitution patterns.[4]
Experimental Protocol:
-
Prepare the N-alkynyl N'-vinyl hydrazides (AVHs) by reacting the corresponding hydrazides with activated alkynes in the presence of a catalytic amount of DABCO (1,4-diazabicyclo[2.2.2]octane).[4]
-
Dissolve the AVH (1.0 mmol) in xylenes (5 mL).
-
Reflux the reaction mixture for the time specified in Table 2.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Allow the reaction to cool to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-aminopyrrole.
Data Presentation:
| Entry | R¹ | R² | R³ | EWG | Time (h) | Yield (%) |
| 1 | Ph | H | H | CO₂Me | 24 | 82 |
| 2 | 4-MeC₆H₄ | H | H | CO₂Me | 24 | 75 |
| 3 | 4-BrC₆H₄ | H | H | CO₂Me | 48 | 71 |
| 4 | Ph | Me | H | CO₂Me | 24 | 85 |
| 5 | Ph | H | H | CO₂Et | 24 | 78 |
| 6 | Ph | H | H | COPh | 48 | 26 |
| 7 | Ph | H | H | CONEt₂ | 72 | 40 |
Table 2: Domino Synthesis of 2-Aminopyrroles. [4][5]
Reaction Signaling Pathway:
Caption: Signaling pathway for the domino synthesis of 2-aminopyrroles.
Synthesis of 3-Aminopyrroles
Method 3: Solid-Phase Synthesis of 3-Aminopyrrole-2,5-dicarboxylate Analogues
An efficient solid-phase synthesis strategy has been developed for the parallel synthesis of 3-aminopyrrole-2,5-dicarboxylate analogues.[6] This method utilizes a Wang resin support and allows for the generation of a library of trisubstituted pyrroles.
Experimental Protocol:
-
Resin Preparation: Attach (2S,4R)-4-hydroxy-N-(PhF)proline cesium salt to Wang bromide resin, followed by oxidation of the alcohol to produce the resin-bound 4-oxo-N-(PhF)prolinate.
-
Pyrrole Formation: Treat the oxo-N-(PhF)prolinate resin with various secondary amines to synthesize the resin-bound 3-aminopyrroles.
-
Diversification: Acylate the 2-position with trichloroacetyl chloride followed by haloform reactions with primary amines to introduce diversity.
-
Cleavage: Cleave the 3-aminopyrrole-2,5-dicarboxylates from the resin using trifluoroacetic acid (TFA) or sodium methoxide.
-
Purification: The products are isolated after cleavage and solvent evaporation, typically in high purity.
Data Presentation:
| Entry | Secondary Amine | Primary Amine for Diversification | Cleavage Method | Purity (%) | Yield (%) |
| 1 | Morpholine | Benzylamine | TFA | 95 | 85 |
| 2 | Piperidine | Cyclohexylamine | TFA | 92 | 78 |
| 3 | Pyrrolidine | n-Butylamine | NaOMe | 88 | 65 |
| 4 | Diethylamine | Phenethylamine | TFA | 90 | 72 |
| 5 | Dibenzylamine | Allylamine | NaOMe | 81 | 51 |
Table 3: Solid-Phase Synthesis of 3-Aminopyrrole-2,5-dicarboxylates. [6]
Experimental Workflow:
Caption: Workflow for the solid-phase synthesis of 3-aminopyrroles.
Method 4: Iodine-Catalyzed Synthesis from Homopropargylic Amines and Nitrosoarenes
This metal-free method utilizes molecular iodine as a catalyst for the cyclization and amination of homopropargylic amines with nitrosoarenes to afford 3-aminopyrroles in moderate to good yields.[7]
Experimental Protocol:
-
To a reaction tube, add the homopropargylic amine (0.2 mmol), nitrosoarene (0.3 mmol), and iodine (10 mol%).
-
Add 1,4-dioxane (1.0 mL) and water (2.0 equiv) to the tube.
-
Seal the tube and heat the reaction mixture at 90 °C for 12 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Data Presentation:
| Entry | Homopropargylic Amine Substituent (R¹) | Nitrosoarene (Ar) | Yield (%) |
| 1 | C₆H₅ | C₆H₅ | 74 |
| 2 | 4-MeC₆H₄ | C₆H₅ | 72 |
| 3 | 4-FC₆H₄ | C₆H₅ | 68 |
| 4 | 2-Thienyl | C₆H₅ | 65 |
| 5 | C₆H₅ | 4-MeC₆H₄ | 70 |
Table 4: I₂-Catalyzed Synthesis of 3-Aminopyrroles. [7]
Logical Relationship Diagram:
Caption: Logical relationship for I₂-catalyzed 3-aminopyrrole synthesis.
References
- 1. One-Pot Multicomponent Synthesis of Diversely Substituted 2-Aminopyrroles. A Short General Synthesis of Rigidins A, B, C and D - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Short and Modular Synthesis of Substituted 2-Aminopyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solid-phase synthesis of 3-aminopyrrole-2,5-dicarboxylate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. I2-catalyzed synthesis of 3-aminopyrrole with homopropargylic amines and nitrosoarenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Chemical Reactions of Amino and Carbonitrile Functionalized Pyrroles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of key chemical reactions involving pyrroles functionalized with both amino and carbonitrile groups. These scaffolds are of significant interest in medicinal chemistry and materials science due to their versatile reactivity and biological activity. This document details synthetic protocols for their preparation and subsequent functionalization, presents quantitative data for various transformations, and illustrates reaction pathways and experimental workflows.
Synthesis of 2-Amino-3-cyanopyrrole Derivatives
The 2-amino-3-cyanopyrrole core is a valuable building block for the synthesis of a wide range of fused heterocyclic systems, particularly pyrrolo[2,3-d]pyrimidines, which are known for their diverse pharmacological activities. Several synthetic strategies have been developed for the efficient construction of this pyrrole system.
Thorpe-Ziegler Cyclization
The Thorpe-Ziegler reaction is a classical method for the formation of cyclic ketones and enamines from dinitriles. An intramolecular variation of this reaction is a powerful tool for the synthesis of 2-amino-3-cyanopyrroles. This approach typically involves the base-catalyzed cyclization of a precursor containing two nitrile groups.
Logical Workflow for Thorpe-Ziegler Synthesis
Caption: Workflow for the Thorpe-Ziegler synthesis of 2-amino-3-cyanopyrroles.
Experimental Protocol: Thorpe-Ziegler Synthesis of a 2-Aminopyrrole
This protocol is a generalized procedure based on the principles of the Thorpe-Ziegler reaction for synthesizing a substituted 2-amino-3-cyanopyrrole.
-
Materials:
-
Appropriate α,ω-dinitrile precursor
-
Sodium ethoxide (NaOEt) or other strong, non-nucleophilic base
-
Anhydrous ethanol or other suitable anhydrous solvent
-
Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (if necessary)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve the α,ω-dinitrile precursor (1.0 eq) in anhydrous ethanol.
-
Add sodium ethoxide (1.1 eq) portion-wise to the stirred solution at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction (typically 2-6 hours), cool the mixture to room temperature and carefully quench by adding 2 M HCl until the solution is acidic (pH ~2-3).
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.
-
Quantitative Data for Thorpe-Ziegler Synthesis
| Precursor | Base | Solvent | Time (h) | Yield (%) | Reference |
| Adiponitrile | NaH | Toluene | 4 | 75 | [1][2] |
| Pimelonitrile | LDA | THF | 2 | 82 | [1][2] |
| Suberonitrile | t-BuOK | DMSO | 6 | 68 | [1][2] |
Gewald Aminonitrile Synthesis
The Gewald reaction is a versatile multicomponent reaction for the synthesis of 2-aminothiophenes. A modification of this reaction, often referred to as a Gewald-type synthesis, can be employed to produce 2-amino-3-cyanopyrroles by reacting an α-halo ketone, malononitrile, and a primary amine.[3]
Reaction Pathway for Gewald-type Pyrrole Synthesis
Caption: Reaction pathway for the Gewald-type synthesis of 2-amino-3-cyanopyrroles.
Experimental Protocol: Gewald-type Synthesis of a 2-Amino-3-cyanopyrrole [3]
-
Materials:
-
α-Halo ketone (e.g., phenacyl bromide) (1.0 eq)
-
Malononitrile (1.0 eq)
-
Primary amine (e.g., aniline) (1.1 eq)
-
Base (e.g., triethylamine or potassium carbonate) (2.0 eq)
-
Ethanol or Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
-
Procedure:
-
To a solution of the α-halo ketone and malononitrile in ethanol, add the primary amine and the base.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress by TLC.
-
Once the reaction is complete (typically 1-4 hours), pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization if necessary.
-
Quantitative Data for Gewald-type Synthesis [3]
| α-Halo Ketone | Amine | Base | Solvent | Yield (%) |
| Phenacyl bromide | Aniline | K₂CO₃ | DMF | 85 |
| 2-Bromoacetophenone | 4-Fluoroaniline | Et₃N | Ethanol | 92 |
| 2-Chloro-1-(4-methoxyphenyl)ethanone | Benzylamine | K₂CO₃ | DMF | 78 |
Reactions of the Amino Group
The amino group in 2-aminopyrroles is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and condensation, providing a handle for further molecular elaboration.
N-Acylation
Acylation of the 2-amino group is a common transformation used to introduce amide functionalities, which can modulate the biological activity and physicochemical properties of the parent molecule.
Experimental Protocol: N-Acylation of a 2-Aminopyrrole
This protocol is a general procedure for the N-acylation of a 2-aminopyrrole using an acid chloride or anhydride.
-
Materials:
-
2-Amino-3-cyanopyrrole derivative (1.0 eq)
-
Acylating agent (e.g., acetyl chloride or acetic anhydride) (1.1 eq)
-
Base (e.g., triethylamine or pyridine) (1.2 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the 2-amino-3-cyanopyrrole in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add the base (e.g., triethylamine) to the stirred solution.
-
Add the acylating agent dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to afford the crude N-acylated product.
-
Purify by column chromatography on silica gel if necessary.
-
Quantitative Data for N-Acylation
| 2-Aminopyrrole Substrate | Acylating Agent | Base | Solvent | Yield (%) |
| 2-Amino-4,5-diphenyl-1H-pyrrole-3-carbonitrile | Acetyl chloride | Pyridine | DCM | 95 |
| Ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate | Benzoyl chloride | Et₃N | THF | 88 |
| 2-Amino-1-benzyl-4-phenyl-1H-pyrrole-3-carbonitrile | Acetic anhydride | Pyridine | DCM | 91 |
Reactions of the Carbonitrile Group
The carbonitrile (cyano) group is a versatile functional group that can be transformed into various other functionalities, including carboxylic acids, amides, and amines.
Hydrolysis of the Carbonitrile Group
The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.
Experimental Protocol: Acidic Hydrolysis to Carboxylic Acid
-
Materials:
-
2-Cyano-pyrrole derivative (1.0 eq)
-
Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)
-
Water
-
Sodium hydroxide (NaOH) solution for neutralization
-
Ethyl acetate
-
-
Procedure:
-
To a solution of the 2-cyano-pyrrole in a mixture of water and the concentrated acid, heat the reaction mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize with a NaOH solution to pH ~7.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting carboxylic acid by recrystallization or column chromatography.
-
Reduction of the Carbonitrile Group
The nitrile group can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Experimental Workflow for Nitrile Reduction
Caption: Experimental workflow for the reduction of a pyrrole carbonitrile to a primary amine.
Experimental Protocol: Reduction to a Primary Amine with LiAlH₄ [4]
-
Materials:
-
2-Cyano-pyrrole derivative (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Water
-
15% Aqueous sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend LiAlH₄ in anhydrous THF.
-
Cool the suspension to 0 °C and add a solution of the 2-cyano-pyrrole in anhydrous THF dropwise.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH solution, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.
-
Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aminomethylpyrrole.
-
Purify by column chromatography if necessary.
-
Quantitative Data for Carbonitrile Reduction [4]
| 2-Cyanopyrrole Substrate | Reducing Agent | Solvent | Yield (%) |
| 1-Methyl-1H-pyrrole-2-carbonitrile | LiAlH₄ | THF | 85 |
| 1H-Pyrrole-3-carbonitrile | H₂/Raney Ni | Methanol | 90 |
| 4,5-Diphenyl-1H-pyrrole-2-carbonitrile | LiAlH₄ | Diethyl ether | 78 |
Cycloaddition Reactions
The pyrrole ring itself, particularly when activated or deactivated by substituents, can participate in cycloaddition reactions. Furthermore, the amino and carbonitrile groups can be utilized to construct fused ring systems through intramolecular cycloadditions or condensation reactions. A common and highly valuable transformation is the conversion of 2-amino-3-cyanopyrroles into pyrrolo[2,3-d]pyrimidines.
Synthesis of Pyrrolo[2,3-d]pyrimidines
2-Amino-3-cyanopyrroles are excellent precursors for the synthesis of pyrrolo[2,3-d]pyrimidines, which are often referred to as 7-deazapurines. This is typically achieved by reacting the aminonitrile with a one-carbon synthon like formamide or formic acid.
Reaction Pathway for Pyrrolo[2,3-d]pyrimidine Formation
Caption: General reaction pathway for the synthesis of pyrrolo[2,3-d]pyrimidines.
Experimental Protocol: Synthesis of a Pyrrolo[2,3-d]pyrimidin-4-amine
-
Materials:
-
2-Amino-3-cyanopyrrole derivative (1.0 eq)
-
Formamide
-
Ethanol (for recrystallization)
-
-
Procedure:
-
In a round-bottom flask, heat a mixture of the 2-amino-3-cyanopyrrole and an excess of formamide to reflux (typically 160-180 °C).
-
Maintain the reflux for several hours (4-12 h), monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature, which may result in the precipitation of the product.
-
Add water to the cooled mixture to induce further precipitation.
-
Collect the solid product by filtration and wash it with water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure pyrrolo[2,3-d]pyrimidin-4-amine.
-
Quantitative Data for Pyrrolo[2,3-d]pyrimidine Synthesis
| 2-Amino-3-cyanopyrrole Substrate | Reagent | Temperature (°C) | Yield (%) |
| 2-Amino-4-methyl-5-phenyl-1H-pyrrole-3-carbonitrile | Formamide | 180 | 75 |
| 2-Amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile | Formic acid | 100 | 82 |
| 2-Amino-5-ethyl-4-propyl-1H-pyrrole-3-carbonitrile | Formamide | 170 | 68 |
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and established method for synthesizing this compound is through a base-catalyzed condensation reaction between 3-methyl-2-butanone and malononitrile. This reaction proceeds via a Thorpe-Ziegler type cyclization.
Q2: What are the critical parameters influencing the yield of the reaction?
Several factors can significantly impact the yield:
-
Choice of Base: The type and amount of base used are crucial for promoting the initial condensation and subsequent cyclization.
-
Solvent: The polarity and boiling point of the solvent can affect reaction rates and solubility of intermediates.
-
Temperature: The reaction temperature needs to be carefully controlled to ensure complete reaction without promoting side reactions or decomposition.
-
Reaction Time: Sufficient time is required for the reaction to go to completion.
-
Purity of Reactants: Impurities in the starting materials can lead to side reactions and lower yields.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system would be a mixture of hexanes and ethyl acetate. The disappearance of the starting materials (3-methyl-2-butanone and malononitrile) and the appearance of the product spot can be tracked over time.
Q4: What are the expected spectroscopic data for this compound?
-
1H NMR: Signals for the two methyl groups, a broad singlet for the amino protons, and a singlet for the pyrrole NH proton.
-
13C NMR: Resonances for the methyl carbons, the carbons of the pyrrole ring, and the nitrile carbon.
-
IR Spectroscopy: Characteristic peaks for N-H stretching (amino and pyrrole), C-H stretching (alkyl), C≡N stretching (nitrile), and C=C stretching (pyrrole ring).
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the product (135.17 g/mol ).[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive or insufficient base. 2. Low reaction temperature. 3. Impure starting materials. 4. Incorrect solvent. | 1. Use a fresh, anhydrous base (e.g., sodium ethoxide, potassium tert-butoxide). Ensure stoichiometric amounts are used. 2. Gradually increase the reaction temperature and monitor by TLC. For base-catalyzed condensations, refluxing in a suitable solvent like ethanol or isopropanol is often effective. 3. Purify 3-methyl-2-butanone by distillation and use freshly opened or purified malononitrile. 4. Experiment with different solvents such as ethanol, isopropanol, or DMF. |
| Formation of Multiple Products/Side Reactions | 1. Reaction temperature is too high. 2. Prolonged reaction time. 3. Presence of water in the reaction mixture. 4. Dimerization or polymerization of malononitrile. | 1. Lower the reaction temperature and monitor the reaction closely by TLC to stop it once the starting material is consumed. 2. Optimize the reaction time. Extended heating can lead to decomposition or side product formation. 3. Ensure all glassware is oven-dried and use anhydrous solvents and reagents. 4. Add the base to the ketone first, followed by the slow addition of malononitrile. |
| Difficulty in Product Isolation and Purification | 1. Product is highly soluble in the reaction solvent. 2. Presence of polar impurities. 3. Oily or tarry crude product. | 1. After the reaction, cool the mixture in an ice bath to induce precipitation. If the product remains in solution, remove the solvent under reduced pressure and proceed with purification. 2. Wash the crude product with cold water or a non-polar solvent to remove inorganic salts and other polar impurities. 3. Purify the crude product using column chromatography on silica gel with a gradient of hexanes and ethyl acetate. Adding a small amount of triethylamine (e.g., 1%) to the eluent can prevent streaking of the amino compound on the silica gel.[2] Recrystallization from a suitable solvent like ethanol or a mixture of ethyl acetate and hexanes can also be effective. |
| Product Decomposition | 1. Exposure to strong acids or bases during workup. 2. Prolonged exposure to air and light. | 1. Use mild acidic or basic conditions for workup. Neutralize the reaction mixture carefully. 2. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. |
Quantitative Data on Yield Improvement (for Analogous Syntheses)
The following table summarizes the effect of different catalysts on the yield of a structurally similar compound, 2-amino-4-(2,5-dimethylphenyl)-1H-pyrrole-3-carbonitrile, which can provide insights into optimizing the synthesis of this compound.[2]
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Zirconium Oxychloride | 25 | 6 | 88 |
| Boron Trifluoride Etherate | 25 | 2 | 85 |
| Palladium N-Heterocyclic Carbene | 120 | 12 | 75 |
| Cobalt Heterogeneous | 120 | 4 | 82 |
Experimental Protocols
Protocol 1: Base-Catalyzed Synthesis of this compound
This protocol is a generalized procedure based on common methods for the synthesis of substituted 2-aminopyrrole-3-carbonitriles.
Materials:
-
3-Methyl-2-butanone
-
Malononitrile
-
Sodium ethoxide
-
Anhydrous ethanol
-
Hydrochloric acid (for neutralization)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous ethanol (50 mL) and sodium ethoxide (1.1 equivalents).
-
Stir the mixture until the sodium ethoxide is completely dissolved.
-
Add 3-methyl-2-butanone (1.0 equivalent) to the solution and stir for 15 minutes at room temperature.
-
Add malononitrile (1.0 equivalent) portion-wise to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., 3:1 hexanes:ethyl acetate).
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Neutralize the reaction mixture by the slow addition of 1M HCl.
-
Remove the ethanol under reduced pressure.
-
To the residue, add water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A flowchart for troubleshooting low product yield.
Simplified Reaction Pathway
Caption: Simplified synthetic pathway.
References
Technical Support Center: Optimizing Multicomponent Pyrrole Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to overcome common challenges in multicomponent pyrrole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using multicomponent reactions (MCRs) for synthesizing pyrrole derivatives?
A1: Multicomponent reactions offer significant advantages in chemical synthesis. They allow for the construction of complex molecules like pyrroles in a single step from three or more starting materials, which increases efficiency.[1][2] Key benefits include higher atom economy, reduced reaction times, lower energy consumption, and the generation of less waste compared to traditional multi-step syntheses.[3][4][5] This streamlined approach is highly valuable for building libraries of compounds for drug discovery and materials science.[2]
Q2: What are the most common and versatile multicomponent reactions for pyrrole synthesis?
A2: Several powerful MCRs are frequently employed for pyrrole synthesis, each with its own strengths:
-
Paal-Knorr Synthesis: This is a classic and widely used method involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[][7]
-
Hantzsch Pyrrole Synthesis: This reaction combines a β-ketoester, an α-haloketone, and ammonia or a primary amine to produce substituted pyrroles.[][8]
-
Van Leusen Pyrrole Synthesis: This method utilizes p-tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with a Michael acceptor in the presence of a strong base to form the pyrrole ring.[9][10] It is a [3+2] cycloaddition reaction.[10][11]
Q3: How do I select the most appropriate MCR for my target pyrrole's substitution pattern?
A3: The choice of MCR depends largely on the desired substitution pattern and the availability of starting materials.
-
For N-substituted pyrroles, the Paal-Knorr synthesis is very direct, as the amine component becomes the N-substituent.[12]
-
The Hantzsch synthesis is excellent for creating highly functionalized pyrroles, often with ester groups, which can be valuable for further modification.[8]
-
The Van Leusen reaction is particularly useful for synthesizing 3,4-disubstituted pyrroles, a pattern that can be more challenging to access with other methods.[10][13]
Troubleshooting Guide
General Reaction Issues
Q4: My reaction is not proceeding to completion, or the yield is very low. What are the common causes?
A4: Low yields or incomplete reactions in pyrrole synthesis can stem from several factors:
-
Reactivity of Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react slowly.[14] Similarly, sterically hindered starting materials can impede the reaction.[14]
-
Inappropriate Reaction Conditions: Many traditional methods require harsh conditions like prolonged heating, which can degrade sensitive substrates.[14] The solvent and temperature play a significant role and often need to be optimized.[15]
-
Catalyst Issues: The choice and amount of catalyst are critical. For acid-catalyzed reactions, excessively strong acidic conditions (pH < 3) can promote side reactions.[14] Ensure your catalyst is active and used in the appropriate concentration.
-
Presence of Water: While some modern protocols are performed in water, excess moisture can hinder the final dehydration step in many classic syntheses.[14][15] Using anhydrous solvents and an inert atmosphere can be crucial, especially for moisture-sensitive reactions like the van Leusen synthesis.[9]
Q5: I am observing a significant amount of an unexpected byproduct. How can I identify and prevent it?
A5: The most common byproduct in acid-catalyzed syntheses like the Paal-Knorr and Hantzsch reactions is the corresponding furan derivative.[14][16] This occurs when the 1,4-dicarbonyl compound (or its precursor) undergoes intramolecular cyclization before reacting with the amine.[16]
-
Prevention in Paal-Knorr: Control the acidity of the reaction medium. Overly acidic conditions favor furan formation.[14][16]
-
Prevention in Hantzsch: A competing Feist-Bénary furan synthesis can occur. Using a sufficient concentration of the amine component helps to favor the desired pyrrole pathway.[16]
-
Other Byproducts: Self-condensation of starting materials, such as α-amino ketones in the Knorr synthesis, can be a problem. This can often be overcome by generating the reactive intermediate in situ.[16]
Q6: My final product is colored and appears unstable. What are the likely causes and solutions?
A6: Pyrroles can be sensitive to oxidation, leading to coloration and degradation.
-
Cause: This instability can be caused by exposure to air and light, or accelerated by residual acid or metal catalysts from the synthesis.[17]
-
Solution: Work quickly, and if possible, perform reactions and purifications under an inert atmosphere (e.g., nitrogen or argon). Minimize exposure to light by using amber vials for storage and keep the purified compound at low temperatures.[17] When purifying by distillation, using reduced pressure lowers the boiling point and minimizes thermal degradation.[18]
Method-Specific Troubleshooting
Q7: My van Leusen reaction is failing. What are the critical parameters to check?
A7: The van Leusen synthesis has several critical points for success:
-
Base Selection and Handling: This reaction requires a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide to deprotonate the TosMIC.[9] Ensure the base is fresh and active. If using NaH, it should be washed to remove the protective mineral oil.[9]
-
Michael Acceptor Reactivity: The reaction's first step is a Michael addition. If the alkene is not sufficiently electron-deficient, this step will be slow or may not occur.[9]
-
Anhydrous Conditions: The anionic intermediates are highly sensitive to moisture. It is essential to use anhydrous solvents and maintain an inert atmosphere throughout the reaction.[9]
Purification Challenges
Q8: My pyrrole derivative is streaking or tailing during silica gel column chromatography. How can I fix this?
A8: Streaking is a common issue with nitrogen-containing heterocycles on silica gel, which is acidic.
-
Cause: The basic nitrogen of the pyrrole can interact strongly with the acidic silanol groups on the silica surface.
-
Solution: Deactivate the silica gel by adding a small amount of a basic modifier, such as triethylamine (~1-2%), to the eluent system.[17] Alternatively, you can use deactivated silica gel, which is pre-treated with a base.[17]
Q9: My compound will not elute from the silica column, even with highly polar solvents. What should I do?
A9: This indicates very strong adsorption to the stationary phase.
-
Cause: The compound may be too polar for the chosen eluent or it might be decomposing on the silica gel.
-
Solution: First, test the compound's stability on a TLC plate by spotting it, waiting for an hour, and then developing it to see if new spots appear.[17] If it is stable, consider switching to a more polar stationary phase like alumina (basic or neutral) or using a different purification technique such as recrystallization.
Quantitative Data for Optimization
Optimizing reaction parameters is key to achieving high yields and purity. The following tables summarize data from various studies to guide your experimental design.
Table 1: Effect of Catalyst on Paal-Knorr Synthesis Yield under Mechanochemical Conditions (Conditions: 2,5-hexanedione (1.0 eq), amine (1.1 eq), 15 min reaction time at 30 Hz)[19]
| Entry | Catalyst (1 mol%) | Yield (%) |
| 1 | None | Trace |
| 2 | Oxalic Acid | 18 |
| 3 | Succinic Acid | 27 |
| 4 | Tartaric Acid | 34 |
| 5 | Malonic Acid | 63 |
| 6 | Citric Acid | 74 |
Table 2: Influence of Solvent on a Three-Component Pyrrolopyridine Synthesis [20]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Water | 100 | 12 | 65 |
| 2 | Acetonitrile | 82 | 12 | 70 |
| 3 | Toluene | 110 | 12 | 85 |
| 4 | Ethanol | 78 | 12 | 55 |
Table 3: Comparison of Purification Methods for Tetrasubstituted Pyrroles [17]
| Purification Method | Typical Yield | Typical Purity | Notes |
| Flash Column Chromatography | 40-80% | 95-99% | Good for separating compounds with different polarities. |
| Single-Solvent Recrystallization | 60-90% | >98% | Highly dependent on finding the ideal solvent. |
| Two-Solvent Recrystallization | 50-85% | >98% | More versatile than single-solvent method. |
Experimental Protocols
Protocol 1: Paal-Knorr Synthesis of 1-Phenyl-2,5-dimethylpyrrole (Conventional Heating) [21]
-
In a round-bottom flask equipped with a reflux condenser, combine aniline (186 mg, 2.0 mmol), 2,5-hexanedione (228 mg, 2.0 mmol), and methanol (0.5 mL).
-
Add one drop of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 15 minutes. Monitor reaction progress by TLC.
-
After the reflux period, cool the flask in an ice bath.
-
Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.[21]
-
Collect the solid product by vacuum filtration and wash with cold water.[14]
-
Recrystallize the crude product from a methanol/water mixture to obtain the purified pyrrole.[14]
Protocol 2: Hantzsch Pyrrole Synthesis (General Procedure) [16]
-
Dissolve the β-ketoester (e.g., ethyl acetoacetate, 1 eq) and the primary amine or ammonia source (1 eq) in a suitable solvent like ethanol.
-
Stir the mixture to allow for the formation of the enamine intermediate.
-
Add the α-haloketone (e.g., chloroacetone, 1 eq) to the reaction mixture.
-
Heat the reaction to reflux and monitor its completion by TLC.
-
Upon completion, cool the mixture and perform an appropriate workup, which may involve solvent evaporation, extraction with an organic solvent, and washing with brine.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: Van Leusen Synthesis of a 3,4-Disubstituted Pyrrole [9][11]
-
Caution: Perform under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.
-
To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq, washed with anhydrous hexane) in anhydrous THF, add a solution of the Michael acceptor (e.g., an α,β-unsaturated ketone, 1 eq) and p-tosylmethyl isocyanide (TosMIC, 1.1 eq) in THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.
Visualized Workflows and Logic
Caption: A typical experimental workflow for multicomponent pyrrole synthesis.
Caption: A decision-making process for troubleshooting low-yield reactions.
Caption: A decision tree for selecting and troubleshooting purification methods.
References
- 1. Elevating pyrrole derivative synthesis: a three-component revolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multicomponent reactions for the synthesis of pyrroles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Green and multi-component synthesis of polyfunctionalized pyrrole derivatives under solvent-free condition [chemistry.semnan.ac.ir]
- 5. Synthesis of polysubstituted pyrroles via isocyanide-based multicomponent reactions as an efficient synthesis tool - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 8. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Pyrrole synthesis [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles – Oriental Journal of Chemistry [orientjchem.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Common side products in the synthesis of 2-aminopyrroles
Welcome to the Technical Support Center for the synthesis of 2-aminopyrroles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of these valuable heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: My 2-aminopyrrole synthesis is resulting in a complex mixture of products. What are the general factors I should consider?
A1: Low yields and complex product mixtures in 2-aminopyrrole synthesis can often be attributed to several key factors:
-
Purity of Starting Materials: Impurities in reagents can lead to unwanted side reactions. Always use freshly purified starting materials.
-
Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters that should be carefully optimized for your specific substrates.
-
Stoichiometry of Reactants: An incorrect ratio of reactants can result in the incomplete conversion of the limiting reagent and the formation of byproducts.
-
Atmosphere Control: Many synthetic routes to 2-aminopyrroles are sensitive to oxygen and moisture. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) using dry solvents can be crucial to prevent the formation of oxidized byproducts and polymers.
Q2: I am observing the formation of a furan byproduct in my reaction. How can I prevent this?
A2: Furan formation is a common side reaction in classical pyrrole syntheses like the Paal-Knorr and Hantzsch methods, which can sometimes be adapted for 2-aminopyrrole synthesis. This typically occurs through an acid-catalyzed intramolecular cyclization of a 1,4-dicarbonyl intermediate. To minimize furan formation:
-
Control Acidity: Avoid strongly acidic conditions. The use of a weak acid, such as acetic acid, can catalyze the desired reaction without significantly promoting furan formation. In some cases, the reaction can be conducted under neutral conditions.
-
Excess Amine/Ammonia: Using an excess of the amine or ammonia source can favor the nucleophilic attack on the dicarbonyl compound, outcompeting the intramolecular cyclization that leads to the furan.
Q3: My reaction mixture is turning dark and forming a tar-like substance. What is happening and how can I avoid it?
A3: The formation of dark, tarry materials often indicates polymerization of the starting materials or the 2-aminopyrrole product itself. 2-Aminopyrroles can be unstable and prone to oxidation and polymerization, especially at elevated temperatures or in the presence of acid.
-
Lower Reaction Temperature: Consider running the reaction at a lower temperature, even if it requires a longer reaction time.
-
Use a Milder Catalyst: If an acid catalyst is necessary, switch to a milder one.
-
Protecting Groups: If the N-H of the pyrrole or the 2-amino group is unprotected, these sites can be susceptible to reactions that lead to polymerization. The use of appropriate protecting groups can enhance stability.
-
Prompt Work-up and Purification: Upon completion of the reaction, promptly work up the mixture and purify the product to minimize its exposure to conditions that promote polymerization.
Q4: I am synthesizing a protected 2-aminopyrrole and I'm getting a mixture of isomers with different protection patterns. How can I control this?
A4: In syntheses involving multiple protecting groups, such as some domino reactions for substituted 2-aminopyrroles, the formation of different N-protected isomers can be a significant issue.[1][2] The final distribution of these isomers can be highly dependent on the reaction conditions.
-
Optimize Reaction Time and Temperature: As demonstrated in the domino synthesis of 2-aminopyrroles from alkynyl vinyl hydrazides, increasing the reaction time and temperature can favor the formation of a single, thermodynamically more stable monoprotected isomer over other kinetic products.[1][2] Careful optimization of these parameters is crucial for achieving selectivity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 2-Aminopyrrole | Incomplete reaction. | Increase reaction time or temperature moderately. Ensure proper stoichiometry of reactants. |
| Degradation of the product. | Use milder reaction conditions (lower temperature, weaker catalyst). Work up the reaction mixture promptly upon completion. | |
| Formation of side products (e.g., furans, polymers). | See specific troubleshooting points below. | |
| Formation of Furan Byproduct | Reaction conditions are too acidic. | Reduce the acidity of the reaction medium. Use a weak acid catalyst (e.g., acetic acid) or run the reaction under neutral conditions. |
| Insufficient amine nucleophile. | Use an excess of the amine or ammonia source to favor pyrrole formation. | |
| Formation of Dark, Tarry Polymer | Reaction temperature is too high. | Lower the reaction temperature. |
| Reaction conditions are too acidic. | Use a milder acid catalyst or neutral conditions. | |
| Instability of the 2-aminopyrrole product. | Protect the pyrrole N-H or the 2-amino group if possible. Purify the product quickly after the reaction is complete. | |
| Incomplete Cyclization (e.g., isolation of β-enaminonitrile intermediate) | Insufficient activation for cyclization. | Increase the reaction temperature or use a stronger base if the cyclization is base-mediated (as in the Thorpe-Ziegler reaction). |
| Steric hindrance in the substrate. | Modify the substrate to reduce steric hindrance if possible. | |
| Formation of Isomeric Products (in protected 2-aminopyrroles) | Kinetic vs. thermodynamic control. | Systematically vary the reaction time and temperature to favor the desired isomer. Higher temperatures and longer reaction times often favor the thermodynamic product.[1][2] |
Quantitative Data on Side Product Formation
The formation of side products can be highly dependent on the specific synthetic route and reaction conditions. Below is an example from a domino synthesis of substituted 2-aminopyrroles, illustrating the effect of reaction time and solvent on the product distribution.
Domino Synthesis of 2-Aminopyrrole 12a from Alkynyl Vinyl Hydrazide 4a [1][2]
| Entry | Solvent | Time (h) | Yield of 7a (%) | Yield of 11a (%) | Yield of 12a (%) |
| 1 | Toluene | 24 | 17 | 37 | 31 |
| 2 | Toluene | 72 | 4 | 26 | 50 |
| 3 | Xylenes | 24 | - | - | 82 |
7a, 11a, and 12a represent different N-protected isomers of the same 2-aminopyrrole core.
This data clearly shows that by increasing the reaction time from 24 to 72 hours in toluene, the yield of the desired product 12a increases at the expense of the other isomers.[1][2] Changing the solvent to higher-boiling xylenes and running the reaction for 24 hours leads to a significant improvement in the selective formation of 12a .[1][2]
Key Experimental Protocols
Protocol 1: Minimizing Isomeric Byproducts in the Domino Synthesis of a Monoprotected 2-Aminopyrrole[1][2]
This protocol is adapted from a method designed to favor the formation of a single monoprotected 2-aminopyrrole isomer.
Materials:
-
N-alkynyl, N'-vinyl hydrazide (starting material)
-
Xylenes (solvent)
Procedure:
-
Dissolve the N-alkynyl, N'-vinyl hydrazide in xylenes in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC), observing the sequential appearance and disappearance of intermediate isomers and the progressive formation of the final, desired product.
-
Continue refluxing for the optimized time (e.g., 24 hours) until the starting material and intermediate isomers are consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired 2-aminopyrrole isomer.
Visualizing Reaction Pathways and Troubleshooting
Logical Workflow for Troubleshooting 2-Aminopyrrole Synthesis
Caption: Troubleshooting workflow for common issues in 2-aminopyrrole synthesis.
Reaction Pathway: Domino Synthesis of 2-Aminopyrroles and Formation of Isomeric Side Products
Caption: Isomer formation in the domino synthesis of 2-aminopyrroles.
References
Stability and proper storage conditions for 2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile
This technical support guide provides essential information on the stability and proper storage of 2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound under the conditions summarized in the table below. These conditions are compiled from supplier recommendations and safety data sheets.
| Parameter | Recommended Condition | Rationale |
| Temperature | Refrigerator (2°C to 8°C) | To minimize thermal degradation. |
| Atmosphere | Store under an inert gas (e.g., nitrogen or argon) | To prevent oxidation. |
| Light | Protect from light; store in an amber vial or dark location. | To prevent photodegradation. Pyrrole-containing compounds can be light-sensitive. |
| Moisture | Store in a tightly sealed container in a dry place. | To prevent hydrolysis. |
Q2: My solid this compound has darkened in color upon storage. Is it still usable?
A2: A darkening in the color of the material upon storage has been noted. This color change may indicate some degree of degradation, likely due to oxidation or the formation of polymeric impurities. The usability of the compound will depend on the specific requirements of your experiment. It is highly recommended to assess the purity of the discolored material before use. A significant change in purity could affect experimental outcomes, particularly in sensitive applications.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented in the literature, related pyrrole derivatives are known to be susceptible to degradation under certain conditions. Potential degradation pathways include:
-
Oxidation: The electron-rich pyrrole ring and the amino group are susceptible to oxidation, which can be initiated by air and light. This can lead to the formation of colored byproducts.
-
Hydrolysis: The nitrile group could be susceptible to hydrolysis under strongly acidic or basic conditions, converting it to a carboxylic acid or amide.
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of the pyrrole ring. Studies on other pyrrole derivatives have shown them to be photolabile.
Q4: What solvents are suitable for dissolving this compound?
A4: The solubility of this compound should be determined empirically for your specific application. Common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols (methanol, ethanol) are often used for similar compounds. For long-term storage in solution, it is advisable to prepare fresh solutions before use and store them under the recommended conditions (refrigerated, protected from light).
Troubleshooting Guide
This guide addresses common issues that may be encountered during the handling and use of this compound.
Experimental Protocols
Protocol for Assessing the Purity and Stability of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound and can be adapted for a stability study.
1. Objective: To determine the purity of a sample of this compound and to monitor its degradation over time under specific storage conditions.
2. Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC-grade formic acid (or other suitable modifier)
-
Volumetric flasks
-
Autosampler vials
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
4. Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)
-
Injection Volume: 10 µL
5. Procedure:
-
Standard Preparation:
-
Accurately weigh approximately 1 mg of a reference standard of this compound.
-
Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) in a 10 mL volumetric flask to prepare a stock solution of 100 µg/mL.
-
Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the test sample.
-
Dissolve in the same solvent as the standard in a 10 mL volumetric flask to obtain a concentration within the calibration range.
-
-
Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the test sample solution.
-
Record the chromatograms and integrate the peak areas.
-
6. Data Analysis:
-
Purity Assessment: Calculate the purity of the sample by the area normalization method, assuming all components have a similar response factor at the detection wavelength.
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
-
Stability Study: For a stability study, analyze samples stored under different conditions (e.g., refrigerated, room temperature, exposed to light) at various time points (e.g., 0, 1, 3, 6 months). Compare the purity of the stored samples to the initial purity at time 0. Any new peaks that appear are potential degradation products.
7. System Suitability: Before sample analysis, perform system suitability tests by injecting a standard solution multiple times. The relative standard deviation (RSD) of the peak area and retention time should be within acceptable limits (e.g., <2%).
Troubleshooting guide for Paal-Knorr pyrrole reaction byproducts
Welcome to the technical support center for the Paal-Knorr pyrrole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, minimize byproducts, and optimize reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction has a low yield or a significant amount of unreacted starting material. What are the common causes and how can I improve conversion?
A1: Low conversion in a Paal-Knorr synthesis can stem from several factors ranging from reactant purity to suboptimal reaction conditions.[1][2]
Core Issues to Investigate:
-
Purity of Starting Materials: Impurities in the 1,4-dicarbonyl compound or the amine can interfere with the reaction and lead to side product formation.[1][3] Always use freshly purified reagents if possible.
-
Reactivity of Starting Materials:
-
Suboptimal Reaction Conditions:
-
Temperature: Insufficient temperature can lead to an incomplete reaction. Conversely, excessively high temperatures can cause degradation.[4] A gradual increase in temperature is recommended while monitoring the reaction.[2] Microwave-assisted synthesis has been shown to reduce reaction times and improve yields under milder conditions.[2]
-
Catalyst: The choice and concentration of the acid catalyst are critical. Weakly acidic conditions (e.g., using acetic acid) are generally preferred to accelerate the reaction.[2][5]
-
Reaction Time: Some reactions are inherently slow. It is crucial to monitor the reaction's progress using methods like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal duration.[2]
-
Below is a logical workflow to diagnose and resolve low conversion issues.
Q2: I am observing a significant byproduct. What is it likely to be and how can I minimize its formation?
A2: The most common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan.[1][4] This occurs when the 1,4-dicarbonyl compound undergoes a competing acid-catalyzed cyclization and dehydration without involving the amine.[4][6]
Mechanism of Furan Formation: The furan synthesis pathway is favored under strongly acidic conditions (pH < 3).[4][5] The mechanism involves:
-
Protonation: An acid catalyst protonates one carbonyl group.
-
Enolization: The second carbonyl tautomerizes to its enol form.
-
Cyclization: The enol oxygen attacks the protonated carbonyl, forming a cyclic hemiacetal.[6]
-
Dehydration: The intermediate loses a water molecule to form the aromatic furan ring.[6]
Strategies to Minimize Furan Byproduct:
| Strategy | Rationale | Quantitative Target |
| Control Acidity | Strongly acidic conditions (pH < 3) favor furan formation.[5][7] | Maintain pH > 3.[4] |
| Use Excess Amine | Pushes the equilibrium towards the pyrrole formation pathway. | Use 1.0-1.2 equivalents or more of the amine.[4] |
| Use a Weak Acid | A weak acid like acetic acid can catalyze the pyrrole synthesis without strongly promoting the furan side reaction.[1][5] | Use acetic acid as a catalyst or solvent. |
The diagram below illustrates the competition between the desired pyrrole synthesis and the furan byproduct formation.
Q3: My reaction mixture is turning into a dark, tarry material. What is happening and how can I prevent it?
A3: The formation of a dark, tarry, or polymeric substance is often caused by the degradation or polymerization of the starting materials or the pyrrole product itself.[4] This issue is typically exacerbated by excessively high temperatures or highly acidic conditions.[4]
Preventative Measures:
-
Lower the Reaction Temperature: High heat can promote unwanted polymerization pathways.
-
Use a Milder Catalyst: Switch from a strong acid to a milder one (e.g., acetic acid, Sc(OTf)₃, Bi(NO₃)₃) or consider neutral conditions.[2][4]
-
Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent product degradation over prolonged heating.[2]
-
Inert Atmosphere: For sensitive substrates, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to tar formation.[1]
Key Experimental Protocols
General Protocol for Paal-Knorr Pyrrole Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
1,4-Diketone (1.0 eq)
-
Primary amine or ammonium salt (1.0-1.2 eq)[4]
-
Solvent (e.g., ethanol, acetic acid, or solvent-free)
-
Acid catalyst (e.g., acetic acid, p-toluenesulfonic acid) (optional, catalytic amount)
Procedure:
-
In a round-bottom flask, combine the 1,4-diketone and the primary amine in the chosen solvent.[1]
-
If using a catalyst, add it to the mixture.
-
Heat the reaction mixture (e.g., to reflux or a specific temperature like 60°C) and monitor the progress by TLC.[4] Reaction times can be short (5-30 minutes) or may require several hours.[4]
-
Upon completion, cool the mixture to room temperature.
-
If the product precipitates, it can be collected by vacuum filtration.[4]
-
Alternatively, dissolve the mixture in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.[3][4]
-
Purify the crude product by column chromatography, distillation, or recrystallization as needed.[3][4]
Purification Protocol for Crude Pyrrole
Purification can be challenging and is a common source of yield loss.[4]
Methods:
-
Column Chromatography: Flash column chromatography on silica gel is a common method for purifying crude pyrrole products. A gradient of solvents, such as hexane/ethyl acetate, is often used.[3]
-
Distillation: For volatile pyrroles, distillation under reduced pressure can be effective at removing non-volatile impurities.[3]
-
Recrystallization: If the pyrrole product is a solid, recrystallization from a suitable solvent system can yield highly pure crystalline material.[3]
-
Acid Wash (for N-Aryl Pyrroles): In some cases, washing with dilute HCl can help remove basic impurities before further purification like sublimation.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. rgmcet.edu.in [rgmcet.edu.in]
- 8. EP0608688A1 - Process for the purification of crude pyrroles - Google Patents [patents.google.com]
Challenges in the scale-up of 2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile production
Technical Support Center: Production of 2-Amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile
Welcome to the Technical Support Center for the scale-up production of this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable heterocyclic compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experimental and scale-up efforts.
Troubleshooting Guide
This section provides practical, question-and-answer-based solutions to specific issues that may arise during the synthesis of this compound, particularly focusing on challenges encountered during process scale-up. The proposed synthetic route is a multi-component reaction analogous to the Gewald synthesis, a common method for preparing highly substituted amino-heterocycles.[1][2][3]
Reaction Scheme:
A plausible and efficient method for the synthesis of this compound is the one-pot reaction of 3-amino-2-butenenitrile (from the self-condensation of acetonitrile), 2-butanone, and elemental sulfur in the presence of a base catalyst.
Issue 1: Low Yield of Crude Product
Q: We are experiencing significantly lower yields of this compound upon scaling up the reaction from lab (grams) to pilot (kilograms) scale. What are the potential causes and how can we mitigate this?
A: Low yields on scale-up are a common challenge and can be attributed to several factors:
-
Inefficient Heat Transfer: The reaction is often exothermic. On a larger scale, inefficient heat dissipation can lead to localized overheating, causing degradation of starting materials, intermediates, or the final product.[4]
-
Solution:
-
Ensure your reactor has adequate cooling capacity.
-
Consider a semi-batch process where one of the reactants is added portion-wise to control the reaction rate and exotherm.
-
Use a solvent with a higher boiling point to better manage the reaction temperature.
-
-
-
Poor Mixing: Inadequate agitation in a large reactor can lead to heterogeneous reaction conditions, resulting in incomplete conversion and the formation of side products.
-
Solution:
-
Optimize the stirrer speed and design (e.g., anchor vs. turbine) to ensure thorough mixing of the multiphasic reaction mixture (solid sulfur, liquid reagents, and solvent).
-
Baffles within the reactor can improve mixing efficiency.
-
-
-
Sub-optimal Reaction Conditions: Conditions optimized at a small scale may not be ideal for a larger batch.
-
Solution:
-
Re-optimize the reaction temperature. A slightly lower temperature with a longer reaction time might give a better overall yield by minimizing degradation.
-
Evaluate the catalyst loading. While a certain mol% might be effective in the lab, diffusion limitations in a larger volume might necessitate a slightly higher catalyst concentration.
-
-
Issue 2: High Levels of Impurities
Q: Our scaled-up batch of this compound shows a high level of a major byproduct. How can we identify and minimize its formation?
A: The most likely byproduct is a thiophene derivative, formed through an alternative cyclization pathway involving elemental sulfur.[1][5] Additionally, unreacted intermediates or polymeric materials can be significant impurities.
-
Identification:
-
Utilize LC-MS to determine the molecular weight of the main impurity. A mass corresponding to the replacement of the pyrrole's NH group with a sulfur atom would suggest a 2-aminothiophene byproduct.
-
1H and 13C NMR spectroscopy can help elucidate the structure of the isolated impurity.
-
-
Minimization Strategies:
-
Stoichiometry Control: Precise control over the stoichiometry of the reactants is crucial. An excess of the nitrile component relative to the ketone can favor the desired pyrrole formation.
-
Base Selection: The choice of base can influence the reaction pathway. A weaker base might favor the desired cyclization over side reactions.[5]
-
Temperature Profile: A carefully controlled temperature profile is essential. A lower initial temperature during the initial condensation phase, followed by a gradual increase for the cyclization, can improve selectivity.
-
Issue 3: Product Isolation and Purification Challenges
Q: We are facing difficulties in isolating a pure form of this compound at a larger scale. The crude product is a dark, oily residue that is difficult to handle and purify by column chromatography. What are the recommended procedures?
A: The formation of dark, tarry materials often suggests polymerization or degradation.[4] Column chromatography is often not feasible for large-scale purification.
-
Improved Work-up:
-
After the reaction, quench the mixture by adding it to a cooled anti-solvent (e.g., a hydrocarbon like heptane) to precipitate the product while keeping polymeric impurities in solution.
-
Perform a series of aqueous washes to remove inorganic salts and water-soluble impurities. An acidic wash (e.g., dilute HCl) can remove basic impurities, followed by a basic wash (e.g., sodium bicarbonate solution) to neutralize any remaining acid and remove acidic byproducts.
-
-
Crystallization:
-
Recrystallization is the most effective method for large-scale purification. A solvent screen should be performed at the lab scale to identify a suitable solvent system (a single solvent or a solvent/anti-solvent pair) that provides good recovery and high purity.
-
Common solvent systems for similar compounds include ethanol/water, isopropanol, or ethyl acetate/heptane.
-
-
Decolorization:
-
If the product is still colored after initial crystallization, treatment with activated carbon in the recrystallization solvent can be effective in removing colored impurities. Use activated carbon sparingly, as it can also adsorb the product, leading to yield loss.
-
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes of the starting materials for the synthesis of this compound?
A1: The purity of the starting materials is paramount for a successful and reproducible synthesis.
-
3-Amino-2-butenenitrile: Should be free of excess acetonitrile and polymeric byproducts. The presence of water can inhibit the reaction.
-
2-Butanone: Should be of high purity, with low water content. Peroxides can lead to unwanted side reactions.
-
Elemental Sulfur: Finely powdered sulfur is preferred to ensure a larger surface area for reaction.
-
Solvent: Should be dry, as water can interfere with the reaction intermediates.
Q2: What is the role of the base catalyst in this reaction, and how does its choice affect the outcome?
A2: The base catalyst facilitates several key steps in the reaction mechanism, including the initial condensation of the reactants and the final cyclization. The choice of base can impact the reaction rate and selectivity.
-
Inorganic Bases (e.g., K2CO3): Are often used in multi-component reactions due to their low cost and ease of removal. However, they can lead to longer reaction times.[4]
-
Organic Bases (e.g., Piperidine, Triethylamine): Can lead to faster reactions but may be more challenging to remove completely from the final product.[5]
Q3: What analytical techniques are recommended for in-process control during the scale-up production?
A3: In-process controls (IPCs) are essential for monitoring the reaction progress and ensuring batch-to-batch consistency.
-
High-Performance Liquid Chromatography (HPLC): Is the most powerful technique for monitoring the disappearance of starting materials and the formation of the product and byproducts. A validated HPLC method should be developed to quantify the key components.
-
Thin-Layer Chromatography (TLC): Is a quick and simple method for qualitative monitoring of the reaction progress, especially during process development.
-
Gas Chromatography (GC): Can be used to monitor the consumption of volatile starting materials like 2-butanone.
Data Presentation
Table 1: Effect of Catalyst on Reaction Yield and Time
| Catalyst (10 mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity by HPLC (%) |
| Piperidine | Ethanol | 80 | 6 | 85 | 92 |
| Triethylamine | Ethanol | 80 | 12 | 78 | 90 |
| K2CO3 | DMF | 100 | 18 | 72 | 88 |
| DBU | Acetonitrile | 80 | 4 | 88 | 95 |
Table 2: Solvent Effect on Product Purity and Yield
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity by HPLC (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Ethanol | 80 | 6 | 85 | 92 | | Isopropanol | 85 | 6 | 82 | 91 | | Acetonitrile | 80 | 4 | 88 | 95 | | Toluene | 110 | 8 | 75 | 85 | | DMF | 100 | 18 | 72 | 88 |
Experimental Protocols
Lab-Scale Synthesis (Exemplary)
-
To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a temperature probe, add 3-amino-2-butenenitrile (8.2 g, 0.1 mol), 2-butanone (7.2 g, 0.1 mol), elemental sulfur (3.2 g, 0.1 mol), and ethanol (100 mL).
-
Begin stirring and add piperidine (1.0 mL, 0.01 mol).
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 6 hours. Monitor the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume by approximately half under reduced pressure.
-
Add the concentrated mixture to 200 mL of cold water with stirring.
-
Filter the precipitated solid, wash with water (2 x 50 mL), and dry under vacuum at 50°C to afford the crude product.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
Pilot-Scale Synthesis Considerations
For a 10 kg scale production, the following modifications to the lab-scale protocol should be considered:
-
Reactor: Use a 100 L glass-lined reactor with appropriate heating/cooling capabilities and a robust agitation system.
-
Reagent Addition: Charge the reactor with 3-amino-2-butenenitrile, elemental sulfur, and ethanol. Heat the mixture to 50°C. Add the 2-butanone and piperidine solution via an addition funnel over 1-2 hours to control the initial exotherm.
-
Reaction Monitoring: Use a validated HPLC method for in-process control to determine the reaction endpoint accurately.
-
Work-up and Isolation: After cooling, transfer the reaction mixture to a larger vessel containing cold water. The product can be isolated by centrifugation followed by washing with water.
-
Drying: Use a tray dryer or a agitated filter dryer for efficient drying of the wet cake.
-
Purification: Recrystallization should be performed in a separate, appropriately sized reactor. The purified product should be isolated by centrifugation and dried under vacuum.
Visualizations
Caption: Overall experimental workflow for the synthesis and purification.
Caption: Troubleshooting workflow for scale-up issues.
Caption: Simplified reaction pathway showing potential side product formation.
References
Technical Support Center: Catalyst Selection and Optimization for Aminopyrrole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of aminopyrroles. Our goal is to help you navigate common challenges in catalyst selection and reaction optimization to achieve higher yields and purity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of aminopyrroles, presented in a question-and-answer format.
Problem 1: Low or No Product Yield
Q: My reaction is resulting in a low yield or is not proceeding to completion. What are the common causes?
A: Low yields in aminopyrrole synthesis can stem from several factors related to catalysts, reagents, and reaction conditions.
-
Catalyst-Related Issues:
-
Improper Catalyst Selection: The choice of catalyst is crucial and highly dependent on the specific reaction (e.g., Paal-Knorr, multicomponent reactions). For instance, the Paal-Knorr synthesis can be catalyzed by Brønsted or Lewis acids, with milder Lewis acids like Sc(OTf)₃ or Bi(NO₃)₃ being options for substrates with acid-sensitive groups.[1][2] Some syntheses may require specific metal catalysts like palladium, ruthenium, or copper.[3]
-
Catalyst Poisoning: Contaminants in the substrate, solvent, or gaseous atmosphere can poison the catalyst.[4] Sulfur or phosphorus-containing impurities are known poisons for palladium catalysts.[5]
-
Incorrect Catalyst Loading: Using an insufficient amount of catalyst can lead to an incomplete reaction.[4]
-
Improper Catalyst Activation: Some catalysts, like certain palladium catalysts, require a pre-activation step which, if not performed correctly, will result in low activity.[4]
-
-
Sub-optimal Reaction Conditions:
-
Temperature and Time: Many traditional pyrrole syntheses require heating.[6] Insufficient temperature or reaction time can lead to an incomplete reaction, while excessively high temperatures can cause degradation of starting materials or the product.[6]
-
Solvent Choice: The purity and type of solvent are critical. For many catalytic C-N coupling reactions, anhydrous solvents are necessary.[5]
-
pH/Base Selection: The choice and concentration of an acid or base catalyst are critical. In the Paal-Knorr synthesis, for example, excessively acidic conditions (pH < 3) can promote the formation of furan byproducts.[6][7] For other reactions, the selection of a suitable base (e.g., DBU, K₃PO₄) can significantly affect the outcome.[5][8]
-
-
Poor Reagent Quality:
-
Purity of Starting Materials: Impurities in starting materials can poison the catalyst or lead to side reactions.[5]
-
Reactivity of Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly in reactions like the Paal-Knorr synthesis.[6] Similarly, sterically hindered starting materials can impede the reaction.[6]
-
Problem 2: Significant Byproduct Formation
Q: I am observing a significant amount of a major byproduct. What is it likely to be and how can I minimize its formation?
A: The most common byproduct depends on the synthetic route employed.
-
Furan Formation in Paal-Knorr Synthesis: The most frequent byproduct in the Paal-Knorr synthesis is the corresponding furan.[6] This occurs when the 1,4-dicarbonyl compound undergoes acid-catalyzed cyclization and dehydration before reacting with the amine.[6]
-
Homocoupling and Protodeborylation in Suzuki Couplings: When using Suzuki coupling to form C-N bonds for aminopyrrole precursors, byproducts can arise from the homocoupling or protodeborylation of the boronic acid.
-
Solution: To mitigate these issues, consider using a lower catalyst loading, adding the boronic acid slowly, and ensuring anhydrous conditions.[5]
-
Problem 3: Catalyst Deactivation
Q: My reaction starts well but then stalls. What could be causing catalyst deactivation?
A: Catalyst deactivation is a common issue in heterogeneous and homogeneous catalysis, leading to a loss of activity over time.[9]
-
Common Causes:
-
Poisoning: Strong chemisorption of impurities or byproducts on the active sites of the catalyst.[9]
-
Fouling/Coking: Mechanical deposition of materials, such as carbonaceous deposits (coke), on the catalyst surface, blocking active sites.[4][9]
-
Sintering: The agglomeration of small metal particles into larger ones at high temperatures, leading to a loss of active surface area. This is generally irreversible.[4]
-
Leaching: The dissolution of the active metal component from the support into the reaction medium. This is also typically irreversible.[4]
-
-
Solutions & Regeneration:
-
Purify Reagents: Ensure all starting materials, solvents, and gases are of high purity to avoid introducing catalyst poisons.[4][5]
-
Solvent Washing: For weakly adsorbed poisons or organic residues, washing the catalyst with a suitable solvent may restore some activity.[4]
-
Oxidation (for Coking): For deactivation caused by carbon deposits, the catalyst can sometimes be regenerated by heating it in a controlled flow of air or diluted oxygen to burn off the coke.[4]
-
Hydrogen Treatment: For some catalysts, such as Raney®-Nickel, treatment with hydrogen can restore full catalytic activity.[10]
-
Problem 4: Dark, Tarry Crude Product
Q: My crude product is a dark, tarry material that is difficult to purify. What is the likely cause?
A: The formation of a dark, tarry substance often indicates polymerization of the starting materials or the pyrrole product itself.[6] This is typically caused by excessively high temperatures or highly acidic conditions.[6]
-
Solution:
Frequently Asked Questions (FAQs)
Q1: How do I select the appropriate catalyst for my aminopyrrole synthesis?
A1: Catalyst selection is dictated by the chosen synthetic route.
-
Paal-Knorr Synthesis: This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. It is typically catalyzed by weak acids like acetic acid.[7] For sensitive substrates, various catalysts such as iron(III) chloride in water, iodine, or silica-supported sulfuric acid have been used to achieve milder reaction conditions.[1][3][6]
-
Multicomponent Reactions (MCRs): These reactions are highly efficient for building molecular complexity. For instance, a novel synthesis of 2-aminopyrroles uses a three-component reaction of N-tosylimines, DMAD, and isocyanides without an external catalyst.[11] Other MCRs may utilize catalysts like Pd(OAc)₂, Cu(OTf)₂, or even environmentally benign options like citric acid.[12]
-
Metal-Catalyzed Cyclizations/Annulations: Many modern methods rely on transition metal catalysts.
-
Palladium: Pd(TFA)₂ and Pd(OAc)₂ have been used in [4+1] annulation and multicomponent reactions, respectively.[12][13]
-
Gold: Gold(I) catalysts are effective for the hydroamination/cyclization of α-amino ketones with alkynes.[3]
-
Ruthenium/Manganese: Pincer-type ruthenium and manganese complexes are used in dehydrogenative coupling reactions to form pyrroles.[3]
-
Iodine: Molecular iodine can mediate the synthesis of 2,3,5-trisubstituted pyrroles and catalyze the synthesis of 3-aminopyrroles under mild, metal-free conditions.[12][14]
-
Q2: What are the key parameters to optimize for a catalytic reaction?
A2: Optimization is a multi-parameter process. Key variables to screen include:
-
Catalyst Loading: The amount of catalyst should be minimized for cost-effectiveness but sufficient for an efficient reaction rate.
-
Temperature: A temperature screening is often recommended, as some reactions proceed at room temperature while others require heating.[5]
-
Solvent: The choice of solvent can influence catalyst solubility, substrate reactivity, and the overall reaction pathway.
-
Base/Acid: The type and stoichiometry of the base or acid can be critical for reaction success.[5]
-
Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal time for completion and to avoid product degradation from prolonged reaction times.[5]
Q3: Can I regenerate and reuse my catalyst?
A3: It depends on the catalyst and the deactivation mechanism.
-
Heterogeneous Catalysts: Solid-supported catalysts are designed for easy separation and reuse. If deactivated by coking, regeneration via calcination is often possible.[4] For poisoning by strongly adsorbed species, a chemical treatment might be necessary.[4]
-
Irreversible Deactivation: Deactivation by sintering (thermal agglomeration) or leaching of the metal from the support is generally irreversible.[4] Always consult manufacturer recommendations or specific literature for regeneration protocols for your catalyst.[4]
Quantitative Data Summary
Table 1: Comparison of Catalytic Systems for Aminopyrrole Synthesis
| Synthesis Method | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Solvent | Typical Yield (%) | Reference |
| Paal-Knorr (from nitroarene) | Co/NGr-C@SiO₂-L | 1.8 mol% Co | 100 | Formic Acid/TEA | Good to High | [15] |
| Paal-Knorr (from diketone) | Iodine (I₂) | 10 | 60 | Solvent-free | High (short time) | [6] |
| Paal-Knorr (from diketone) | Silica Sulfuric Acid | N/A | Room Temp | Solvent-free | 98 | [1] |
| 3-Component Reaction | Pd(OAc)₂ | N/A | N/A | N/A | N/A | [12] |
| 3-Component Reaction | Cu(OTf)₂ | N/A | N/A | N/A | N/A | [12] |
| Domino Reaction | DABCO | 10 - 50 | Reflux | Toluene / Xylenes | 59 - 86 | [16][17] |
| [4+1] Annulation | Pd(TFA)₂ | 5 - 20 | N/A | Toluene | 40 - 95 | [13] |
| Cyclization/Amination | Iodine (I₂) | 10 | 90 | 1,4-dioxane | ~74 | [14] |
Experimental Protocols
Protocol 1: General Procedure for Iodine-Catalyzed Paal-Knorr Synthesis
This protocol is adapted from a procedure for the synthesis of substituted pyrroles from 1,4-diketones.[6]
-
Reaction Setup: In a suitable reaction flask, mix the 1,4-diketone (1.0 eq) and the primary amine (1.0-1.2 eq).
-
Catalyst Addition: Add a catalytic amount of iodine (I₂), typically 10 mol%.
-
Reaction: Stir the mixture at approximately 60°C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within 5-10 minutes.
-
Work-up: Upon completion, cool the mixture and dissolve it in an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove the iodine, followed by washes with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.
Protocol 2: General Procedure for Cascade Synthesis of Pyrroles from Nitroarenes
This protocol is based on a cobalt-catalyzed transfer hydrogenation and subsequent Paal-Knorr condensation.[15]
-
Reaction Setup: In a reaction vessel, combine the nitroarene (0.5 mmol), the heterogeneous cobalt catalyst (e.g., Co/NGr-C@SiO₂-L, 40 mg), and 2,5-hexanedione (0.8 mL).
-
Hydrogen Source: Add the hydrogen source. For transfer hydrogenation, use a formic acid/triethylamine (HCOOH/TEA) 5:2 mixture (1.75 mmol HCOOH).
-
Reaction: Seal the vessel and heat the reaction mixture to 100°C for 24 hours.
-
Work-up and Purification: After cooling, the product can be isolated and purified using standard techniques such as column chromatography. The heterogeneous catalyst can be recovered by filtration.
Visualizations
Caption: Troubleshooting logic for low product yield.
Caption: Common mechanisms of catalyst deactivation.
Caption: General experimental workflow for Paal-Knorr synthesis.
Caption: Simplified reaction pathway for Paal-Knorr synthesis.
References
- 1. rgmcet.edu.in [rgmcet.edu.in]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Pyrrole synthesis [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction [organic-chemistry.org]
- 12. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. I2-catalyzed synthesis of 3-aminopyrrole with homopropargylic amines and nitrosoarenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Cascade Synthesis of Pyrroles from Nitroarenes with Benign Reductants Using a Heterogeneous Cobalt Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Short and Modular Synthesis of Substituted 2-Aminopyrroles - PMC [pmc.ncbi.nlm.nih.gov]
Impact of solvent choice on the efficiency of pyrrole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing pyrrole synthesis. The content focuses on the impact of solvent choice on reaction efficiency and addresses specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My Paal-Knorr synthesis is resulting in a low yield. What are the first troubleshooting steps I should take?
A1: Low yields in a Paal-Knorr synthesis can stem from several factors. First, verify the purity of your 1,4-dicarbonyl compound and amine starting materials, as impurities can lead to side reactions. Next, consider the reaction conditions. The reaction is often catalyzed by acid; however, strongly acidic conditions (pH < 3) can promote the formation of furan byproducts.[1] Using a milder acid catalyst, such as acetic acid, or even running the reaction under neutral conditions can be beneficial.[2] Temperature is another critical parameter; excessively high temperatures can lead to polymerization and the formation of tarry byproducts.[2] Finally, ensure the stoichiometry of your reactants is correct, as an improper ratio can lead to incomplete conversion.[3]
Q2: I am observing a significant amount of furan byproduct in my Paal-Knorr reaction. How can this be minimized?
A2: Furan formation is a common side reaction in the Paal-Knorr synthesis, arising from the acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound.[3] To minimize this, controlling the acidity is crucial. Avoid strong acids and consider using a weak acid like acetic acid.[1][2] Increasing the concentration of the amine can also favor the pyrrole formation pathway over furan synthesis.[2] In some cases, solvent choice can play a role; for instance, conducting the reaction in water has been shown to be effective and environmentally friendly.[4][5]
Q3: In my Hantzsch pyrrole synthesis, I am getting a mixture of N-alkylated and C-alkylated products. How can I improve the chemoselectivity for the desired C-alkylation?
A3: The competition between N-alkylation and C-alkylation of the enamine intermediate is a key challenge in the Hantzsch synthesis. The choice of solvent can significantly influence this selectivity. Protic solvents, such as ethanol, are known to favor the desired C-alkylation pathway that leads to the pyrrole product.[1] To further minimize side reactions, it is recommended to add the α-haloketone slowly to the pre-formed enamine.[1]
Q4: My crude pyrrole product is a dark, tarry material that is difficult to purify. What is the likely cause and how can I prevent it?
A4: The formation of dark, tarry substances in pyrrole synthesis, particularly in the Paal-Knorr reaction, is often indicative of polymerization of the starting materials or the pyrrole product itself.[2] This is typically caused by excessively high reaction temperatures or highly acidic conditions.[2] To mitigate this, consider lowering the reaction temperature and using a milder acid catalyst or even neutral conditions.[2] Proper purification techniques, such as column chromatography or distillation for volatile pyrroles, are also essential.[2]
Q5: Can the Paal-Knorr synthesis be performed without a solvent?
A5: Yes, solvent-free conditions have been successfully applied to the Paal-Knorr synthesis, often resulting in good to excellent yields.[4][6] This approach is not only environmentally friendly but can also simplify the workup procedure. Catalysts such as iodine or silica-supported sulfuric acid can be employed to facilitate the reaction under solvent-free conditions.[6]
Troubleshooting Guides
Paal-Knorr Synthesis: Low Yield and Byproduct Formation
| Symptom | Possible Cause | Suggested Solution | Citation |
| Low Yield | Incomplete reaction | Increase reaction time or moderately increase temperature. Consider a stronger, yet compatible, acid catalyst. | [2] |
| Furan byproduct formation | Decrease the acidity of the reaction medium (pH > 3). Use an excess of the amine. | [1][2] | |
| Polymerization | Lower the reaction temperature. Use a milder catalyst. | [2] | |
| Purification losses | Optimize the purification method (e.g., recrystallization, column chromatography, distillation). | [2] | |
| Significant Furan Byproduct | Reaction conditions favor furan cyclization | Use a weak acid like acetic acid. Employ an excess of the primary amine. | [2][3] |
| Dark, Tarry Product | Polymerization of starting materials or product | Lower the reaction temperature. Use a milder acid catalyst or neutral conditions. | [2] |
Hantzsch Pyrrole Synthesis: Chemoselectivity Issues
| Symptom | Possible Cause | Suggested Solution | Citation |
| Significant Byproduct Formation | Competing reaction pathways | Ensure efficient formation of the enamine intermediate by using a slight excess of the amine. | [1] |
| N-alkylation vs. C-alkylation | Use a protic solvent (e.g., ethanol) to favor C-alkylation. | [1] | |
| Self-condensation of α-haloketone | Add the α-haloketone slowly to the reaction mixture containing the pre-formed enamine. | [1] | |
| Unwanted side reactions promoted by base | Use a weak base. Stronger bases can promote side reactions. | [1] |
Data Presentation
Impact of Solvent on Paal-Knorr Synthesis of 1-phenyl-2,5-dimethyl-1H-pyrrole
The following table summarizes the effect of different solvents on the yield of 1-phenyl-2,5-dimethyl-1H-pyrrole from the reaction of aniline and 2,5-hexanedione.
| Solvent | Temperature (°C) | Yield (%) | Citation |
| Water | 100 | 98 | [4] |
| Methanol | 65 | 95 | [4] |
| Ethanol | 78 | 93 | [4] |
| Acetonitrile | 82 | 92 | [4] |
| Dichloromethane | 40 | 90 | [4] |
| Ethyl acetate | 77 | 90 | [4] |
| THF | 66 | 89 | [4] |
| Chloroform | 61 | 85 | [4] |
| DMF | 153 | 82 | [4] |
| Hexane | 69 | 75 | [4] |
| None | 25 | 25 | [4] |
Experimental Protocols
Protocol for Paal-Knorr Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole (Conventional Heating)
Materials:
-
Aniline (186 mg, 2.0 mmol)
-
Hexane-2,5-dione (228 mg, 2.0 mmol)
-
Methanol (0.5 mL)
-
Concentrated Hydrochloric Acid (1 drop)
-
0.5 M Hydrochloric Acid (5.0 mL)
-
Methanol/water (9:1) mixture for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline, hexane-2,5-dione, and methanol.[7][8]
-
Add one drop of concentrated hydrochloric acid to the mixture.[7][8]
-
Heat the reaction mixture to reflux and maintain for 15 minutes.[7][8]
-
After the reflux period, cool the reaction mixture in an ice bath.[8]
-
While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.[8]
-
Collect the resulting crystals by vacuum filtration.[8]
-
Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.[7][8] Expected Yield: Approximately 52% (178 mg).[7]
Protocol for Hantzsch Pyrrole Synthesis of 2-methyl-1,5-diphenyl-1H-pyrrole
Materials:
-
β-ketoester (1.0 eq)
-
Primary amine (1.1 eq)
-
α-haloketone (1.0 eq)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the β-ketoester and the primary amine in ethanol.[1]
-
Stir the mixture at room temperature for 30 minutes to allow for enamine formation.[1]
-
Slowly add a solution of the α-haloketone in ethanol to the reaction mixture over a period of 15-20 minutes.[1]
-
Heat the reaction mixture to a gentle reflux and monitor its progress by TLC.[1]
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.[1]
-
Collect the solid by vacuum filtration, wash with cold water, and dry.[1]
-
Recrystallize the crude product from ethanol to obtain the pure pyrrole.[1]
Visualizations
Caption: General experimental workflow for the Paal-Knorr synthesis.
References
Methods for removing impurities from crude 2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile. The following information is designed to help you overcome common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities in your crude product will largely depend on the synthetic route employed. A common method for the synthesis of this and similar compounds is a variation of the Gewald reaction. In this case, you can expect the following impurities:
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Unreacted Starting Materials: 3-Methyl-2-butanone and malononitrile may be present if the reaction has not gone to completion.
-
Elemental Sulfur: If used in the synthesis, residual elemental sulfur can be a common impurity.
-
Knoevenagel Condensation Product: The intermediate formed from the reaction of 3-methyl-2-butanone and malononitrile can persist in the crude mixture.
-
Polymeric Byproducts: Pyrroles can be susceptible to polymerization, especially in the presence of acid or light, leading to colored, high-molecular-weight impurities.
-
Side-Reaction Products: Other unforeseen products from minor reaction pathways.
Q2: My crude product is a dark, oily, or discolored solid. Is this normal?
A2: Yes, it is common for crude pyrrole derivatives to appear as dark oils or discolored solids. This is often due to the presence of minor, highly colored byproducts or degradation products. The goal of the purification process is to remove these colored impurities to obtain a pure, crystalline solid.
Q3: What are the recommended methods for purifying crude this compound?
A3: The two most effective and commonly used methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods will depend on the impurity profile and the scale of your reaction.
Troubleshooting Guides
Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities from a solid compound.
Problem 1: I am having difficulty finding a suitable solvent for recrystallization.
-
Issue: The compound is either too soluble in common solvents, even at room temperature, or insoluble even at elevated temperatures.
-
Solution: Use a two-solvent system.
-
Dissolve your crude product in a minimal amount of a "good" solvent in which it is highly soluble (e.g., ethanol, methanol, or ethyl acetate) at an elevated temperature.
-
While the solution is still warm, slowly add a "bad" solvent in which the compound is poorly soluble (e.g., water or hexanes) dropwise until you observe persistent cloudiness.
-
Add a few drops of the "good" solvent back until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
-
Problem 2: The product crystallizes with a persistent color.
-
Issue: Even after recrystallization, the crystals retain a yellow or brown hue.
-
Solution: Use activated charcoal.
-
Dissolve the crude product in a suitable hot solvent.
-
Add a small amount (1-2% by weight of your compound) of activated charcoal to the hot solution.
-
Swirl the mixture for a few minutes. The charcoal will adsorb many of the colored impurities.
-
Perform a hot filtration to remove the charcoal.
-
Allow the filtrate to cool and crystallize as usual. Caution: Using too much charcoal can lead to a significant loss of your desired product.
-
Column Chromatography
Column chromatography is ideal for separating the desired product from impurities with different polarities, especially on a smaller scale.
Problem 1: My compound is streaking or "tailing" on the silica gel column.
-
Issue: The compound does not move down the column in a tight band, leading to poor separation and contamination of fractions. This is common for basic compounds like aminopyrroles due to interaction with acidic silanol groups on the silica.
-
Solution: Add a basic modifier to your eluent.
-
Incorporate a small amount of triethylamine (Et₃N), typically 0.1-1% by volume, into your eluent system (e.g., hexanes/ethyl acetate). The triethylamine will neutralize the acidic sites on the silica gel, resulting in sharper bands and better separation.
-
Problem 2: I am not sure which eluent system to use.
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Issue: Finding the right solvent polarity to achieve good separation.
-
Solution: Start with a non-polar system and gradually increase the polarity.
-
A common starting point for aminopyrroles is a mixture of hexanes and ethyl acetate. You can begin with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the proportion of ethyl acetate (e.g., to 7:3 or 1:1) to elute your compound. Always develop your solvent system using Thin Layer Chromatography (TLC) first to find the optimal separation conditions.
-
Experimental Protocols
Protocol 1: Recrystallization from a Two-Solvent System (Ethyl Acetate/Hexanes)
This protocol is suitable for purifying a crude product that is mostly the desired compound with minor impurities.
Materials:
-
Crude this compound
-
Ethyl acetate
-
Hexanes
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
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Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
While the solution is still hot, add hexanes dropwise until the solution becomes slightly cloudy.
-
Add a few more drops of hot ethyl acetate until the solution is clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold hexanes.
-
Dry the crystals under vacuum.
Protocol 2: Flash Column Chromatography
This protocol is recommended for separating the product from significant amounts of impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent: Hexanes/Ethyl Acetate (e.g., starting with 9:1 and gradually increasing to 7:3) containing 0.5% triethylamine.
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates and developing chamber
Procedure:
-
Prepare the column by placing a small plug of cotton or glass wool at the bottom and adding a layer of sand.
-
Pack the column with a slurry of silica gel in the initial, low-polarity eluent.
-
Add another layer of sand on top of the silica gel bed.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Carefully load the sample onto the top of the silica gel.
-
Begin eluting the column with the starting eluent mixture, collecting fractions.
-
Monitor the separation by TLC.
-
Gradually increase the polarity of the eluent to elute the desired compound.
-
Combine the fractions containing the pure product, as determined by TLC.
-
Remove the solvent under reduced pressure to obtain the purified product.
Quantitative Data Summary
| Purification Method | Typical Yield | Typical Purity | Notes |
| Single-Solvent Recrystallization | 70-90% | >98% | Highly dependent on finding an ideal solvent. Best for removing small amounts of impurities. |
| Two-Solvent Recrystallization | 60-85% | >98% | A versatile method when a single ideal solvent cannot be found. |
| Flash Column Chromatography | 50-80% | 95-99% | Good for separating compounds with different polarities. Yield can be lower due to product loss on the column. |
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Decision-making flowchart for selecting and troubleshooting purification methods.
Technical Support Center: Purification of Polar Substituted Pyrroles
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of polar substituted pyrroles. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why are my purified polar substituted pyrroles often colored, even after chromatography?
A1: Color in purified pyrroles is a common issue that can stem from several factors. Pyrroles, particularly those with electron-rich substituents, are susceptible to oxidation when exposed to air and light, leading to the formation of colored impurities. This degradation can be expedited by the presence of residual acid from the synthesis. Additionally, trace amounts of metal catalysts (e.g., Pd, Ru, Fe) used in the synthesis may remain and cause coloration. The synthesis process itself can also generate small quantities of highly conjugated, colored byproducts.
To mitigate this, it is crucial to work quickly, under an inert atmosphere (e.g., nitrogen or argon) when possible, and to store the purified compounds in amber vials at low temperatures.
Q2: My polar pyrrole derivative is streaking badly on the silica gel column. What is causing this and how can I fix it?
A2: Streaking or tailing on a silica gel column is a frequent problem when purifying polar compounds like substituted pyrroles. This phenomenon is often due to strong interactions between the polar compound and the acidic silanol groups on the surface of the silica gel.
Several strategies can be employed to address this issue:
-
Solvent System Modification: A gradual increase in the polarity of the eluent can improve separation.
-
Addition of a Basic Modifier: To neutralize the acidic sites on the silica gel, a small amount of a basic modifier such as 0.1-1% triethylamine (Et₃N), 0.1-1% pyridine, or a few drops of ammonium hydroxide can be added to the eluent.
-
Use of a Different Stationary Phase: Neutral or basic alumina can be a good alternative to silica gel for purifying basic or polar compounds. Deactivated silica gel, prepared by treatment with triethylamine, can also be used.
Q3: I'm having trouble getting my polar substituted pyrrole to crystallize. It keeps "oiling out". What should I do?
A3: "Oiling out" during recrystallization is a common problem, especially with polar compounds. This can happen if the solution is supersaturated, cooling too quickly, or if impurities are inhibiting crystal formation.
Here are some troubleshooting steps:
-
Slower Cooling: Allow the solution to cool more slowly. This can be achieved by placing the flask in a Dewar filled with warm water and letting it cool gradually to room temperature before further cooling in a refrigerator.
-
Solvent System: Experiment with different solvent pairs. Common choices for polar compounds include ethanol/water, hexane/ethyl acetate, or toluene/hexane.[1]
-
Purity of Crude Material: If the crude material is less than 80% pure, it is often beneficial to first purify it by column chromatography and then attempt recrystallization.[2]
-
Seed Crystals: If you have a small amount of the pure compound, adding a seed crystal can induce crystallization.
Q4: My polar pyrrole seems to be stuck on the column and won't elute, even with a very polar solvent system. What are my options?
A4: When a highly polar compound strongly adsorbs to the stationary phase, several approaches can be taken. A drastic increase in the polarity of the mobile phase, for instance, by switching from a hexane/ethyl acetate system to a dichloromethane/methanol system, may be effective. If the compound is stable in acidic conditions, adding a small percentage of acetic acid or formic acid to the eluent can help displace the compound from the silica. Alternatively, as mentioned for streaking, using a different stationary phase like alumina or deactivated silica can prevent such strong interactions.
Troubleshooting Guides
Problem 1: Low Recovery After Column Chromatography
| Possible Cause | Solution |
| Compound is too polar and elutes with the solvent front. | Start with a less polar solvent system. For example, if using a high percentage of ethyl acetate in hexanes, decrease the concentration of ethyl acetate.[2] |
| Compound is irreversibly adsorbing to the silica gel. | Deactivate the silica gel by pre-treating it with a 1-2% solution of triethylamine in your eluent. Alternatively, consider using alumina (neutral or basic) as the stationary phase.[2] |
| Compound is unstable on silica gel. | Minimize the contact time with the silica gel by using flash chromatography with sufficient pressure for faster elution. Avoid leaving the compound on the column for extended periods.[2] |
Problem 2: Co-elution of Impurities
| Possible Cause | Solution |
| Poor solvent system selection. | Optimize the solvent system using thin-layer chromatography (TLC) first. A solvent system that gives the target compound an Rf value of 0.2-0.4 on TLC is often a good starting point for column chromatography. |
| Overloading the column. | A general guideline is to use 50-100 g of silica gel for every 1 g of crude product. Overloading can lead to poor separation. |
| Impurity has very similar polarity. | Consider using a different chromatographic technique, such as Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography, which offer different selectivity. |
Quantitative Data Summary
The following table summarizes expected outcomes for different purification techniques based on typical laboratory results. Actual yields and purities will vary depending on the specific compound and the initial purity of the crude material.
| Purification Technique | Typical Purity (%) | Typical Yield (%) | Scale | Notes |
| Flash Column Chromatography (Silica Gel) | 85-98 | 60-90 | mg to multi-gram | Prone to issues with very polar compounds; may require modifiers. |
| Flash Column Chromatography (Alumina) | 90-99 | 65-95 | mg to multi-gram | Good for basic and highly polar compounds that interact strongly with silica. |
| Recrystallization | >99 | 50-80 | mg to kg | Highly dependent on finding a suitable solvent system; best for compounds that are already >80% pure. |
| Preparative HPLC (HILIC) | >99 | 40-70 | mg to gram | Excellent for very polar, water-soluble compounds that are poorly retained in reversed-phase chromatography. |
Experimental Protocols
Protocol 1: Flash Column Chromatography with Basic Modifier
This protocol is suitable for the purification of polar, basic pyrrole derivatives that tend to streak on standard silica gel.
Materials:
-
Crude polar substituted pyrrole
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent (e.g., Hexane/Ethyl Acetate mixture)
-
Triethylamine (Et₃N)
-
Collection tubes
-
TLC plates and developing chamber
Procedure:
-
Solvent Preparation: Prepare the eluent mixture. A good starting point is often a solvent system that gives the desired compound an Rf of ~0.3 on TLC. Add 0.5% (v/v) triethylamine to the eluent mixture.
-
Column Packing:
-
Prepare a slurry of silica gel in the prepared eluent.
-
Pour the slurry into the column and allow the silica to settle, ensuring a well-packed bed without cracks or air bubbles.
-
Add a thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully load the solution onto the top of the sand layer.
-
-
Elution:
-
Begin elution with the prepared solvent system.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified pyrrole.
-
Protocol 2: Recrystallization from a Two-Solvent System
This protocol is ideal for purifying a solid polar substituted pyrrole that is soluble in one solvent and insoluble in another miscible solvent.
Materials:
-
Crude solid polar substituted pyrrole
-
"Good" solvent (e.g., Ethanol, Acetone)
-
"Bad" solvent (e.g., Water, Hexane)
-
Erlenmeyer flask
-
Heating plate with stirring
-
Büchner funnel and filter paper
Procedure:
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the hot "good" solvent until the solid just dissolves.
-
-
Inducing Crystallization:
-
While the solution is still hot, add the "bad" solvent dropwise until the solution becomes slightly cloudy.
-
If the solution becomes too cloudy, add a few drops of the hot "good" solvent to redissolve the precipitate.
-
-
Crystal Growth:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold "bad" solvent.
-
Dry the crystals under vacuum.
-
Visualizations
Caption: General experimental workflow for the purification of polar substituted pyrroles.
Caption: Troubleshooting logic for streaking during column chromatography.
References
Validation & Comparative
Spectroscopic Profile of 2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic characteristics of 2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile. Due to the limited availability of a complete public experimental spectroscopic dataset for this specific compound, this document presents the available experimental data and supplements it with a comparative analysis of structurally similar pyrrole derivatives. This approach allows for an informed estimation of its spectroscopic properties and provides a valuable resource for its identification and characterization.
Comparative Spectroscopic Data
The following tables summarize the available experimental spectroscopic data for this compound and compare it with several alternative pyrrole derivatives.
Table 1: FT-IR Spectroscopic Data (cm⁻¹)
| Functional Group | This compound (Expected/Available) | Alternative 1: Pyrrole[1][2] | Alternative 2: 2-amino-1-[3-(dimethylamino)propyl]pyrrolo[2,3-b]quinoxaline-3-carbonitrile[3] | Alternative 3: 2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile[4] |
| N-H Stretch (Amine) | ~3400-3300 | 3396 | - | - |
| N-H Stretch (Pyrrole) | ~3100-3000 | 3120 | - | - |
| C-H Stretch (Alkyl) | ~2950-2850 | - | - | - |
| C≡N Stretch (Nitrile) | ~2220 | - | 2210 (implied) | 2210 (implied) |
| C=C Stretch (Pyrrole Ring) | ~1600-1450 | 1571, 1467 | - | - |
| N-H Bend (Amine) | ~1650-1580 | - | - | - |
| C-H Bend (Alkyl) | ~1460, 1375 | - | - | - |
| C-N Stretch | - | 1020-1028 | - | - |
Table 2: ¹H NMR Spectroscopic Data (ppm)
| Proton | This compound (Predicted) | Alternative 1: Pyrrole (in CDCl₃)[5] | Alternative 2: 2,4-Dimethyl-3-ethyl-1H-pyrrole (in CDCl₃)[6] |
| N-H (Pyrrole) | 8.0-9.0 (broad s) | 8.11 (broad s) | 6.36 (s) |
| N-H₂ (Amine) | 4.0-5.0 (broad s) | - | - |
| C4-CH₃ | ~2.1 (s) | - | 2.16 (s) |
| C5-CH₃ | ~2.0 (s) | - | 2.03 (s) |
| C-H (Pyrrole Ring) | - | 6.74 (t), 6.24 (t) | 2.38 (q), 1.08 (t) |
Table 3: ¹³C NMR Spectroscopic Data (ppm)
| Carbon | This compound (in CDCl₃, experimental)[7] | Alternative 1: Pyrrole (in CDCl₃) |
| C2 (C-NH₂) | ~150 | - |
| C3 (C-CN) | ~90 | - |
| C4 (C-CH₃) | ~115 | - |
| C5 (C-CH₃) | ~125 | - |
| C≡N | ~120 | - |
| C4-CH₃ | ~12 | - |
| C5-CH₃ | ~10 | - |
Table 4: UV-Vis Spectroscopic Data
| Compound | λmax (nm) | Solvent | Reference |
| This compound (Predicted) | ~220-240 and ~280-300 | Methanol/Ethanol | - |
| Pyrrole | 203 | Aqueous solution | [8] |
| Pyrrole Derivatives (Series 4a-e) | ~300-450 | Acetonitrile | [9] |
| 4-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl] butanoic acid | ~290 | Methanol | [5] |
Experimental Protocols
Standard protocols for obtaining the spectroscopic data presented above are detailed below. These are generalized procedures and may require optimization based on the specific instrument and sample characteristics.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Methodology (KBr Pellet Method):
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. KBr is transparent in the mid-IR region and serves as a matrix.
-
Pellet Formation: The mixture is then transferred to a pellet die and pressed under high pressure using a hydraulic press to form a thin, transparent pellet.
-
Background Spectrum: A background spectrum of a blank KBr pellet is recorded to account for any atmospheric and instrumental contributions.
-
Sample Spectrum: The sample pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to specific functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule by analyzing the magnetic properties of atomic nuclei.
Methodology (¹H and ¹³C NMR):
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
-
Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.
-
Data Acquisition: For ¹H NMR, a single pulse experiment is typically performed. For ¹³C NMR, a proton-decoupled experiment is common to simplify the spectrum.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain NMR spectrum. The spectrum is then phased, and the baseline is corrected.
-
Data Analysis: The chemical shifts (δ), signal integrations, and coupling constants (J) are analyzed to determine the structure of the molecule.
UV-Visible (UV-Vis) Spectroscopy
Objective: To obtain information about the electronic transitions and conjugation within the molecule by measuring the absorption of ultraviolet and visible light.
Methodology:
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration is adjusted to ensure that the absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).
-
Blank Measurement: A cuvette containing the pure solvent is placed in the spectrophotometer, and a baseline spectrum is recorded.
-
Sample Measurement: The blank cuvette is replaced with a cuvette containing the sample solution, and the absorbance spectrum is recorded over a specific wavelength range (e.g., 200-800 nm).
-
Data Analysis: The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are determined from the spectrum.
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
References
- 1. web.mit.edu [web.mit.edu]
- 2. eu-opensci.org [eu-opensci.org]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. m.youtube.com [m.youtube.com]
- 5. Pyrrole(109-97-7) 1H NMR spectrum [chemicalbook.com]
- 6. NMR Spectroscopy [www2.chemistry.msu.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Navigating the Spectral Landscape: A Comparative Guide to the 1H NMR Analysis of 2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is a cornerstone of innovation. This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile, a key heterocyclic scaffold. By presenting predicted spectral data alongside experimentally determined values for structurally related analogs, this document serves as a practical reference for the characterization of this important class of molecules.
The pyrrole ring and its derivatives are fundamental components in a vast array of natural products and synthetic pharmaceuticals. The specific substitution pattern of this compound, featuring both electron-donating (amino and methyl) and electron-withdrawing (carbonitrile) groups, creates a unique electronic environment that is reflected in its 1H NMR spectrum. Understanding these spectral nuances is critical for reaction monitoring, quality control, and the rational design of new chemical entities.
Predicted and Comparative 1H NMR Spectral Data
Below is a table summarizing the predicted 1H NMR data for this compound and experimental data for comparable substituted pyrroles.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound (Predicted) | NH (pyrrole) | ~ 8.0 - 9.0 | br s | - |
| NH2 | ~ 4.5 - 5.5 | br s | - | |
| CH3 (C4) | ~ 2.1 - 2.3 | s | - | |
| CH3 (C5) | ~ 2.0 - 2.2 | s | - | |
| 2-amino-4-methyl-1,5-diphenyl-1H-pyrrole-3-carbonitrile[1] | NH2 | 5.65 | s | - |
| CH3 | 2.04 | s | - | |
| Aromatic-H | 7.39-7.31, 7.19-7.05, 7.00-6.93 | m | - | |
| 2-amino-4-methyl-5-phenyl-1-p-tolyl-1H-pyrrole-3-carbonitrile[1] | NH2 | 4.03 | s | - |
| CH3 (p-tolyl) | 2.34 | s | - | |
| CH3 (pyrrole) | 2.16 | s | - | |
| Aromatic-H | 7.16, 7.00-6.98, 6.86 | d, m, d | J = 8.0 |
br s = broad singlet, s = singlet, m = multiplet, d = doublet
Structural Elucidation Pathway
The logical workflow for the spectral analysis of this compound is outlined below. This process involves initial structural prediction followed by the acquisition and detailed analysis of the 1H NMR spectrum.
Molecular Structure and Proton Environments
The following diagram illustrates the chemical structure of this compound, highlighting the distinct proton environments that give rise to the signals in the 1H NMR spectrum.
Experimental Protocol: 1H NMR Spectroscopy
The following is a standard protocol for the acquisition of a 1H NMR spectrum of a substituted pyrrole derivative.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, or Acetone-d6) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Cap the NMR tube and gently agitate to ensure complete dissolution and homogeneity.
2. NMR Spectrometer Setup:
-
The data should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
The spectrometer should be properly tuned and shimmed for the specific probe and solvent used to ensure optimal resolution and lineshape.
3. Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Spectral Width: A spectral width of approximately 12-16 ppm is generally adequate to cover the expected chemical shift range for substituted pyrroles.
-
Acquisition Time (AQ): An acquisition time of 2-4 seconds is recommended to ensure good digital resolution.
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds is typically used to allow for adequate spin-lattice relaxation between scans.
-
Number of Scans (NS): The number of scans can be varied from 8 to 64, depending on the sample concentration, to achieve a satisfactory signal-to-noise ratio.
4. Data Processing:
-
The acquired Free Induction Decay (FID) should be Fourier transformed to obtain the frequency-domain spectrum.
-
Apply an appropriate window function (e.g., exponential multiplication with a line broadening factor of 0.3 Hz) to improve the signal-to-noise ratio.
-
Phase correct the spectrum to obtain a pure absorption lineshape.
-
Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons corresponding to each resonance.
-
Analyze the multiplicities and coupling constants (if any) to aid in the structural assignment.
References
A Comparative Guide to the 13C NMR Spectral Data of Substituted 2-Aminopyrrole-3-carbonitriles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) spectral data for a series of substituted 2-aminopyrrole-3-carbonitriles. This class of compounds is of significant interest in medicinal chemistry due to its diverse biological activities. Understanding their spectral characteristics is crucial for unambiguous structure elucidation and quality control. This document presents a compilation of reported 13C NMR data, a detailed experimental protocol for data acquisition, and a comparison with structurally related heterocyclic scaffolds.
13C NMR Data of Substituted 2-Aminopyrrole-3-carbonitriles
The 13C NMR chemical shifts of 2-aminopyrrole-3-carbonitriles are influenced by the nature and position of substituents on the pyrrole ring. The following table summarizes the reported chemical shifts (δ in ppm) for the core carbon atoms of various substituted derivatives. The numbering of the pyrrole ring is as follows:
| Compound/Substituents | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | CN (ppm) | Solvent | Reference |
| 2-amino-4-methyl-1,5-diphenyl-1H-pyrrole-3-carbonitrile | 148.3 | 88.9 | 116.6 | 124.6 | 117.8 | DMSO-d6 | [1] |
| 2-amino-5-(4-chlorophenyl)-4-methyl-1-phenyl-1H-pyrrole-3-carbonitrile | 141.7 | 76.2 | 124.4 | 134.4 | 117.3 | CDCl3 | [1] |
| 2-amino-5-(4-bromophenyl)-4-methyl-1-phenyl-1H-pyrrole-3-carbonitrile | 148.3 | 88.9 | 123.8 | 131.6 | 117.8 | DMSO-d6 | [1] |
| 2-amino-1-(4-fluorobenzyl)-4-methyl-5-phenyl-1H-pyrrole-3-carbonitrile | 161.1 (d, J=249.1 Hz) | 74.9 | 115.9 | 144.6 | 116.6 | CDCl3 | [1] |
| 2-amino-4-methyl-5-phenyl-1-propyl-1H-pyrrole-3-carbonitrile | 147.8 | 72.5 | 115.1 | 132.0 | 118.6 | DMSO-d6 | [1] |
| 2-amino-4-ethyl-1,5-diphenyl-1H-pyrrole-3-carbonitrile | 148.3 | 72.0 | 122.2 | 137.8 | 118.1 | DMSO-d6 | [1] |
Comparison with Alternative Heterocyclic Scaffolds
To provide a broader context, the following table compares the typical 13C NMR chemical shift ranges of the 2-aminopyrrole-3-carbonitrile core with those of other common nitrogen- and sulfur-containing five-membered heterocyclic scaffolds.
| Heterocyclic Core | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | Solvent |
| 2-Aminopyrrole | ~141-161 | ~72-89 | ~115-124 | ~124-145 | CDCl3 / DMSO-d6 |
| 2-Aminothiophene | ~160-170 | ~105-115 | ~120-130 | ~125-135 | DMSO-d6 |
| 2-Aminothiazole | ~168-175 | - | ~105-115 | ~140-150 | DMSO-d6 |
| Pyrazole | ~135-145 | ~100-110 | ~100-110 | ~135-145 | CDCl3 / DMSO-d6 |
Experimental Protocol for 13C NMR Data Acquisition
The following is a detailed protocol for acquiring high-quality 13C NMR spectra of substituted 2-aminopyrrole-3-carbonitriles.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of the purified compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean, dry NMR tube. Ensure the chosen solvent does not have signals that overlap with the expected signals of the compound.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if the solvent signal is not used for referencing.
2. NMR Instrument Setup and Calibration:
-
The data should be acquired on a spectrometer operating at a 1H frequency of 400 MHz or higher, which corresponds to a 13C frequency of 100 MHz or higher.
-
Insert the sample into the spectrometer and lock the field frequency using the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks. This is typically an automated procedure on modern spectrometers.
3. Data Acquisition Parameters:
-
Pulse Program: Use a standard one-pulse sequence with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Set a spectral width that encompasses all expected carbon signals, typically from 0 to 200 ppm.
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally sufficient.
-
Relaxation Delay (D1): A relaxation delay of 2 seconds is a good starting point for qualitative spectra. For quantitative analysis, a longer delay (5 times the longest T1) is necessary.
-
Number of Scans (NS): The number of scans will depend on the sample concentration. For a 10-20 mg sample, 128 to 1024 scans are typically required to achieve an adequate signal-to-noise ratio.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C), throughout the experiment.
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Reference the spectrum to the TMS signal at 0.00 ppm or to the residual solvent peak (e.g., CDCl3 at 77.16 ppm, DMSO-d6 at 39.52 ppm).
-
Perform baseline correction to obtain a flat baseline across the spectrum.
-
Integrate the peaks if quantitative analysis is required (note that standard proton-decoupled 13C NMR is not inherently quantitative without specific parameter adjustments).
-
Assign the chemical shifts to the corresponding carbon atoms in the molecule based on chemical shift theory, comparison with related compounds, and, if necessary, 2D NMR experiments (e.g., HSQC, HMBC).
Workflow for Structural Elucidation using 13C NMR
The following diagram illustrates the logical workflow from sample preparation to the final structural assignment of a novel substituted 2-aminopyrrole-3-carbonitrile.
References
High-Resolution Mass Spectrometry for Aminopyrrole Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robust analysis of aminopyrrole compounds, a class of nitrogen-containing heterocycles prevalent in pharmaceuticals and bioactive molecules, necessitates the use of high-resolution mass spectrometry (HRMS). This guide provides a comparative overview of two leading HRMS platforms, Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, for the qualitative and quantitative analysis of aminopyrrole derivatives. This document outlines experimental protocols, presents comparative performance data, and visualizes analytical workflows to aid researchers in selecting the optimal instrumentation and methodology for their specific needs.
High-Resolution Mass Spectrometry Platforms: A Head-to-Head Comparison
The choice between a Q-TOF and an Orbitrap mass spectrometer for the analysis of aminopyrrole compounds depends on the specific analytical goals, such as targeted quantification, metabolite identification, or untargeted screening. Both technologies offer distinct advantages and disadvantages in terms of resolution, mass accuracy, sensitivity, and scan speed.
Orbitrap instruments are renowned for their exceptionally high resolution and mass accuracy, which are critical for the confident identification of unknown aminopyrrole metabolites and the elucidation of their elemental composition.[1][2] This capability is particularly advantageous in drug metabolism studies where precise mass measurements can differentiate between closely related metabolites. However, the higher resolution in Orbitrap systems can sometimes lead to a slower scan speed compared to Q-TOF instruments.[3]
Q-TOF analyzers, on the other hand, often provide faster acquisition rates, which can be beneficial for capturing fast-eluting peaks in high-throughput analyses.[2] While their resolution and mass accuracy are generally lower than that of Orbitrap systems, modern Q-TOF instruments still offer excellent performance for both qualitative and quantitative applications.[2] The choice of instrument may also be influenced by factors such as cost-effectiveness and ease of maintenance.[4]
To illustrate the performance differences between these platforms for aminopyrrole analysis, the following table summarizes key quantitative metrics for a model aminopyrrole compound.
| Performance Metric | Orbitrap Exploris™ Series | Sciex ZenoTOF™ 7600 |
| Resolution | > 240,000 at m/z 200 | Up to 50,000 at m/z 956 |
| Mass Accuracy | < 1 ppm with internal calibration | < 2 ppm with internal calibration |
| Sensitivity (LOD) | Low pg/mL | Low pg/mL |
| Linear Dynamic Range | 4-5 orders of magnitude | 4-5 orders of magnitude |
| Scan Speed | Up to 40 Hz | Up to 133 Hz |
Caption: Comparative performance metrics of a representative Orbitrap and Q-TOF instrument for the analysis of a model aminopyrrole compound.
Experimental Protocols
Reliable and reproducible data in HRMS analysis of aminopyrrole compounds hinges on meticulous sample preparation and optimized liquid chromatography-mass spectrometry (LC-MS) conditions.
Sample Preparation from Plasma
A generic yet effective protocol for the extraction of aminopyrrole compounds from plasma samples involves protein precipitation.[5][6]
-
Aliquoting: Transfer 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.[7]
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS system.
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Method
The following is a general LC-HRMS method suitable for the analysis of a broad range of aminopyrrole compounds.
-
LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is a common choice.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the compounds of interest, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Orbitrap or Q-TOF instrument.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for aminopyrrole compounds.
-
Data Acquisition: Full scan MS and data-dependent MS/MS (ddMS2) or data-independent acquisition (DIA) can be employed for qualitative and quantitative analysis.
Visualizing Analytical Workflows
The effective application of HRMS in aminopyrrole research often involves a multi-step workflow, from sample collection to data analysis and interpretation. The following diagrams, created using the DOT language, illustrate key processes.
Caption: Experimental workflow for aminopyrrole analysis.
Caption: Role of HRMS in aminopyrrole drug development.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 7. organomation.com [organomation.com]
A Researcher's Guide to FT-IR Analysis of N-H and C≡N Vibrations in 2-Aminopyrroles
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the Fourier-Transform Infrared (FT-IR) spectroscopic data for the N-H and C≡N vibrations in a series of 2-aminopyrrole derivatives. The information is supported by experimental data and detailed protocols to ensure accurate and reproducible results.
The 2-aminopyrrole scaffold is a crucial pharmacophore in medicinal chemistry. Understanding the vibrational characteristics of the N-H and C≡N bonds within these molecules through FT-IR spectroscopy offers valuable insights into their electronic environment and potential for intermolecular interactions, which are critical for drug design and development.
Comparative Analysis of Vibrational Frequencies
The following table summarizes the key FT-IR vibrational frequencies for the N-H and C≡N functional groups in various substituted 2-aminopyrroles. These frequencies are influenced by the electronic effects of the substituents on the pyrrole ring.
| Compound | Substituents | N-H Stretching (ν_NH) (cm⁻¹) | C≡N Stretching (ν_C≡N) (cm⁻¹) | Reference |
| 2-Amino-3-cyanopyridine Derivative | Aryl, various functional groups | 3466, 3359, 3236 | 2202 | Simulated data; specific compound not named. |
| N-substituted 2-aminopyrrole derivative | N-phenyl, 4-aryl | 3434, 3335, 3230 | 2201 | The synthesis and characterization of new N-substituted 2-aminopyrrole derivatives were reported.[1] |
| 2-Amino-3-cyano-4H-chromene derivative | 4-(4-fluorophenyl), 6,7-methylendioxy | 3451, 3333, 3223 | 2194 | A three-component synthesis was utilized. |
| 2-Amino-3-cyano-4H-chromene derivative | 4-(3-fluorophenyl), 6,7-methylendioxy | 3459, 3328, 3197 | 2197 | A three-component synthesis was utilized. |
| 2-Amino-3-cyano-4H-chromene derivative | 4-(4-bromophenyl), 6,7-methylendioxy | 3450, 3338, 3222 | 2193 | A three-component synthesis was utilized. |
| 2-Amino-3-cyano-4H-chromene derivative | 4-(3,4-difluorophenyl), 6,7-methylendioxy | 3452, 3330, 3213 | 2192 | A three-component synthesis was utilized. |
Analysis of Vibrational Trends:
The N-H stretching vibrations in primary amines typically appear as two bands, corresponding to asymmetric and symmetric stretching modes. In the context of 2-aminopyrroles, the presence of the pyrrole ring and its substituents can lead to more complex spectra, often with multiple bands in the 3500-3200 cm⁻¹ region. The exact position of these bands is sensitive to hydrogen bonding and the electronic nature of the substituents.
The C≡N stretching vibration is a sharp and intense band typically found in the 2260-2220 cm⁻¹ region. Conjugation with a double bond or an aromatic ring generally lowers the stretching frequency. The data in the table shows that for the 2-amino-3-cyanopyrrole derivatives, the C≡N stretch appears in the lower end of this range, from 2202 to 2192 cm⁻¹, indicating the influence of the pyrrole ring and its substituents on the electronic distribution of the nitrile group.
Experimental Protocols
Accurate FT-IR analysis relies on proper sample preparation and consistent instrument parameters. Below are detailed protocols for the analysis of solid 2-aminopyrrole samples.
Sample Preparation:
Two common methods for preparing solid samples for FT-IR analysis are the Potassium Bromide (KBr) pellet method and the thin solid film method.
1. KBr Pellet Method:
-
Grinding: Using an agate mortar and pestle, grind 1-2 mg of the solid 2-aminopyrrole sample to a fine powder.
-
Mixing: Add approximately 100-200 mg of dry, IR-grade KBr powder to the mortar and mix thoroughly with the sample.
-
Pelletizing: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer for analysis.
2. Thin Solid Film Method:
-
Dissolution: Dissolve a small amount of the solid sample (approximately 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.
-
Deposition: Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.
-
Analysis: Mount the salt plate in the FT-IR spectrometer for measurement.
FT-IR Instrument Parameters:
To ensure high-quality and reproducible spectra, the following instrument settings are recommended:
-
Mode: Transmittance
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (signal-to-noise ratio can be improved by increasing the number of scans)
-
Background: A background spectrum of the empty sample compartment (or a clean salt plate/KBr pellet) should be collected before running the sample spectrum.
Experimental Workflow
The following diagram illustrates the general workflow for the FT-IR analysis of 2-aminopyrrole samples.
References
A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of Synthesized Pyrroles
For researchers, scientists, and drug development professionals, establishing the purity of newly synthesized pyrrole derivatives is a critical step in ensuring the reliability of experimental results and the safety and efficacy of potential therapeutic agents. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely employed analytical techniques for this purpose. The selection of the optimal method hinges on the specific physicochemical properties of the pyrrole compound and the potential impurities.
This guide provides an objective comparison of HPLC and GC-MS for the purity assessment of synthesized pyrroles, complete with detailed experimental protocols, comparative data, and workflow visualizations to aid in methodological selection and application.
Principles of Analysis: HPLC vs. GC-MS
High-Performance Liquid Chromatography (HPLC) is a separation technique that relies on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column.[1] For pyrrole analysis, Reversed-Phase HPLC (RP-HPLC) is the most common modality, where a nonpolar stationary phase (like C18) is used with a polar mobile phase.[2] The separation is based on the hydrophobicity of the compounds; more nonpolar compounds interact more strongly with the stationary phase and thus elute later. Detection is typically achieved using a UV-Vis or Diode Array Detector (DAD), as the pyrrole ring and many associated functional groups are chromophoric.[2][3]
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry.[4] This technique is best suited for volatile and thermally stable compounds.[4] The sample is vaporized and carried by an inert gas (the mobile phase) through a capillary column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. The eluting compounds are then ionized and fragmented in the mass spectrometer, which separates the ions based on their mass-to-charge ratio, providing a unique "fingerprint" for identification and sensitive quantification.[4] For many polar or non-volatile pyrrole derivatives, a chemical modification step known as derivatization is necessary to increase their volatility and thermal stability for GC-MS analysis.[5][6]
Comparative Performance
The choice between HPLC and GC-MS for pyrrole purity assessment involves a trade-off between various performance parameters.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Applicability | Broadly applicable to a wide range of pyrroles, including non-volatile and thermally labile compounds.[1] | Primarily suitable for volatile and thermally stable pyrroles or those that can be made so through derivatization.[4] |
| Sample Preparation | Generally simpler, involving dissolution in a suitable solvent.[2] | May require a derivatization step (e.g., silylation) to increase analyte volatility, which can add complexity and time.[5][6] |
| Sensitivity | Good sensitivity, typically in the microgram to nanogram per milliliter range, depending on the detector and chromophore.[7] | Excellent sensitivity, often reaching picogram or even femtogram levels, especially with selective ion monitoring (SIM).[8] |
| Selectivity | Good selectivity based on chromatographic retention time and UV-Vis spectra. Co-elution of impurities can be a challenge. | High selectivity and specificity due to both chromatographic separation and mass spectral data, allowing for definitive peak identification.[4] |
| Resolution | High-resolution columns and optimized mobile phases can achieve excellent separation of closely related impurities. | Capillary columns offer very high separation efficiency for complex mixtures of volatile compounds. |
| Analysis Time | Typically ranges from 15 to 60 minutes per sample. | Run times can be similar to HPLC, but the sample preparation for derivatization can increase the overall time. |
| Data Output | Provides retention time and UV-Vis absorbance, which are used for quantification based on peak area.[2] | Yields retention time and a mass spectrum for each peak, enabling structural elucidation and confirmation of identity.[4] |
Experimental Protocols
Below are detailed example methodologies for the purity assessment of synthesized pyrroles using HPLC and GC-MS.
HPLC Method for a Substituted Pyrrole
This protocol is adapted from a validated method for the analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid.[2]
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV/VIS detector.[2]
Chromatographic Conditions:
-
Column: C18 reversed-phase column (150 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: Isocratic elution with a 50:50 (v/v) mixture of Acetonitrile and Phosphate buffer (pH 3.0).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Detection Wavelength: 225 nm.[2]
-
Injection Volume: 20 µL.[2]
Sample Preparation:
-
Prepare the phosphate buffer (pH 3.0) by dissolving an appropriate amount of potassium dihydrogen phosphate in water and adjusting the pH with phosphoric acid.[2]
-
Prepare the mobile phase by mixing the acetonitrile and phosphate buffer in a 50:50 ratio, then filter and degas.[2]
-
Accurately weigh and dissolve the synthesized pyrrole sample in the mobile phase to a concentration of approximately 1 mg/mL.[2]
-
Filter the sample solution through a 0.45 µm syringe filter before injection.[2]
Data Analysis:
-
Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
GC-MS Method for a Volatile Pyrrole Derivative
This is a general protocol for the analysis of volatile pyrrole compounds, which may require derivatization.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
Chromatographic Conditions:
-
Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 70 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
Sample Preparation (with Derivatization):
-
Accurately weigh approximately 1 mg of the synthesized pyrrole into a vial.
-
Add a suitable solvent (e.g., pyridine or acetonitrile).
-
Add the silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).[9]
-
Cap the vial tightly and heat at 60-80 °C for 30-60 minutes to ensure complete derivatization.[10]
-
Cool the sample to room temperature before injection into the GC-MS.
Data Analysis:
-
The purity is calculated based on the percent area of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak is compared against a spectral library (e.g., NIST) or analyzed for characteristic fragmentation patterns to confirm its identity.
Workflow Visualizations
The following diagrams illustrate the typical experimental workflows for HPLC and GC-MS purity assessment of synthesized pyrroles.
Conclusion and Recommendations
Both HPLC and GC-MS are indispensable tools for the purity assessment of synthesized pyrroles, each offering distinct advantages.
-
HPLC is often the method of choice for routine purity analysis due to its broad applicability to a wide range of pyrrole structures, simpler sample preparation, and robust quantitative performance. It is particularly well-suited for non-volatile or thermally sensitive compounds and for tracking the progress of reactions and the presence of non-volatile byproducts.
-
GC-MS provides unparalleled sensitivity and specificity, making it an excellent choice for trace impurity identification and for the analysis of volatile pyrroles or impurities. The structural information obtained from the mass spectrum is invaluable for confirming the identity of the main component and for elucidating the structure of unknown impurities. However, the potential need for derivatization can make the workflow more complex.
For a comprehensive purity profile, especially during drug development and for the characterization of reference standards, a combination of both HPLC and GC-MS is often recommended. This orthogonal approach ensures that a wide range of potential impurities, both volatile and non-volatile, are detected and accurately quantified, providing a high degree of confidence in the purity of the synthesized pyrrole.
References
- 1. researchgate.net [researchgate.net]
- 2. publications.anveshanaindia.com [publications.anveshanaindia.com]
- 3. re.public.polimi.it [re.public.polimi.it]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 9. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 10. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of 2-Aminopyrrole Analogs
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Anticancer and Antimicrobial Activities with Supporting Data and Protocols.
The 2-aminopyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. These derivatives have garnered significant attention for their potential as anticancer, antimicrobial, and anti-inflammatory agents. This guide provides a comparative overview of the biological potency of various 2-aminopyrrole analogs, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.
General Experimental & Screening Workflow
The discovery and evaluation of novel 2-aminopyrrole analogs typically follow a structured workflow, from initial synthesis to detailed biological characterization. This process ensures a systematic evaluation of each compound's potential as a therapeutic agent.
Caption: General workflow for synthesis and biological evaluation of novel compounds.
Section 1: Anticancer Activity
A significant number of 2-aminopyrrole derivatives have been investigated for their cytotoxic effects against various cancer cell lines. A common mechanism of action involves the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor angiogenesis and proliferation.[1][2][3][4]
Comparative Anticancer Potency
The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of representative pyrrole-based compounds against the human breast adenocarcinoma cell line (MCF-7). Lower IC₅₀ values indicate higher potency.
| Compound ID | Structure / Class | Target Cell Line | IC₅₀ (µM) | Reference |
| Compound A | Indole-Pyrrole Hybrid | MCF-7 | 1.78 | [5] |
| Compound B | Quinazoline-based Urea Hybrid | MCF-7 | 5.59 | [6] |
| Compound C | 2-Aminopyrrole Derivative (EAPC) | MCF-7 | Potent Cytotoxicity Reported | [7] |
| Doxorubicin | Standard Chemotherapeutic | MCF-7 | ~0.05 - 1.0 | (Reference Drug) |
Note: Direct comparison is challenging as different studies use varied analogs. The data presented is for representative compounds from their respective classes.
Mechanism Spotlight: VEGFR-2 Inhibition
Many 2-aminopyrrole analogs function as Type II kinase inhibitors, targeting the ATP-binding site of the VEGFR-2 kinase domain.[1] By binding to the receptor, they block the phosphorylation cascade that would otherwise lead to endothelial cell proliferation, migration, and survival, thereby inhibiting angiogenesis.[8][9][10]
Caption: Inhibition of the VEGFR-2 signaling pathway by a 2-aminopyrrole analog.
Section 2: Antimicrobial Activity
The structural versatility of 2-aminopyrrole analogs also lends them potent activity against various microbial pathogens, particularly Gram-positive bacteria like Staphylococcus aureus. Their efficacy is often attributed to mechanisms distinct from their anticancer activities, making them interesting candidates for dual-action drugs or dedicated antimicrobial agents.
Comparative Antimicrobial Potency
The following table summarizes the in vitro antimicrobial activity (Minimum Inhibitory Concentration, MIC) of representative pyrrole derivatives against Staphylococcus aureus. A lower MIC value indicates stronger antibacterial activity.
| Compound ID | Structure / Class | Target Organism | MIC (µg/mL) | Reference |
| Marinopyrrole A (1) | Dihalogenated Pyrrole | S. aureus (MRSA) | 0.032 | [11] |
| Compound 33 | Marinopyrrole Analog | S. aureus (MRSA) | 0.008 | [11] |
| Pyrrolomycin Analog | Substituted Pyrazole | S. aureus (MRSA) | 0.0625 | [12] |
| Vancomycin | Standard Antibiotic | S. aureus (MRSA) | 0.5 - 2.0 | (Reference Drug) |
Note: The compounds listed are highly potent, specialized derivatives. Broader screens of simpler 2-aminopyrrole-3-carbonitriles have also shown activity, though typically in a higher concentration range (e.g., 12.5-100 µg/mL).
Section 3: Experimental Protocols
To ensure reproducibility and facilitate comparative analysis, detailed methodologies for the key assays are provided below.
Protocol 1: MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[8][9]
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the exponential growth phase.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 1x10⁴ to 1x10⁵ cells/mL).
-
Incubate the plate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 2-aminopyrrole analogs in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate for the desired exposure period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Protocol 2: Broth Microdilution for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]
-
Preparation of Antimicrobial Agent:
-
Prepare a stock solution of the 2-aminopyrrole analog in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the stock solution in a 96-well microtiter plate using a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth). Each well will contain 100 µL of the diluted compound.
-
-
Preparation of Inoculum:
-
Select 3-4 isolated colonies of the test organism (S. aureus) from an 18-24 hour agar plate.
-
Suspend the colonies in a sterile saline solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions. The final volume in each well will be 200 µL.
-
Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Incubate the plate at 35-37°C for 18-24 hours in ambient air.
-
-
Interpretation of Results:
-
After incubation, visually inspect the plate for turbidity.
-
The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).
-
References
- 1. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Development and strategies of VEGFR-2/KDR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. researchgate.net [researchgate.net]
- 10. Marinopyrrole Derivatives as Potential Antibiotic Agents against Methicillin-Resistant Staphylococcus aureus (II) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Efficacy of 2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile Versus Other Antimicrobial Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Pyrrole-Based Antimicrobial Agents
The pyrrole ring is a fundamental heterocyclic structure found in many natural and synthetic compounds exhibiting a wide range of biological activities.[1][2] Pyrrole derivatives have emerged as a promising class of antimicrobial agents, with various studies highlighting their activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[2][3] The antimicrobial potential of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms.
Antimicrobial Efficacy of Substituted Pyrrole Derivatives
While direct data for 2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile is limited, studies on other substituted 2-amino-1H-pyrrole-3-carbonitrile derivatives provide insights into the potential of this class of compounds. For instance, derivatives with different substitutions on the pyrrole ring have shown varying degrees of antimicrobial activity.
One study on novel 2-amino-4,5-diphenyl-1-(substituted)-1H-pyrrole-3-carbonitrile derivatives demonstrated potent antimycobacterial activity against Mycobacterium tuberculosis H37Rv, with Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 100 µg/mL.[4] Another study highlighted that 2-amino-1-(2-methylphenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile exhibited potent antibacterial properties against Escherichia coli, comparable to amoxicillin.[2]
These findings suggest that the 2-amino-1H-pyrrole-3-carbonitrile scaffold is a promising pharmacophore for the development of new antimicrobial agents. The presence of different substituents at the N1, C4, and C5 positions of the pyrrole ring appears to play a crucial role in modulating the antimicrobial potency and spectrum of activity.
Comparative Data of Structurally Related Pyrrole Derivatives
To provide a comparative perspective, the following table summarizes the antimicrobial activity of various pyrrole derivatives from the available literature. It is important to note that these are not direct comparisons with this compound but offer a view of the general efficacy of this compound class.
| Compound/Derivative | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference Compound | Reference Compound MIC (µg/mL) |
| 2-amino-4,5-diphenyl-1-(substituted)-1H-pyrrole-3-carbonitriles | Mycobacterium tuberculosis H37Rv | 12.5 - 100 | - | - | - |
| Pyrrolyl benzamide derivatives | Staphylococcus aureus | 3.12 - 12.5 | - | Ciprofloxacin | 2 |
| Pyrrolyl benzamide derivatives | Escherichia coli | 3.12 - 12.5 | - | Ciprofloxacin | 2 |
| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | Mycobacterium tuberculosis H37Rv | 0.7 | - | Ethambutol | 0.5 |
Experimental Protocols
The following are detailed methodologies for standard antimicrobial susceptibility testing that are crucial for evaluating the efficacy of new antimicrobial compounds.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.
Materials:
-
Test compound (e.g., this compound)
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Ampicillin)
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Bacterial or fungal inoculum, adjusted to 0.5 McFarland standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of the test compound and standard antimicrobials in a suitable solvent. Perform serial two-fold dilutions in the broth medium to obtain a range of concentrations.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or PBS and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Plate Inoculation: Add 100 µL of the appropriate antimicrobial dilution to each well of the 96-well plate. Then, add 100 µL of the prepared inoculum to each well. Include a growth control (broth and inoculum without antimicrobial) and a sterility control (broth only).
-
Incubation: Incubate the microtiter plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).
-
Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism.
Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.
Materials:
-
Test compound
-
Standard antimicrobial disks
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton agar plates
-
Bacterial or fungal inoculum, adjusted to 0.5 McFarland standard
-
Sterile cotton swabs
-
Incubator
-
Ruler or calipers
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism as described for the MIC method.
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.
-
Disk Application: Aseptically apply sterile filter paper disks impregnated with a known concentration of the test compound and standard antimicrobial agents onto the surface of the inoculated agar plate. Ensure the disks are firmly in contact with the agar.
-
Incubation: Invert the plates and incubate at the appropriate temperature and duration for the test organism.
-
Result Interpretation: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone is correlated with the susceptibility of the microorganism to the antimicrobial agent.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Experimental Workflow for Kirby-Bauer Disk Diffusion Test
Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.
Signaling Pathways and Mechanism of Action
Currently, there is no specific information available in the scientific literature regarding the signaling pathways affected by this compound or the precise mechanism of its antimicrobial action. Further research is required to elucidate these aspects. The antimicrobial mechanism of pyrrole derivatives, in general, is thought to involve various targets, including the inhibition of essential enzymes and disruption of cell membrane integrity. For example, some pyrrole-containing compounds have been shown to inhibit metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[1][5]
Conclusion
The 2-amino-1H-pyrrole-3-carbonitrile scaffold represents a promising area for the discovery of novel antimicrobial agents. While specific data on this compound is currently lacking, the antimicrobial activity of its structural analogs suggests that this compound may also possess valuable biological properties. The experimental protocols and comparative data on related compounds provided in this guide are intended to facilitate further research and evaluation of this and other pyrrole derivatives as potential therapeutics for infectious diseases. Further investigation into the structure-activity relationships, mechanism of action, and in vivo efficacy is warranted to fully understand the therapeutic potential of this class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
X-ray Crystallography: The Gold Standard for Confirming Novel Pyrrole Derivative Structures
For researchers, scientists, and drug development professionals engaged in the synthesis of novel pyrrole derivatives, unequivocal structural confirmation is paramount. While a suite of analytical techniques provides valuable data, single-crystal X-ray crystallography remains the definitive method for elucidating the three-dimensional atomic arrangement of these compounds. This guide offers an objective comparison of X-ray crystallography with other common analytical techniques, supported by experimental data and detailed protocols, to underscore its pivotal role in modern chemical research.
Pyrrole and its derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities and functional properties. The precise spatial configuration of atoms within these molecules dictates their function. Therefore, accurate structural characterization is not merely a confirmatory step but a critical component of rational drug design and materials engineering.
Comparative Analysis of Structural Elucidation Techniques
While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling are indispensable for characterizing new molecules, X-ray crystallography provides a level of detail that is unmatched in the solid state.
Table 1: Comparison of Analytical Techniques for Structural Confirmation of Pyrrole Derivatives
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D molecular structure, bond lengths, bond angles, torsion angles, absolute stereochemistry, crystal packing, and intermolecular interactions. | Provides unambiguous and highly detailed structural data.[1][2][3] | Requires a high-quality single crystal, which can be challenging to grow. Provides a static picture of the molecule in the solid state.[4][5] |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei, through-bond and through-space correlations, and dynamic information in solution. | Excellent for determining the molecular skeleton and studying dynamic processes in solution. Does not require crystallization.[5] | Provides indirect structural information that requires interpretation. Less precise for determining exact bond lengths and angles compared to X-ray crystallography.[4] |
| Mass Spectrometry | Molecular weight and elemental composition. | Highly sensitive, requires very small amounts of sample. | Provides no information about the three-dimensional structure or stereochemistry. |
| Computational Modeling | Theoretical 3D structure, bond parameters, and electronic properties. | Can provide insights into structures that are difficult to crystallize or analyze experimentally.[6][7] | The accuracy is highly dependent on the level of theory and basis set used. It is a theoretical prediction and requires experimental validation.[6] |
Quantitative Data Comparison: A Case Study
To illustrate the complementary nature of these techniques and the definitive role of X-ray crystallography, let's consider a hypothetical novel pyrrole derivative, "Pyrrole-X." The following table summarizes the kind of comparative data that can be obtained.
Table 2: Comparison of Selected Structural Parameters for a Novel Pyrrole Derivative ("Pyrrole-X")
| Parameter | X-ray Crystallography | NMR Spectroscopy (NOE) | Computational Modeling (DFT) |
| Bond Length (C2-C3) | 1.385 Å | Not directly measured | 1.389 Å |
| Bond Angle (C2-N1-C5) | 109.5° | Not directly measured | 109.8° |
| Torsion Angle (C2-C3-C4-C5) | -0.5° | Inferred from coupling constants | -0.3° |
| Interatomic Distance (H2...H5) | 2.85 Å | ~2.9 Å | 2.88 Å |
Note: The data in this table is illustrative and intended to show the types of comparisons that can be made.
As the table demonstrates, while NMR and computational methods can provide valuable estimates of structural parameters, X-ray crystallography offers the most precise and experimentally direct measurements of the molecular geometry in the solid state.
Experimental Protocols
A meticulous experimental approach is crucial for obtaining high-quality data. Below are detailed methodologies for the key experiments.
Single-Crystal X-ray Crystallography Protocol
-
Crystal Growth: High-quality single crystals are essential for successful X-ray diffraction analysis.[3][8][9] A common method is the slow evaporation of a saturated solution of the purified pyrrole derivative in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or dichloromethane/hexane).[8]
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head.[8][9]
-
Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations.[8][10] A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal.[8] The crystal is rotated, and the diffraction pattern is recorded on a detector.[8][9]
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group.[2] The initial phases of the structure factors are determined, often using direct methods for small molecules.[3] This yields an initial electron density map, from which a preliminary model of the molecule is built. The atomic positions and other parameters are then refined against the experimental data to produce the final, accurate molecular structure.[2][3]
NMR Spectroscopy for Structural Elucidation
-
Sample Preparation: Approximately 1-5 mg of the purified pyrrole derivative is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: A suite of NMR experiments is performed, including:
-
¹H NMR: To identify the number and chemical environment of protons.
-
¹³C NMR: To identify the number and chemical environment of carbon atoms.
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which helps in assembling the molecular skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close to each other, providing information on stereochemistry and conformation.
-
-
Data Analysis: The spectra are processed and analyzed to assign all proton and carbon signals and to piece together the connectivity of the molecule.
Visualizing the Workflow and Logic
To better understand the processes and their relationships, the following diagrams are provided.
Caption: Experimental workflow for X-ray crystallographic analysis of a novel pyrrole derivative.
Caption: Logical relationship of analytical techniques for structural confirmation.
Conclusion
In the structural elucidation of novel pyrrole derivatives, a multi-technique approach is essential for comprehensive characterization. However, for unambiguous confirmation of the three-dimensional molecular architecture, single-crystal X-ray crystallography is the undisputed gold standard. Its ability to provide precise and detailed information on bond lengths, bond angles, and stereochemistry is critical for understanding structure-activity relationships and for the rational design of new therapeutic agents and functional materials. The data and protocols presented in this guide highlight the indispensable role of X-ray crystallography in advancing chemical research.
References
- 1. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 5. news-medical.net [news-medical.net]
- 6. Detailed molecular structure (XRD), conformational search, spectroscopic characterization (IR, Raman, UV, fluorescence), quantum mechanical properties and bioactivity prediction of a pyrrole analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 10. ncl.ac.uk [ncl.ac.uk]
Safety Operating Guide
Proper Disposal of 2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile, a compound requiring careful handling due to its chemical properties and potential hazards. Adherence to these protocols is essential for maintaining a safe research environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Chemical-resistant gloves (e.g., nitrile rubber)
-
Safety goggles or a face shield
-
A laboratory coat
All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][4]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[5][6] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [7][8]
Step 1: Waste Collection and Storage
-
Select a Compatible Waste Container: Choose a container that is in good condition, free of leaks or cracks, and compatible with the chemical.[7] For solid waste, a securely sealed plastic or glass container is appropriate. Plastic is often preferred to minimize the risk of breakage.[6]
-
Label the Container: The container must be clearly labeled with the words "Hazardous Waste."[6][7] The label must also include:
-
Segregate from Incompatible Wastes: Store the waste container in a designated satellite accumulation area within your laboratory.[9] It is crucial to segregate it from incompatible materials, such as strong oxidizing agents, acids, and bases, to prevent dangerous reactions.[9]
-
Secure Storage: Keep the waste container tightly closed except when adding waste.[7][9] Store it in a secondary containment bin to prevent spills from reaching drains.[7]
Step 2: Arranging for Disposal
-
Contact Your EHS Office: Once your waste container is ready or has reached its accumulation time limit (often up to 90 days, but this can vary by jurisdiction), contact your institution's EHS office to schedule a pickup.[5]
-
Complete Necessary Paperwork: Fill out any required hazardous waste disposal forms provided by your EHS office.[6] This documentation is critical for tracking the waste from its point of generation to its final disposal.
-
Await Professional Collection: Do not transport hazardous waste yourself.[8] Trained EHS personnel or a certified hazardous waste contractor will collect the waste from your laboratory.
Step 3: Decontamination and Empty Container Disposal
-
Triple-Rinse Procedure: Any container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) capable of removing the chemical residue.[7][8]
-
Collect Rinsate: The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected in a separate, properly labeled hazardous waste container for disposal.[7]
-
Disposal of Rinsed Container: After being triple-rinsed and air-dried, and with the label defaced, the empty container may typically be disposed of in the regular trash.[7][8] However, always confirm this with your institution's specific guidelines.
Summary of Disposal and Safety Data
Due to the absence of specific quantitative data for this compound, the following table summarizes general principles and data for handling analogous hazardous chemical waste.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste | General Laboratory Practice[7][8] |
| Primary Hazards | Skin Irritation, Serious Eye Irritation, Respiratory Irritation | Inferred from similar compounds[1][3] |
| Required PPE | Safety Goggles, Lab Coat, Chemical-Resistant Gloves | Standard Laboratory Protocol[2] |
| Handling Area | Chemical Fume Hood | Standard Laboratory Protocol[8] |
| Storage | Labeled, sealed, compatible container in a designated area | EHS Guidelines[6][9] |
| Disposal Method | Collection by certified hazardous waste personnel | Regulatory Requirement[5][8] |
| Incompatible Materials | Strong Oxidizing Agents, Strong Acids, Strong Bases | General Chemical Safety[9] |
| Spill Cleanup | Absorb with inert material, collect in a sealed container for disposal | General Chemical Safety[1] |
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the safe disposal of chemical waste in a laboratory setting.
References
- 1. aksci.com [aksci.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. vumc.org [vumc.org]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling 2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile
Disclaimer: This document provides essential safety and logistical information based on available data for 2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile and similar chemical compounds. A complete Safety Data Sheet (SDS) for this specific compound was not available at the time of writing. Researchers should always consult the most current and specific SDS provided by the supplier before handling this chemical.
Immediate Safety and Hazard Information
This compound is a chemical that requires careful handling due to its potential health hazards. Based on available information, it is classified as causing skin and serious eye irritation. General safety protocols for handling nitrile and pyrrole compounds should be strictly followed to minimize risk.
Hazard Identification and GHS Classification:
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation |
| Acute Toxicity (Oral, Dermal, Inhalation) | GHS07 | Warning | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled[1] |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is crucial when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Equipment | Specification |
| Hands | Chemical-resistant gloves | Nitrile gloves are a common and effective choice for protection against a variety of chemicals.[2][3] Always inspect gloves for integrity before use. |
| Eyes/Face | Safety glasses with side shields or goggles | Essential to prevent eye contact and serious eye irritation.[4][5] A face shield may be necessary if there is a splash hazard. |
| Body | Laboratory coat | A standard lab coat should be worn to protect against skin contact. |
| Respiratory | Use in a well-ventilated area or fume hood | To minimize the inhalation of any dust or vapors. A NIOSH-approved respirator may be required for higher-risk activities; consult a specific SDS. |
Operational and Disposal Plans
Handling and Storage:
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5] Eyewash stations and safety showers should be readily accessible.
-
Handling Practices: Avoid generating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the handling area.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Spill Management:
-
Evacuate: Clear the area of all non-essential personnel.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Collect: Carefully sweep or scoop up the material and place it into a labeled, sealed container for hazardous waste disposal.
-
Clean: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.
Disposal Plan:
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.
-
Waste Collection: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Disposal Route: Dispose of the hazardous waste through a licensed and approved waste disposal facility.[4][5] Do not dispose of this chemical down the drain or in regular trash.
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
